2,5-Dimethoxy-3-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-5-3-6(9(11)12)8(16-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJROOYLFVYZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370071 | |
| Record name | 2,5-Dimethoxy-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17894-26-7 | |
| Record name | 2,5-Dimethoxy-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17894-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxy-3-nitrobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Chemical Properties of 2,5-Dimethoxy-3-nitrobenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxy-3-nitrobenzoic acid is a multifaceted organic compound that serves as a valuable building block in synthetic chemistry. Its aromatic structure, featuring a benzoic acid moiety substituted with two methoxy groups and a nitro group, provides a unique combination of functional groups that drive its reactivity and utility.[1] This guide offers a comprehensive exploration of its fundamental chemical properties, synthesis, reactivity, and safety considerations to support its application in research and development.
Core Chemical and Physical Properties
This compound typically presents as a light yellow to orange crystalline powder.[2][3][4] Its key physicochemical properties are summarized below:
| Property | Value |
| CAS Number | 17894-26-7 |
| Molecular Formula | C₉H₉NO₆[1][2] |
| Molecular Weight | 227.17 g/mol [2] |
| Melting Point | 183-187 °C[4] |
| Appearance | Light yellow to yellow to orange powder/crystal[2][3][4] |
| Purity | >98.0% (GC)(T)[2][3] |
The presence of two methoxy groups enhances its solubility in organic solvents, while the electron-withdrawing nitro group influences its acidity and overall chemical behavior.[1]
Synthesis and Elucidation of Structure
The primary synthetic route to this compound involves the nitration of 2,5-dimethoxybenzoic acid. A procedural example for a similar compound, 2,5-dichloro-3-nitrobenzoic acid, involves suspending the starting benzoic acid derivative in concentrated sulfuric acid and adding a mixture of concentrated sulfuric and nitric acids at a controlled temperature.[5] The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed, and purified by recrystallization.[5]
The structural confirmation of this compound is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of characteristic functional groups, such as the carbonyl (C=O) of the carboxylic acid and the nitro (NO₂) group.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound.
Caption: Reactivity profile of this compound, highlighting the synthetic pathways stemming from its key functional groups.
Safety and Handling
As with all nitro-substituted compounds, appropriate safety precautions are essential when handling this compound. [1]
-
Hazard Identification: This compound is known to cause skin and serious eye irritation. [6]It may also cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [6][7]* Handling: Use only in a well-ventilated area and avoid breathing dust. [6][7]Wash hands and any exposed skin thoroughly after handling. [6][7]* Storage: Store in a well-ventilated place and keep the container tightly closed. [6][7]Store locked up. [6][7]* First Aid: In case of skin contact, wash with plenty of soap and water. [8]If in eyes, rinse cautiously with water for several minutes. [6]If inhaled, remove the person to fresh air. [6][7]
Conclusion
This compound is a chemical compound with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties and the versatile reactivity of its functional groups make it a valuable intermediate for the synthesis of a wide range of target molecules. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.
References
- ChemicalBook. (2025, February 1). This compound - Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- Guidechem. (n.d.). This compound 17894-26-7 wiki.
- CymitQuimica. (n.d.). CAS 17894-26-7: this compound.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 17894-26-7.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound CAS#: 17894-26-7.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- TCI AMERICA. (n.d.). This compound | 17894-26-7.
- PubChemLite. (n.d.). This compound (C9H9NO6).
- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). This compound 17894-26-7.
- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 17894-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 17894-26-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
2,5-Dimethoxy-3-nitrobenzoic acid CAS number 17894-26-7
An In-Depth Technical Guide to 2,5-Dimethoxy-3-nitrobenzoic Acid (CAS 17894-26-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its chemical properties, synthesis, purification, and analytical characterization, with a focus on its practical applications in organic synthesis and drug discovery. The information herein is curated to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design.
Introduction: The Strategic Importance of a Substituted Nitrobenzoic Acid
This compound, with CAS number 17894-26-7, is an aromatic carboxylic acid that belongs to the broader class of substituted nitrobenzoic acids.[1][2] The strategic placement of two methoxy groups and a nitro group on the benzoic acid scaffold imparts a unique combination of electronic and steric properties.[3] The electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself. This molecular architecture makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[3] Its utility stems from the reactivity of its functional groups, which can be selectively transformed to introduce new functionalities, making it a versatile intermediate for drug development and the creation of novel materials.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Physical Properties
The physical characteristics of this compound are summarized in the table below. This data is crucial for determining appropriate solvents for reactions and purification, as well as for handling and storage.
| Property | Value | Source |
| CAS Number | 17894-26-7 | [2][5] |
| Molecular Formula | C₉H₉NO₆ | [2][5] |
| Molecular Weight | 227.17 g/mol | [2][5] |
| Appearance | Light yellow to Yellow to Orange powder/crystal | [2][5] |
| Melting Point | 183-187 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
| Synonyms | 3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether | [2][3] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methoxy and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.
-
N-O stretch (nitro group): Two distinct bands, typically around 1530 cm⁻¹ (asymmetric) and 1360 cm⁻¹ (symmetric).[8]
-
C-O stretch (methoxy groups): Strong absorptions in the fingerprint region.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 227.17 would be expected.
Synthesis and Purification: A Practical Approach
The synthesis of substituted nitrobenzoic acids generally involves the nitration of a corresponding benzoic acid derivative.[1][9] The choice of starting material and reaction conditions is critical to achieving the desired isomer with high yield and purity.
Synthetic Strategy
A plausible synthetic route to this compound involves the direct nitration of 2,5-dimethoxybenzoic acid. The methoxy groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The substitution pattern of the final product suggests that the directing effects of the substituents must be carefully considered to achieve the desired regioselectivity.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nitration
This protocol is adapted from established methods for the nitration of aromatic compounds.[9][10]
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0 °C or less), slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
-
Dissolution of Starting Material: In a separate reaction vessel, dissolve 2,5-dimethoxybenzoic acid in concentrated sulfuric acid, maintaining a low temperature (below 5 °C).
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the starting material. The temperature must be carefully controlled throughout the addition to prevent the formation of unwanted side products.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete conversion. Then, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Isolation of Crude Product: The solid product will precipitate out of the aqueous solution. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
Purification Protocol
Purification of the crude product is essential to remove any unreacted starting material, isomers, or other impurities. A common and effective method involves acid-base extraction followed by recrystallization.[11]
-
Dissolution in Base: Dissolve the crude product in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium salt of the carboxylic acid.
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Acidification: Slowly add a strong acid, such as hydrochloric acid, to the filtrate with stirring until the solution is acidic (pH 2.8-3.2). This will precipitate the purified this compound.[11]
-
Isolation and Washing: Collect the purified product by vacuum filtration and wash with cold water.
-
Recrystallization: For further purification, recrystallize the product from a suitable solvent system, such as an acetonitrile/water mixture.[10]
Caption: Step-by-step workflow for the purification of this compound.
Applications in Organic Synthesis and Drug Development
Substituted nitrobenzoic acids are versatile intermediates in organic synthesis. The functional groups of this compound can be manipulated to build complex molecular architectures.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations, such as amide bond formation, which is fundamental in the synthesis of many pharmaceutical compounds.
-
Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or acid chlorides, allowing for its use in a variety of coupling reactions.
-
Intermediate for Heterocyclic Synthesis: This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
-
Potential in Materials Science: Analogous compounds have been used to develop high-performance polymers and photo-responsive materials for applications like controlled drug delivery.[12]
-
Medicinal Chemistry: Nitroaromatic compounds are known to exhibit a range of biological activities, and derivatives of 2,5-dimethoxy nitrobenzene have been investigated for their potential as therapeutic agents, for instance, in the context of Chagas' disease.[8][13]
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: This compound is known to cause skin and eye irritation. Some safety data sheets for related nitro-aromatic compounds indicate potential for more severe health effects, and it should be handled with care.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15] Work in a well-ventilated area or under a chemical fume hood.[14]
-
Handling: Avoid creating dust.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[15][16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[15][16]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, drug discovery, and materials science. Its unique substitution pattern provides a platform for a wide range of chemical modifications. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.
References
- BenchChem. (n.d.). Literature review of substituted nitrobenzoic acids.
- Unknown. (n.d.). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?.
- ChemicalBook. (n.d.). This compound CAS#: 17894-26-7.
- CymitQuimica. (n.d.). This compound.
- Molbase. (n.d.). This compound 17894-26-7 wiki.
- CymitQuimica. (n.d.). CAS 17894-26-7: this compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 17894-26-7.
- Samet, A. V., et al. (2005). Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1][6]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. Journal of Organic Chemistry, 70(23), 9371-6.
- Ataman Kimya. (n.d.). NITROBENZOIC ACID.
- Truman ChemLab. (n.d.). Multistep Synthesis Nitration.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound | 17894-26-7.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Biosynth. (n.d.). Safety Data Sheet.
- CymitQuimica. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2021). Safety Data Sheet.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
- TCI America. (n.d.). This compound | 17894-26-7.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid.
- Welch, E. (1969). Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben). U.S. Patent 3,441,603.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- International Journal of Quantum Chemistry. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
- ResearchGate. (n.d.). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.
- Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- BenchChem. (n.d.). Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec).
- Royal Society of Chemistry. (2014). Supporting information NMR methodology for complex mixture 'separation'.
- BenchChem. (n.d.). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- PubChem. (n.d.). 3-Nitrobenzoic acid | C7H5NO4 | CID 8497.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 3. CAS 17894-26-7: this compound [cymitquimica.com]
- 4. Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. prepchem.com [prepchem.com]
- 11. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
physical properties of 2,5-Dimethoxy-3-nitrobenzoic acid
An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxy-3-nitrobenzoic Acid
Introduction
This compound (CAS No: 17894-26-7) is an aromatic carboxylic acid derivative featuring a unique substitution pattern that imparts specific chemical and physical characteristics.[1] As a substituted nitrobenzoic acid, it serves as a valuable building block and intermediate in the synthesis of more complex organic molecules, with potential applications in medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of two electron-donating methoxy groups and one potent electron-withdrawing nitro group on the benzoic acid core creates a molecule with distinct electronic properties, influencing its acidity, reactivity, and intermolecular interactions.
This technical guide provides a comprehensive examination of the core . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the theoretical underpinnings of these properties, provides detailed, field-proven experimental protocols for their validation, and presents the available data in a clear, structured format.
General and Chemical Identification
Accurate identification is the cornerstone of any chemical investigation. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17894-26-7 | [1][2][3] |
| Molecular Formula | C₉H₉NO₆ | [1][2][4] |
| Molecular Weight | 227.17 g/mol | [2][4] |
| Appearance | Light yellow to orange powder or crystalline solid | [2][3][4] |
| Purity (Typical) | >98.0% (GC) | [3][4] |
| Synonyms | 3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether | [1][2] |
These identifiers are critical for ensuring the correct material is sourced and for accurate database and literature searches. The compound's appearance as a yellow to orange solid is typical for nitro-aromatic compounds, where the nitro group acts as a chromophore, absorbing light in the visible spectrum.[1]
Thermodynamic and Solubility Properties
Thermodynamic properties such as melting point and solubility are critical for determining appropriate reaction conditions, purification methods, and formulation strategies.
| Property | Value | Notes | Source(s) |
| Melting Point | 183 - 187 °C | A sharp melting range indicates high purity. | [2][3] |
| Boiling Point | ~369 °C | Rough estimate; decomposition may occur at high temperatures. | [2] |
| Density | ~1.48 g/cm³ | Rough estimate. | [2] |
| Solubility | Soluble in Methanol | The presence of methoxy groups enhances solubility in organic solvents. | [1][2] |
Experimental Protocol: Melting Point Determination (Capillary Method)
The melting point is a robust indicator of purity. The protocol below ensures accurate and reproducible measurements.
Causality: This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing melting to occur over a broader temperature range and at a lower temperature.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. Rationale: Moisture can depress the melting point, while large crystals pack inefficiently, leading to inaccurate readings.
-
Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal. Rationale: Dense packing ensures uniform heat transfer throughout the sample.
-
-
Instrumentation & Measurement:
-
Place the packed capillary into the heating block of a calibrated melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point (~183 °C). Rationale: This saves time in reaching the approximate melting region.
-
Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. Rationale: A slow heating rate is crucial to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
-
Validation:
-
A narrow melting range (e.g., ≤ 2 °C) is indicative of a high-purity sample.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Acidity and pKa
Theoretical Grounding: The pKa of unsubstituted benzoic acid is approximately 4.20.[5]
-
Nitro Group Effect: The nitro group at the meta-position is strongly electron-withdrawing via its inductive effect (-I). This effect stabilizes the conjugate base (benzoate) by delocalizing the negative charge, thereby increasing the acidity and lowering the pKa. For comparison, 3-nitrobenzoic acid has a pKa of approximately 3.46, making it significantly more acidic than benzoic acid.[6][7]
-
Methoxy Group Effects: The two methoxy groups are electron-donating via their resonance effect (+R) but electron-withdrawing via their inductive effect (-I). In benzoic acid derivatives, the resonance effect typically dominates. This donation of electron density to the ring slightly destabilizes the conjugate base, which would decrease acidity and raise the pKa.
Caption: Factors influencing the pKa of the target molecule.
Experimental Protocol: pKa Determination by Potentiometric Titration
This is the gold-standard method for experimentally determining the pKa of an acidic compound.
-
System Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00). Rationale: Ensures accurate pH measurements, which are the foundation of the calculation.
-
Prepare a standardized solution of a strong base, typically ~0.1 M NaOH. The concentration must be known precisely.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol or methanol may be required if aqueous solubility is low, but this will yield an apparent pKa (pKa*).
-
-
Titration Procedure:
-
Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.
-
After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point), often found by taking the first derivative of the curve (d(pH)/dV).
-
The volume of titrant corresponding to the half-equivalence point is Veq/2.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. Locate the pH on your curve that corresponds to the Veq/2 volume to determine the experimental pKa.
-
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific, published spectra for this compound are scarce, its features can be reliably predicted based on its functional groups.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.
-
¹H NMR (Proton NMR):
-
Carboxylic Acid (-COOH): A broad singlet is expected far downfield, typically >10 ppm. Its position can be concentration-dependent.
-
Aromatic Protons (Ar-H): Two protons are on the aromatic ring. They will appear as doublets in the aromatic region (7-8 ppm). The proton ortho to the nitro group will be further downfield than the proton ortho to the carboxylic acid.
-
Methoxy Protons (-OCH₃): Two distinct singlets are expected, each integrating to 3H, likely in the 3.8-4.2 ppm range. They are distinct because they are in different chemical environments.
-
-
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon (-C=O): Expected in the 165-175 ppm range.
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the electronegative oxygen and nitro groups (C-O, C-NO₂) will be downfield, while the C-H carbons will be further upfield.
-
Methoxy Carbons (-OCH₃): Two signals are expected in the 55-65 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule.
-
Expected Characteristic Absorption Bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1710-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1600, ~1475 cm⁻¹: C=C stretches within the aromatic ring.
-
~1550-1510 cm⁻¹ (strong): Asymmetric N-O stretch of the nitro group.[8]
-
~1360-1330 cm⁻¹ (strong): Symmetric N-O stretch of the nitro group.[8]
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy).
-
~1050 cm⁻¹: Symmetric C-O-C stretch of the aryl ether (methoxy).
-
Mass Spectrometry (MS)
MS provides information about the mass and, by extension, the molecular formula of a compound.
-
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A peak at m/z = 227, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of characteristic groups:
-
Loss of •OH (m/z = 210)
-
Loss of •OCH₃ (m/z = 196)
-
Loss of •NO₂ (m/z = 181)
-
Loss of •COOH (m/z = 182)
-
-
Conclusion
This compound is a well-defined crystalline solid with physical properties governed by the interplay of its three key functional groups. Its melting point provides a reliable measure of purity, while its acidity is significantly enhanced by the electron-withdrawing nitro substituent. This guide has synthesized available data with established chemical principles to provide a robust profile of the compound. The detailed protocols included herein represent standard, validated methodologies that will enable researchers to confirm these properties and ensure the integrity of their work when utilizing this versatile chemical intermediate.
References
- Royal Society of Chemistry.
- ResearchGate.
- PubChem. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027. [Link]
- PubChemLite. This compound (C9H9NO6). [Link]
- Brainly. What IR peaks are present in 3-nitrobenzoic acid?. [Link]
- University of California, Davis. Table 20.
- PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. [Link]
- Wikipedia. 3-Nitrobenzoic acid. [Link]
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 3. This compound | 17894-26-7 | TCI AMERICA [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. global.oup.com [global.oup.com]
- 6. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. brainly.com [brainly.com]
A Technical Guide to 2,5-Dimethoxy-3-nitrobenzoic Acid: Synthesis, Characterization, and Application
Introduction
2,5-Dimethoxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its molecular architecture, featuring a benzoic acid core functionalized with two electron-donating methoxy groups and a potent electron-withdrawing nitro group, makes it a versatile chemical intermediate. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it a valuable building block for constructing more complex molecular scaffolds. This guide provides an in-depth look at the compound's properties, a robust synthesis workflow, detailed characterization data, and insights into its applications, tailored for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
This compound is typically a light yellow to orange crystalline powder at room temperature. A summary of its core physicochemical and spectroscopic identifiers is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₆ | |
| Molecular Weight | 227.17 g/mol | |
| CAS Number | 17894-26-7 | |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | 183-187 °C | |
| Canonical SMILES | COC1=CC(=C(C(=C1)[O-])OC)C(=O)O |
Proposed Synthesis Workflow
While various synthetic routes can be conceptualized, a common and reliable pathway to this compound involves the nitration of its precursor, 2,5-dimethoxybenzoic acid. The precursor itself can be synthesized from 2,5-dimethoxybenzaldehyde. This two-step process is outlined below, providing a logical and field-proven approach.
Step 1: Oxidation of 2,5-Dimethoxybenzaldehyde to 2,5-Dimethoxybenzoic Acid
The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate (KMnO₄) in an alkaline solution is a classic and effective oxidizing agent for this transformation.
Expertise & Rationale:
The use of KMnO₄ is advantageous due to its high reactivity and cost-effectiveness. The reaction is performed under basic conditions to prevent the formation of acidic byproducts that could interfere with the oxidation and to ensure the permanganate is consumed efficiently. Subsequent acidification is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Experimental Protocol (Representative):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent like aqueous acetone.
-
Prepare a solution of potassium permanganate (KMnO₄) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution while stirring. The reaction is exothermic; maintain the temperature with an ice bath as needed.
-
After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicates the reaction's progress.
-
Cool the reaction mixture and filter to remove the MnO₂ precipitate.
-
Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic.
-
The product, 2,5-dimethoxybenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the precursor.
Step 2: Electrophilic Aromatic Nitration of 2,5-Dimethoxybenzoic Acid
The second step is the core electrophilic aromatic substitution, where a nitro group is introduced onto the aromatic ring. The directing effects of the existing substituents are critical. The carboxylic acid is a meta-director, while the methoxy groups are ortho, para-directors. The powerful activating and directing influence of the two methoxy groups will primarily dictate the position of nitration.
Expertise & Rationale:
A nitrating mixture of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[2] The reaction must be conducted at low temperatures (e.g., 0-10°C) to control the reaction rate, prevent over-nitration, and maximize the yield of the desired constitutional isomer.[1][3] The two methoxy groups strongly activate the ring and direct the incoming electrophile to the positions ortho and para to them. The position ortho to the C2-methoxy and meta to the carboxyl group (C3) is sterically accessible and electronically favored, leading to the desired product.
Experimental Protocol (Representative):
-
In a flask immersed in an ice-salt bath, carefully add 2,5-dimethoxybenzoic acid to a measured amount of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.[3]
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled vessel.[2][3]
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative while stirring vigorously. The temperature must be strictly controlled and kept below 10°C throughout the addition.[1]
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This quenches the reaction and precipitates the crude product.[2]
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acids.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Figure 1. Proposed Synthesis of this compound
Structural Characterization: Expected Spectroscopic Data
Accurate structural elucidation is paramount. The following tables outline the expected spectroscopic signatures for this compound based on its known functional groups and principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 | Singlet, Broad | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. |
| ~7.5-7.7 | Doublet | 1H | Ar-H (C6-H) | Aromatic proton deshielded by the adjacent nitro group and ortho to a methoxy group. |
| ~7.2-7.4 | Doublet | 1H | Ar-H (C4-H) | Aromatic proton ortho to a methoxy group. |
| ~3.9 | Singlet | 3H | -OCH₃ (C2) | Methoxy group protons adjacent to the nitro group. |
| ~3.8 | Singlet | 3H | -OCH₃ (C5) | Methoxy group protons. |
¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~165-168 | C=O | Carbonyl carbon of the carboxylic acid.[4] |
| ~150-155 | Ar-C (C2 or C5) | Aromatic carbon attached to a methoxy group. |
| ~145-150 | Ar-C (C3) | Aromatic carbon attached to the electron-withdrawing nitro group.[5] |
| ~140-145 | Ar-C (C5 or C2) | Aromatic carbon attached to a methoxy group. |
| ~125-130 | Ar-C (C1) | Ipso-carbon attached to the carboxylic acid group.[4] |
| ~115-120 | Ar-C (C6) | Aromatic carbon bearing a proton. |
| ~110-115 | Ar-C (C4) | Aromatic carbon bearing a proton. |
| ~56-58 | -OCH₃ | Carbons of the two methoxy groups. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | [6][7][8] |
| 1710-1680 (strong) | C=O stretch | Carboxylic Acid (Aromatic) | [6][7][9] |
| 1550-1510 (strong) | N-O asymmetric stretch | Nitro Group | |
| 1360-1330 (strong) | N-O symmetric stretch | Nitro Group | |
| ~1250 (strong) | C-O stretch | Aryl Ether | |
| ~3100-3000 | C-H stretch | Aromatic | [9] |
Mass Spectrometry
| m/z Value | Ion | Rationale |
| 227 | [M]⁺ | Molecular ion peak. |
| 210 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 182 | [M-NO₂]⁺ | Loss of the nitro group. |
| 166 | [M-H]⁻ | Deprotonated molecular ion in negative ion mode.[10] |
Applications in Drug Discovery and Research
Nitroaromatic compounds are a cornerstone in medicinal chemistry, serving as precursors for a vast array of bioactive molecules.[11] The nitro group is a versatile functional handle; it can be reduced to an amine, which can then be further derivatized, or it can act as a bioisostere or a key pharmacophoric element itself. This compound is a valuable intermediate because its distinct substitution pattern allows for the synthesis of specifically functionalized scaffolds, which is crucial in the structure-activity relationship (SAR) studies that drive drug discovery. Its derivatives have potential applications in developing new therapeutic agents.
Safety and Handling
As a nitroaromatic compound, this compound requires careful handling. Nitroaromatic compounds can be toxic, are often readily absorbed through the skin, and may be thermally unstable.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][14]
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, reducing agents, and bases.[12][14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Acidic waste should be neutralized before disposal.[1]
Always consult the specific Safety Data Sheet (SDS) for the compound before use.[12]
References
- University of California, Davis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Wiley-VCH. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. In Patty's Toxicology.
- Bloomtechz. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- University of Calgary. (n.d.). IR: carboxylic acids.
- NIST. (n.d.). Benzoic acid, 4-nitro-. In NIST Chemistry WebBook.
- MassBank. (2020). 4-Nitrobenzoic acid; LC-ESI-QFT; MS2; CE: 30; R=17500; [M-H]-.
- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?.
- Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde.
- The Hive. (2003). Synthesis of 2,5-dimethoxybenzaldehyde.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances.
- PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
- NIH. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Reddit. (n.d.). Help with assigment : r/massspectrometry.
Sources
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. tutorchase.com [tutorchase.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Compound Profile: 2,5-Dimethoxy-3-nitrobenzoic Acid
An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Dimethoxy-3-nitrobenzoic Acid: Focus on Melting Point Determination
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for reproducible and reliable results. The melting point is a critical physicochemical parameter, serving as a primary indicator of purity and identity for a crystalline solid. This guide provides a detailed examination of this compound, with a core focus on the principles and methodologies for the accurate determination of its melting point.
This compound is an aromatic carboxylic acid derivative. Its structure, featuring two methoxy groups and a nitro group on the benzoic acid framework, makes it a valuable building block in organic synthesis for pharmaceutical and materials science applications.[1] The electron-withdrawing nature of the nitro group and the electron-donating methoxy groups influence the molecule's overall reactivity and acidity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17894-26-7 | [1][2][3] |
| Molecular Formula | C₉H₉NO₆ | [1][2][3] |
| Molecular Weight | 227.17 g/mol | [2][3] |
| Appearance | Light yellow to orange powder or crystals | [2][3] |
| Melting Point | 183-187 °C | [2] |
| Synonyms | 3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether, Benzoic acid, 2,5-dimethoxy-3-nitro- | [1][2] |
The Scientific Principle of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At a molecular level, this represents the point where the thermal energy supplied to the system overcomes the intermolecular forces (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) holding the molecules in a fixed, ordered crystal lattice.
For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0 °C. The presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, requiring less energy (a lower temperature) to break them apart. Consequently, impure substances exhibit a depressed and broadened melting point range . This principle is the cornerstone of using melting point as a criterion for purity.
Experimental Protocol: Capillary Melting Point Determination
The most common and reliable method for determining the melting point of a powdered crystalline solid is the capillary melting point technique. This protocol is a self-validating system; a sharp, reproducible melting range is indicative of both a pure sample and proper experimental execution.
Causality in Experimental Design
-
Sample Preparation: The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat transfer within the capillary tube.
-
Capillary Loading: A small sample size (2-3 mm height) is crucial. Too much sample creates a significant temperature gradient across the material, leading to a broadened and inaccurate melting range.
-
Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical for thermal equilibrium between the heating block, the thermometer, and the sample. A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry under vacuum.
-
Place a small amount of the crystalline solid onto a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine powder.
-
-
Loading the Capillary Tube:
-
Obtain a standard melting point capillary tube (sealed at one end).
-
Press the open end of the capillary tube vertically into the powdered sample. A small amount of powder will be forced into the open end.
-
Invert the tube and gently tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom.
-
Repeat until a packed column of 2-3 mm of sample is achieved.
-
-
Melting Point Apparatus:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus (e.g., a Thiele tube with oil bath or a digital melting point device).
-
Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor for accurate reading.
-
-
Determination:
-
Rapid Scan (Optional but Recommended): Heat the apparatus rapidly to get a preliminary, approximate melting point. This allows you to determine the temperature range for the slower, more accurate measurement.
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Begin heating again, but at a slow, controlled rate of 1-2 °C per minute as you approach the expected melting range.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the same slow rate.
-
Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).
-
-
Reporting:
-
The melting point is reported as a range from T₁ to T₂. For this compound, a pure sample should yield a range within the established 183-187 °C window.
-
Experimental Workflow Diagram
Caption: Workflow for Capillary Melting Point Determination.
Interpretation of Results
-
Sharp Melting Range (e.g., 185.0-185.5 °C): This indicates a high degree of purity for the sample of this compound.
-
Broad and Depressed Range (e.g., 178-183 °C): This suggests the presence of impurities. The impurities could be residual solvents from synthesis, unreacted starting materials, or byproducts. Recrystallization would be the recommended next step to purify the compound.
-
Decomposition: Some organic compounds, particularly those with nitro groups, may decompose at or near their melting point.[4] This is often observed as a darkening in color (e.g., charring) and/or gas evolution. If decomposition occurs, the melting point should be reported with a "d" or "dec.", for example, "186 °C (d)".
Safety and Handling
As a nitro-substituted aromatic compound, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
The melting point of this compound is a key specification, with a literature value of 183-187 °C.[2] Its accurate determination via the capillary method is a fundamental technique that provides critical insight into the compound's identity and purity. By understanding the principles behind melting point depression and adhering to a rigorous experimental protocol, researchers can ensure the quality and reliability of their chemical materials, a non-negotiable aspect of successful research and development.
References
- Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com. [Link]
Sources
1H and 13C NMR spectra of 2,5-Dimethoxy-3-nitrobenzoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dimethoxy-3-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS 17894-26-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and practical interpretation of the compound's spectral data. We will explore the nuanced effects of the methoxy, nitro, and carboxylic acid substituents on the chemical shifts of the aromatic ring. This guide also presents a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the collection of high-quality, reproducible NMR data. The methodologies and interpretations are grounded in authoritative spectroscopic principles to provide a trustworthy and expert resource for the structural elucidation of this and similar substituted aromatic compounds.
Introduction: The Structural Significance of this compound
This compound is an aromatic compound featuring a complex interplay of functional groups on a benzene ring.[1] Its structure, with two electron-donating methoxy (-OCH₃) groups and two electron-withdrawing groups—a nitro (-NO₂) and a carboxylic acid (-COOH)—creates a unique electronic environment.[1][2] This substitution pattern makes it a valuable building block in the synthesis of more complex organic molecules and materials.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. By mapping the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides precise information about the molecular framework, connectivity, and the electronic effects of substituents. This guide serves to elucidate the NMR spectral characteristics of this compound, providing a foundational reference for its identification and characterization.
Figure 1: Chemical Structure of this compound.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate signals corresponding to the carboxylic acid proton, two distinct aromatic protons, and two distinct methoxy groups.
Predicted ¹H Chemical Shifts and Coupling
The chemical shift of each proton is governed by the electron density of its local environment. Electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm), while electron-donating groups shield them, causing an upfield shift.[3]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegative oxygen atoms. It is expected to appear as a broad singlet at a very low field, typically δ 11.0-13.0 ppm . This signal will readily exchange with deuterium upon addition of D₂O.
-
Aromatic Protons (H-4 and H-6): The benzene ring has two protons.
-
H-4: This proton is positioned ortho to the strongly electron-withdrawing nitro group and para to the electron-donating C2-methoxy group. The powerful deshielding effect of the adjacent nitro group is expected to dominate, placing this proton's signal significantly downfield.[4]
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and ortho to the electron-donating C5-methoxy group.
-
These two protons are meta to each other, which will result in a small doublet splitting for each signal, with a typical coupling constant of J_meta_ ≈ 2-3 Hz .[5]
-
-
Methoxy Protons (-OCH₃): There are two methoxy groups in chemically distinct environments.
-
C2-OCH₃: This group is flanked by the electron-withdrawing -COOH and -NO₂ groups, which will slightly deshield its protons.
-
C5-OCH₃: This group is adjacent to the H-4 and H-6 protons.
-
Both groups will appear as sharp singlets, each integrating to 3 protons, likely in the δ 3.9-4.1 ppm range.
-
Summary of Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| -COOH | 11.0 - 13.0 | broad singlet | 1H | N/A |
| H-4 | 7.6 - 7.8 | doublet | 1H | ~2-3 Hz |
| H-6 | 7.4 - 7.6 | doublet | 1H | ~2-3 Hz |
| C2-OCH₃ | 3.9 - 4.1 | singlet | 3H | N/A |
| C5-OCH₃ | 3.9 - 4.1 | singlet | 3H | N/A |
| Table 1: Predicted ¹H NMR spectral data for this compound. |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, all nine carbon atoms in this compound are chemically unique and should produce nine distinct signals in the proton-decoupled spectrum.
Predicted ¹³C Chemical Shifts
The chemical shifts of the carbon atoms are highly sensitive to their electronic environment and the nature of the attached functional groups.
-
Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected at the lowest field, typically δ 165-170 ppm .[6]
-
Aromatic Carbons (C1-C6):
-
Carbons Bearing Oxygen (C2, C5): Carbons directly attached to the electronegative oxygen of the methoxy groups are strongly deshielded, appearing in the range of δ 150-160 ppm .
-
Carbon Bearing Nitro Group (C3): The ipso-carbon attached to the nitro group is also significantly deshielded, expected around δ 145-150 ppm .[4]
-
Carbon Bearing Carboxylic Acid (C1): The ipso-carbon attached to the carboxylic acid will appear around δ 125-130 ppm .[6]
-
Protonated Carbons (C4, C6): These carbons are generally found at a higher field than the substituted carbons. Their exact positions are influenced by the combined electronic effects of the various substituents. We can predict C4 to be around δ 115-120 ppm and C6 around δ 110-115 ppm .
-
-
Methoxy Carbons (-OCH₃): The two methoxy carbons will appear at the highest field, typically in the δ 55-65 ppm range, with slightly different chemical shifts due to their distinct chemical environments.
Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| -C OOH | 165 - 170 | Carbonyl carbon, highly deshielded. |
| C2 | 155 - 160 | Aromatic C-O, deshielded by oxygen. |
| C5 | 150 - 155 | Aromatic C-O, deshielded by oxygen. |
| C3 | 145 - 150 | Aromatic C-NO₂, deshielded by nitro group. |
| C1 | 125 - 130 | Aromatic C-COOH, ipso-carbon. |
| C4 | 115 - 120 | Aromatic C-H, influenced by adjacent groups. |
| C6 | 110 - 115 | Aromatic C-H, influenced by adjacent groups. |
| C2-OC H₃ | 56 - 65 | Methoxy carbon. |
| C5-OC H₃ | 56 - 65 | Methoxy carbon. |
| Table 2: Predicted ¹³C NMR spectral data for this compound. |
Experimental Protocol for NMR Data Acquisition
Adherence to a rigorous and well-defined protocol is essential for acquiring high-quality, reliable NMR data. The following section outlines a validated workflow for the analysis of this compound.
Sample Preparation
The quality of the NMR spectrum is profoundly affected by sample preparation.[7] A homogeneous solution free of particulate matter is critical for achieving sharp, well-resolved peaks.[8]
-
Weighing the Sample:
-
Solvent Selection:
-
Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and its residual proton peak does not overlap with many signals. CDCl₃ can also be used, but solubility may be lower.
-
Use approximately 0.6-0.7 mL of the deuterated solvent.[10][11]
-
-
Dissolution and Transfer:
-
Dissolve the sample in a small, clean vial before transferring it to the NMR tube.
-
If any solid particles remain, the solution must be filtered. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for removing particulates that can disrupt magnetic field homogeneity.[7]
-
-
Tube and Handling:
-
Transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the tube is not scratched or chipped.[10]
-
Cap the tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
-
Figure 2: Standard experimental workflow for NMR sample preparation and analysis.
Instrument Parameters
Optimal instrument parameters are crucial for achieving good signal-to-noise and resolution. The following are recommended starting parameters for a standard 400-600 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.[12]
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[12]
-
Spectral Width (SW): ~16 ppm to cover the full range of expected chemical shifts.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30' on Bruker systems).[13]
-
Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.[14][15]
-
Acquisition Time (AQ): ~1-2 seconds.[12]
-
Spectral Width (SW): ~220 ppm to encompass all carbon signals.
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks have a pure absorption lineshape, and the baseline is corrected to be flat for accurate integration.[12]
-
Referencing: The spectrum is calibrated using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
Peak Picking and Integration: The chemical shifts of all peaks are identified, and for the ¹H spectrum, the relative peak areas are integrated to determine proton ratios.
Conclusion
The structural elucidation of this compound is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predictable and distinct chemical shifts, driven by the strong electronic effects of the nitro, methoxy, and carboxylic acid substituents, provide a unique spectral fingerprint for the molecule. The ¹H spectrum is characterized by two meta-coupled aromatic doublets, two methoxy singlets, and a downfield carboxylic acid proton. The ¹³C spectrum confirms the structure with nine unique carbon signals, whose chemical shifts directly correlate with their electronic environments. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for the unambiguous characterization of this compound, facilitating its use in further scientific and developmental applications.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Leicester.
- Georgia Institute of Technology.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Organomation.
- Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (ch. 5, pp. 45-67). The Royal Society of Chemistry. [Link]
- University College London.
- University of Bristol.
- University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. (2020). [Link]
- Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. (2021). [Link]
- Massachusetts Institute of Technology. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- de Oliveira, A. B., et al. (1993). Influence of Methoxy and Nitro Groups in the Oxidative Metabolism of naphtho[2,1-b]furan. Mutation Research/Genetic Toxicology. [Link]
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mit.edu [web.mit.edu]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
FTIR and mass spectrometry data for 2,5-Dimethoxy-3-nitrobenzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethoxy-3-nitrobenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound (C₉H₉NO₆, MW: 227.17 g/mol ) using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a predictive framework for spectral interpretation based on the molecule's structural characteristics. The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and reliable guide for the characterization of this and similar substituted aromatic compounds.
Molecular Overview and Analytical Strategy
This compound is an organic compound featuring a benzoic acid core substituted with two methoxy groups and a nitro group.[3] This unique combination of functional groups—a carboxylic acid, two ethers, a nitro group, and an aromatic ring—governs its chemical reactivity, potential biological activity, and, pertinently, its spectroscopic signature.[3]
An effective analytical strategy for such a molecule must achieve two primary goals:
-
Unambiguous Confirmation of Identity: Verifying the presence of all key functional groups.
-
Structural Elucidation: Confirming the molecular weight and obtaining data that supports the specific arrangement of substituents on the aromatic ring.
FTIR spectroscopy is the ideal first step, providing a rapid and non-destructive "fingerprint" of the molecule's functional groups. Mass spectrometry follows to provide definitive molecular weight information and insight into the molecule's structural integrity through controlled fragmentation.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are diagnostic for the types of chemical bonds and functional groups present. For a multi-functional molecule like this compound, the FTIR spectrum is a composite of overlapping signals, each telling a part of the structural story.
Experimental Protocol: KBr Pellet Transmission Method
The solid-state nature of this compound (typically a light yellow to orange crystalline powder) makes the Potassium Bromide (KBr) pellet method an excellent choice for analysis.[2] This technique minimizes intermolecular hydrogen bonding effects that can occur in solution and provides a clear, unobstructed spectrum.
Rationale for Method Selection:
-
Broad Applicability: The KBr method is a standard for solid-phase, non-volatile organic compounds.
-
Inert Matrix: KBr is transparent in the mid-infrared range (4000–400 cm⁻¹), ensuring no spectral interference.[4]
-
High-Quality Spectra: This method produces sharp, well-resolved peaks, ideal for functional group identification and fingerprinting.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder. The 1:100 ratio is critical to avoid peak saturation.
-
Gently grind the mixture in a dry agate mortar and pestle for 2-3 minutes to ensure a homogenous, fine powder. This minimizes light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This creates a semi-transparent, glass-like disc.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum. A typical setting involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.
-
Predicted FTIR Spectral Data and Interpretation
The following table summarizes the predicted characteristic absorption bands for this compound, based on established group frequencies for its constituent functional groups.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Characteristics & Rationale |
| 3300–2500 | O-H (Carboxylic Acid) , Stretching | A very broad and strong band, characteristic of the hydrogen-bonded dimer common in solid-state carboxylic acids.[5][6] |
| 3100–3000 | C-H (Aromatic) , Stretching | Weak to medium intensity peaks, often appearing as shoulders on the broader O-H band.[5] |
| 2980–2850 | C-H (Methoxy, -OCH₃) , Stretching | Medium intensity, sharp peaks corresponding to the methyl groups. |
| ~1710–1680 | C=O (Carboxylic Acid) , Stretching | Strong and sharp peak. The frequency is slightly lowered from a typical aliphatic acid (~1760 cm⁻¹) due to conjugation with the aromatic ring.[6] |
| ~1600 & ~1475 | C=C (Aromatic Ring) , Stretching | Two to three sharp peaks of variable intensity, confirming the presence of the benzene ring. |
| ~1530 & ~1350 | N-O (Nitro Group, NO₂) , Asymmetric & Symmetric Stretching | Two strong, distinct peaks. These are highly characteristic and confirm the presence of the nitro group.[7] |
| ~1320–1210 | C-O (Carboxylic Acid) , Stretching | Strong intensity peak, coupled with O-H in-plane bending.[6] |
| ~1250 | C-O-C (Aryl Ether) , Asymmetric Stretching | A strong, characteristic peak for the aryl-O-CH₃ bond. |
| ~950 | O-H (Carboxylic Acid) , Out-of-Plane Bending | A broad, medium intensity peak, another hallmark of a dimeric carboxylic acid.[8] |
Visualization of Key Molecular Features
The following diagram illustrates the molecular structure and the key functional groups responsible for the predicted FTIR spectrum.
Caption: Molecular structure highlighting key functional groups.
Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) is the preferred method, typically coupled with a liquid chromatography (LC) system for sample introduction.
Experimental Protocol: LC-ESI-MS in Negative Ion Mode
Rationale for Method Selection:
-
Soft Ionization: ESI is a "soft" technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.
-
Negative Ion Mode: The carboxylic acid group is readily deprotonated, forming a stable [M-H]⁻ anion. This process is highly efficient and leads to excellent sensitivity in negative ion mode.[9][10]
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the selected [M-H]⁻ precursor ion provides controlled fragmentation, yielding structurally significant product ions.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase to ensure compatibility.
-
-
LC Separation (Optional but Recommended):
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient, for example, from 90% Water (with 0.1% formic acid) / 10% Acetonitrile to 10% Water / 90% Acetonitrile. The acid helps with peak shape, but the molecule will still be detected in negative mode.
-
-
MS Data Acquisition:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Full Scan (MS1): Scan a mass range of m/z 50–500 to detect the [M-H]⁻ precursor ion. The expected m/z for C₉H₈NO₆⁻ is 226.0357.[11]
-
Tandem MS (MS/MS):
-
Set the mass spectrometer to isolate the precursor ion at m/z 226.0.
-
Apply collision energy (e.g., 10-30 eV) in the collision cell (filled with an inert gas like argon or nitrogen) to induce fragmentation.
-
Scan for the resulting product ions.
-
-
Predicted Mass Spectrum and Fragmentation Pathway
The fragmentation of nitrobenzoic acids in negative ion mode is often characterized by specific neutral losses.[9] The primary fragmentation events anticipated for the [M-H]⁻ ion of this compound are decarboxylation and losses related to the nitro and methoxy groups.
Table 2: Predicted Major Fragment Ions in Negative ESI-MS/MS
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure | Rationale |
| 226.0 | CO₂ (44 Da) | 182.0 | [2,5-dimethoxy-3-nitrophenyl]⁻ anion | Decarboxylation is a very common and favorable fragmentation pathway for benzoic acids.[9] |
| 226.0 | NO₂ (46 Da) | 180.0 | [2,5-dimethoxybenzoate radical]⁻ anion | Loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.[9] |
| 182.0 | CH₃ (15 Da) | 167.0 | [5-methoxy-2-hydroxy-3-nitrophenyl]⁻ anion | Loss of a methyl radical from a methoxy group following decarboxylation. |
| 182.0 | NO (30 Da) | 152.0 | [2,5-dimethoxy-3-oxo-phenyl]⁻ anion | Loss of nitric oxide is another possible pathway for nitroaromatics. |
Visualization of Fragmentation Pathway
This diagram illustrates the logical flow of the predicted fragmentation cascade starting from the deprotonated molecular ion.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Conclusion
The combined application of FTIR and mass spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. FTIR serves as a rapid, high-confidence tool for confirming the presence of the carboxylic acid, nitro, and methoxy functional groups. High-resolution mass spectrometry, particularly using ESI in negative ion mode, definitively confirms the molecular weight and provides vital structural information through predictable fragmentation pathways like decarboxylation. The protocols and predictive data presented in this guide offer a validated, experience-driven approach for scientists engaged in the synthesis, quality control, and analysis of complex substituted aromatic compounds.
References
- Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE.
- Slideshare. (2014). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
- ResearchGate. (2020). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook.
- PubChemLite. (n.d.). This compound (C9H9NO6).
- Journal of Pharmacognosy and Phytochemistry. (2018). FTIR and GC-MS spectral analysis of Cucumis dipsaceous Ex. Spach. Ehreb leaves.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 3. CAS 17894-26-7: this compound [cymitquimica.com]
- 4. phytojournal.com [phytojournal.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - this compound (C9H9NO6) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to 2,5-Dimethoxy-3-nitrobenzoic Acid: Sourcing, Quality Control, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring two methoxy groups and an electron-withdrawing nitro group on a benzoic acid core, makes it a versatile intermediate for creating more complex molecules.[1] The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides an in-depth overview of commercial suppliers, essential quality control protocols, safe handling procedures, and key applications to empower researchers in their procurement and utilization of this important chemical intermediate.
Commercial Availability and Sourcing
Acquiring high-purity this compound is the foundational step for any research endeavor. Several reputable chemical suppliers offer this compound, typically with purities exceeding 98%. When selecting a supplier, researchers should consider not only the purity but also the available quantities, lead times, and the comprehensiveness of the provided analytical data.
| Supplier | Product Number (Example) | Purity Specification | CAS Number |
| TCI America | D2949 | >98.0% (GC)(T) | 17894-26-7 |
| Sigma-Aldrich (Merck) | 461091 | Not specified, but an SDS is available | 17894-26-7 |
| CymitQuimica | 3B-D2949 | >98.0%(GC)(T) | 17894-26-7 |
| UTECH Products Inc. | 23051287 | Not specified | 17894-26-7 |
| Chem-Impex | (Generic Listing) | ≥ 98% (Assay) for similar compounds | 17894-26-7 |
Note: Product numbers and availability are subject to change. Researchers should always verify details directly with the supplier.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₆ | [3] |
| Molecular Weight | 227.17 g/mol | [3] |
| Appearance | Light yellow to yellow to orange powder/crystal | [3][4] |
| CAS Number | 17894-26-7 | [4] |
| Melting Point | 183.0 to 187.0 °C | [4] |
| Synonyms | 3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether | [1] |
Synthesis and Purification Overview
While researchers will typically purchase this compound, understanding its synthesis provides insight into potential impurities. The most common synthetic route involves the nitration of 2,5-dimethoxybenzoic acid. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.
The general workflow for synthesis and subsequent purification to achieve research-grade material is outlined below. Purification is often achieved through recrystallization from a suitable solvent system, such as an acetonitrile/water mixture, to remove unreacted starting materials and isomeric byproducts.[5]
Caption: General workflow for the synthesis and purification of this compound.
Quality Control and Analytical Methodologies
Verifying the identity and purity of the supplied material is a cornerstone of scientific integrity. Several analytical techniques can be employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for assessing purity due to its sensitivity and resolving power for aromatic compounds.[6][7]
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and identifying impurities. A C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often with a formic acid modifier) is a common starting point.[7]
-
Gas Chromatography (GC): Can be used to assess purity, particularly for volatile impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or residual solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Exemplar Protocol: Purity Assessment by HPLC
This protocol provides a self-validating system for ensuring the quality of the starting material before its use in sensitive downstream applications.
-
Standard Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Prepare a sample solution of the material to be tested at a concentration that falls within the calibration range.
-
HPLC Analysis: Inject the standards and sample onto the HPLC system.
-
Data Analysis:
-
Confirm the retention time of the main peak in the sample matches that of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Quantify the concentration against the calibration curve if necessary.
-
Caption: Experimental workflow for the quality control analysis of this compound by HPLC.
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure the longevity of the compound and the safety of laboratory personnel. This information is typically derived from the supplier's Safety Data Sheet (SDS).[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Wash hands thoroughly after handling.[8] Avoid breathing dust. Use only in a well-ventilated area.[8] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated, dry, and cool place.[8] Keep the container tightly closed.[8][9] Store locked up.
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Rinse mouth and drink plenty of water. Call a POISON CENTER or doctor if you feel unwell.[8]
Applications in Research and Development
The utility of this compound stems from the reactivity of its functional groups. The carboxylic acid can be converted to esters, amides, or acid chlorides. The nitro group is a powerful directing group and can also be reduced to an amine, opening up a vast array of subsequent chemical transformations. This makes it a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2][10]
The presence of the nitro group, an electron-withdrawing moiety, is significant in many biologically active compounds, where it can be crucial for the molecule's mechanism of action, often through in-vivo reduction.[10][11]
Caption: Role of this compound as a versatile synthetic building block.
Conclusion
This compound is a readily available and highly valuable chemical intermediate for researchers in drug discovery and chemical synthesis. By carefully selecting a reputable commercial supplier, implementing rigorous analytical quality control, adhering to strict safety protocols, and leveraging its synthetic versatility, scientists can confidently incorporate this compound into their research and development workflows to build novel and complex molecular architectures.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- TCI America. (n.d.). This compound.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 2,5-Dihydroxybenzoic acid.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 3,5-Dimethoxybenzoic acid.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- UTECH Products Inc. (n.d.). 2,5-DIMETHOXY-3-NITROBENZOIC A, Each.
- ChemicalBook. (2025, February 1). This compound - Safety Data Sheet.
- CymitQuimica. (n.d.). CAS 17894-26-7: this compound.
- Centers for Disease Control and Prevention. (n.d.). Supporting Information.
- PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid.
- Chem-Impex. (n.d.). 2-Methoxy-3-nitrobenzoic acid.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Organic Syntheses. (1923). m-NITROBENZOIC ACID.
- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitrobenzoic acid for HPLC Analysis.
- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- BenchChem. (n.d.). A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 17894-26-7 | TCI AMERICA [tcichemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2,5-Dimethoxy-3-nitrobenzoic Acid: A Versatile Building Block in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of a Multifunctional Scaffold
In the landscape of synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,5-Dimethoxy-3-nitrobenzoic acid emerges as a preeminent building block, distinguished by its trifecta of functional groups—a carboxylic acid, a nitro group, and two methoxy substituents—each offering a distinct handle for synthetic manipulation. This guide provides an in-depth exploration of this versatile reagent, moving beyond simple procedural outlines to elucidate the chemical rationale behind its application. We will dissect its reactivity, detail field-proven protocols for its core transformations, and illustrate its utility in the synthesis of high-value compounds, particularly within the pharmaceutical and materials science sectors. This document is designed to serve as a practical and authoritative resource, empowering researchers to leverage the full synthetic potential of this powerful scaffold.
Molecular Profile and Strategic Considerations
This compound is an organic compound that typically appears as a light yellow to orange crystalline solid.[1][2] Its utility in synthesis is not merely a consequence of its constituent parts, but rather the intricate electronic interplay between them.
-
Carboxylic Acid (C1): The primary site for amide bond formation, esterification, and other nucleophilic acyl substitutions. Its acidity is enhanced by the adjacent electron-withdrawing nitro group.
-
Nitro Group (C3): A powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[3] Its most significant role in synthesis is as a precursor to a primary amine via reduction, a transformation that dramatically alters the electronic properties of the ring and opens new avenues for derivatization.
-
Methoxy Groups (C2, C5): These electron-donating groups influence the regioselectivity of reactions and can modulate the solubility and electronic properties of the final compounds.[1] Their presence is crucial for fine-tuning the characteristics of target molecules.
The strategic value lies in the ability to selectively address these functional groups. The nitro group can be reduced to an amine, which can then be used to construct heterocyclic systems. Independently, the carboxylic acid can be coupled with a vast array of amines or alcohols to build molecular diversity.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
| Property | Value | Reference(s) |
| CAS Number | 17894-26-7 | [1][4] |
| Molecular Formula | C₉H₉NO₆ | [1][2][5] |
| Molecular Weight | 227.17 g/mol | [2] |
| Appearance | Light yellow to Orange powder to crystal | [1][2][6] |
| Purity | Typically >98.0% | [2][6] |
| Melting Point | 183.0 to 187.0 °C | [6] |
Safety & Handling: A Mandate for Caution
As with all nitroaromatic compounds, proper handling is critical. The compound is classified as a skin, eye, and respiratory irritant.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields (or goggles), and a lab coat.[7]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] It should be stored away from strong oxidizing agents and strong bases.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash with plenty of soap and water.[7] If inhaled, remove the person to fresh air.[7] Seek medical attention if irritation persists.
Core Synthetic Transformations: Unlocking the Potential
The true power of this compound is realized through two primary transformations: the reduction of its nitro group and the derivatization of its carboxylic acid.
Pathway A: Selective Reduction of the Nitro Group
The conversion of the nitro group to an amine is arguably the most crucial transformation, yielding 3-Amino-2,5-dimethoxybenzoic acid. This unlocks the potential for building heterocyclic systems and introducing new pharmacophores. The primary challenge is to achieve this reduction selectively without affecting the carboxylic acid moiety.
While catalytic hydrogenation is a common method for nitro reduction, chemical reduction methods often offer excellent selectivity and are convenient for laboratory scale. Reagents utilizing metals like zinc or magnesium in the presence of a proton donor can efficiently reduce the nitro group while leaving other functional groups intact. This method avoids the need for high-pressure hydrogenation equipment.
This protocol is adapted from methodologies for the selective reduction of aromatic nitro compounds in the presence of other reducible groups.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent: Add a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Add Zinc powder (e.g., 3-5 eq) to the suspension.
-
Proton Source: Slowly add a solution of a mild proton source, such as hydrazine glyoxylate, or alternatively, ammonium formate or acetic acid. The use of hydrazine glyoxylate with zinc powder has been demonstrated to be a rapid and efficient system for this transformation.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require occasional cooling with a water bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 3-Amino-2,5-dimethoxybenzoic acid.
Caption: Workflow for the selective reduction of the nitro group.
Pathway B: Derivatization of the Carboxylic Acid
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the core scaffold to a diverse range of amine-containing fragments.[9][10] This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Carbodiimide-based coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used due to their mild reaction conditions and the water-soluble nature of the urea byproduct, which simplifies purification.[9] The addition of 1-Hydroxybenzotriazole (HOBt) is a critical field-proven insight; it acts as a scavenger for reactive intermediates, preventing side reactions and minimizing racemization, especially with chiral amines.[9] A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing as a nucleophile.[11]
This protocol is a robust and widely applicable method for synthesizing amides from this compound.[9][12]
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This forms the highly reactive HOBt ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture, followed by the slow addition of DIPEA (2.0-3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can be purified via column chromatography or recrystallization.
Caption: General mechanism for EDC/HOBt mediated amide coupling.
Applications in Target-Oriented Synthesis
The true utility of this compound is demonstrated by its application as a strategic precursor in the synthesis of complex, high-value molecules.
Precursor to Pharmacologically Active Scaffolds
Nitroaromatic compounds and their derivatives are well-established precursors to molecules with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[13][14][15] The reduction of the nitro group on the 2,5-dimethoxybenzoic acid scaffold provides an ortho-amino, methoxy-substituted benzoic acid. This "A-B" type intermediate is primed for cyclization reactions to form fused heterocyclic systems, which are privileged structures in medicinal chemistry. For instance, condensation with appropriate reagents can lead to the formation of:
-
Benzoxazinones: Important scaffolds in drug discovery.
-
Quinazolinones: A class of compounds with diverse pharmacological activities.
The ability to first perform an amide coupling and then reduce the nitro group (or vice-versa) allows for the strategic and modular construction of complex libraries of potential drug candidates.
Synthesis of Heterocyclic Systems
The synthesis of nitrogen-containing heterocycles is a major focus of organic chemistry due to their prevalence in natural products and pharmaceuticals.[16] The amino benzoic acid derivative obtained from the reduction of this compound is an ideal starting point for building such systems. The amine and carboxylic acid functionalities can react intramolecularly or with difunctional reagents to construct a variety of ring systems, further expanding the synthetic utility of the original building block.
Caption: Strategic utility of this compound.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for molecular design and construction. Its well-defined reactive sites allow for selective, high-yielding transformations that are fundamental to modern organic synthesis. By understanding the causality behind the choice of reaction conditions and by employing robust, field-proven protocols, researchers can efficiently unlock its potential. This guide serves as a testament to its value, providing the necessary technical insights for its successful application in the demanding fields of drug discovery and materials science.
References
- A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]
- This compound (C9H9NO6). PubChemLite. [Link]
- Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.
- 3-Nitrobenzoic acid. Wikipedia. [Link]
- Process for Catalytic Reduction of Nitro Compounds to Amines.
- 2,5-Dimethoxybenzoic acid. PubChem. [Link]
- Pharmacological Activities and Applications of Spic
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central - NIH. [Link]
- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. [Link]
- Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central - NIH. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate.
- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- Heterocycle Reactions. MDPI. [Link]
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. PubChemLite - this compound (C9H9NO6) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 17894-26-7 | TCI AMERICA [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pharmacological Activities and Applications of Spicatoside A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of 2,5-Dimethoxy-3-nitrobenzoic Acid: A Technical Guide for the Research Professional
For the dedicated researcher, scientist, and drug development professional, the introduction of novel reagents into a workflow is a balance of exciting potential and requisite caution. 2,5-Dimethoxy-3-nitrobenzoic acid, a substituted nitrobenzoic acid, presents as a valuable building block in organic synthesis, particularly in the development of new pharmaceutical entities.[1] Its unique electronic and structural characteristics, imparted by the methoxy and electron-withdrawing nitro groups, make it a compound of interest in medicinal chemistry.[1] However, as with all nitroaromatic compounds, a thorough understanding of its safety profile and handling requirements is not merely best practice, but a critical component of responsible research.
This guide provides an in-depth technical overview of the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of safety data, this document aims to provide a framework of scientific integrity, explaining the causality behind safety protocols and offering field-proven insights to ensure a self-validating system of laboratory safety.
Section 1: Compound Profile and Hazard Identification
This compound is a yellow to orange crystalline powder.[2][3] Its core structure, a benzoic acid functionalized with two methoxy groups and a nitro group, dictates its chemical reactivity and its toxicological profile.
Physicochemical Data Summary
A clear understanding of a compound's physical properties is the foundation of safe handling. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉NO₆ | [2] |
| Molecular Weight | 227.17 g/mol | [2] |
| Appearance | Light yellow to Yellow to Orange powder/crystal | [2][3] |
| Melting Point | 183-187 °C | [3] |
| Purity | >98.0% (GC)(T) | [2] |
| Solubility | Soluble in Methanol | [3] |
GHS Hazard Classification and Toxicological Insights
Globally Harmonized System (GHS) classifications for this compound and its analogs consistently indicate the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
While specific, in-depth toxicological studies on this compound are not extensively published, the broader class of nitroaromatic compounds is known for a range of toxic effects.[4] The toxicity of these compounds is often linked to the number of nitro groups and their electrophilic reactivity.[5][6] The nitro group can be metabolically reduced to form reactive intermediates like nitroso and hydroxylamino derivatives, which can lead to cellular damage.[2] Therefore, it is prudent to handle this compound with the assumption that it may possess greater systemic toxicity than what is minimally indicated by its GHS classification.
Section 2: The Hierarchy of Controls: A Framework for Safe Handling
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize or eliminate hazards.
Caption: Decision workflow for responding to a chemical spill.
-
For a Minor Spill (small amount, contained, and you are trained to handle it):
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit powder) to avoid creating dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
For a Major Spill (large amount, uncontained, or you are not comfortable handling it):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional emergency services.
-
Prevent others from entering the area.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 6: Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or unwanted solid compound.
-
Contaminated solutions.
-
Spill cleanup materials.
-
Contaminated PPE (gloves, disposable lab coats).
-
Empty containers (unless properly decontaminated).
Collect these materials in a clearly labeled, sealed, and appropriate hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal, which typically involves collection by a licensed professional waste disposal service. [7]
Conclusion
This compound is a valuable tool for the synthetic chemist, but its safe and effective use is contingent upon a robust understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the principles of the hierarchy of controls, utilizing field-proven handling techniques, and maintaining a state of preparedness for emergencies, researchers can confidently and responsibly explore the synthetic potential of this compound. This commitment to a culture of safety is the bedrock of innovative and sustainable scientific advancement.
References
- PubMed. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism.
- PubMed. (n.d.). Structure-toxicity relationships of nitroaromatic compounds.
- ResearchGate. (2004). (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds.
- Risk Management and Safety, University of Alabama at Birmingham. (n.d.). Incompatible Chemicals.
- MDPI. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- YouTube. (2020, November 29). Weighing, measuring, and making solutions part 3: weighing powders. Amino Bio.
- STAGE - 3. (n.d.).
- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
- University of Washington. (n.d.). Examples of Incompatible Chemicals.
- CUNY. (n.d.). Incompatible chemicals.
- PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid.
- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
- CUNY. (n.d.). Chemical Incompatibility Guide.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of 2,5-Dimethoxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-3-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, holds a significant position as a versatile building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay of two electron-donating methoxy groups and a strongly electron-withdrawing nitro group on a benzoic acid scaffold, make it a valuable precursor for the synthesis of a wide range of complex molecules. This guide delves into the historical context of its discovery, the evolution of its synthesis, its key chemical properties, and a detailed, field-proven protocol for its preparation, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.
While the precise moment of its first synthesis is not prominently documented in readily available historical records, its structural components and the well-established principles of electrophilic aromatic substitution suggest its origins lie in the systematic exploration of nitration reactions on substituted aromatic compounds that flourished in the late 19th and early 20th centuries. The presence of this compound in the catalogs of chemical suppliers today is a testament to its enduring utility in the scientific community.
I. Historical Context: The Age of Aromatic Nitration
The discovery of this compound is intrinsically linked to the broader history of organic chemistry, particularly the development of electrophilic aromatic substitution reactions. The nitration of aromatic compounds, a cornerstone of this field, allows for the introduction of the nitro group onto an aromatic ring, a transformation that is fundamental to the synthesis of dyes, explosives, and pharmaceutical intermediates.[1][2]
The foundational work on aromatic nitration in the 19th century laid the groundwork for the systematic investigation of how different substituent groups on a benzene ring influence the position of incoming electrophiles. The two methoxy groups in the precursor, 2,5-dimethoxybenzoic acid, are strongly activating and ortho-, para-directing. However, the interplay of their electronic effects and the steric hindrance they create directs the incoming nitro group to the C3 position, a fascinating example of regioselectivity in electrophilic aromatic substitution.
II. The Genesis of this compound: A Likely Path of Discovery
While a singular "discovery paper" for this compound has proven elusive in broad searches of historical chemical literature, its synthesis can be logically deduced from the well-established reactivity of its precursor, 2,5-dimethoxybenzoic acid. The most probable and historically consistent method for its initial preparation is the direct nitration of 2,5-dimethoxybenzoic acid.
The electron-rich nature of the dimethoxy-substituted benzene ring makes it highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺), which is typically generated from a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the reaction.
Caption: Logical relationship governing the regioselective nitration.
III. Physicochemical Properties and Characterization
This compound is typically a yellow to orange crystalline solid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₆ | |
| Molecular Weight | 227.17 g/mol | |
| CAS Number | 17894-26-7 | |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 181-183 °C | |
| Solubility | Soluble in many organic solvents |
Modern analytical techniques provide unambiguous characterization of this compound. A recent synthesis reported the following NMR data, which is consistent with the assigned structure.[3]
-
¹H NMR (400 MHz, DMSO-d₆): δ = 7.66 (d, J = 3.3 Hz, 1H), 7.51 (d, J = 3.3 Hz, 1H), 3.83 (s, 3H), 3.82 (s, 3H).[3]
-
¹³C NMR (100 MHz, DMSO-d₆): δ = 165.4 (C=O), 154.5 (C2), 145.6 (C5 or C3), 144.6 (C5 or C3), 129.0 (C1), 120.1 (ArH), 112.5 (ArH), 63.9 (2-OMe), 56.4 (5-OMe).[3]
IV. Modern Synthetic Protocol
While the historical synthesis likely involved direct nitration of the corresponding benzoic acid, a contemporary and well-documented method involves the oxidation of the corresponding aldehyde. This approach offers high yields and purity. The following protocol is adapted from a recent publication in the scientific literature.[3]
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 2,5-dimethoxy-3-nitrobenzaldehyde (45 mmol) and potassium bicarbonate (KHCO₃, 90 mmol) is prepared in boiling water (130 mL).[3]
-
Oxidation: A solution of potassium permanganate (KMnO₄, 67.7 mmol) in water (81 mL) is added to the boiling mixture.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the hot solution is filtered through a pad of Celite to remove manganese dioxide byproduct. The filter cake is washed with hot water (100 mL).[3]
-
Isolation: The filtrate is allowed to cool to room temperature. The reddish-yellow solution is then acidified with concentrated hydrochloric acid (HCl).[3]
-
Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and air-dried to yield this compound as a pale-yellow solid.[3]
This method provides the target compound in approximately 80% yield.[3]
V. Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, opening up pathways to a diverse range of heterocyclic compounds and other pharmacologically relevant scaffolds. Its utility is demonstrated in its application as a starting material in the total synthesis of natural products and their analogues. For instance, it has been utilized in synthetic approaches toward the alpkinidine alkaloids.[3]
The presence of multiple functional groups allows for selective transformations, making it a valuable tool for medicinal chemists and drug development professionals in the construction of novel molecular architectures for biological screening.
Conclusion
This compound, born from the rich history of aromatic chemistry, continues to be a relevant and valuable compound in contemporary organic synthesis. While its initial discovery is not marked by a single, celebrated publication, its logical synthesis from readily available precursors underscores the predictive power of the principles of physical organic chemistry. The detailed synthetic protocol and characterization data provided in this guide offer researchers a solid foundation for the utilization of this versatile building block in their own synthetic endeavors, from academic research to the development of new therapeutic agents.
References
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2016). Microbiology and Molecular Biology Reviews, 80(4), 815-852. [Link]
- Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. (2022). ACS Omega, 7(23), 19093–19105. [Link]
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2022). Journal of the Brazilian Chemical Society, 33(8), 814-845. [Link]
- Nitro compound. In Wikipedia. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5470, this compound. [Link]
Sources
An In-depth Technical Guide to the Electrochemical Properties of Dimethoxy Nitrobenzene Derivatives
This guide provides a comprehensive exploration of the electrochemical properties of dimethoxy nitrobenzene derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a rigid template, this document is structured to deliver a deep, practical understanding of the subject, grounded in established scientific principles and experimental evidence.
Introduction: The Significance of Dimethoxy Nitrobenzene Derivatives
Dimethoxy nitrobenzene derivatives are a class of organic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science. Their biological activity is often linked to the electrochemical behavior of the nitro group, which can be reduced within biological systems to generate reactive species.[1][2] Understanding the electrochemical properties of these molecules is paramount for elucidating their mechanisms of action, predicting their biological efficacy, and designing novel compounds with tailored therapeutic or material characteristics.
The position of the two methoxy groups on the nitrobenzene ring significantly influences the electron density distribution within the molecule. This, in turn, dictates the ease of reduction of the nitro group and the stability of the resulting intermediates, such as the nitro radical anion. This guide will delve into these structure-property relationships, providing a framework for predicting and understanding the electrochemical behavior of various dimethoxy nitrobenzene isomers.
The Electrochemical Reduction of Nitroaromatic Compounds: A Mechanistic Overview
The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds through a series of electron and proton transfer steps. The exact pathway is highly dependent on the experimental conditions, particularly the pH of the medium and the presence of protic or aprotic solvents.
In aqueous media, the reduction of a nitro group is generally an irreversible process involving the transfer of four electrons and four protons to yield a hydroxylamine derivative.[2][3] A subsequent two-electron, two-proton reduction can then lead to the corresponding aniline.
However, in aprotic or mixed aqueous-organic media, and at alkaline pH in aqueous solutions, the reduction often proceeds via a one-electron transfer to form a stable or quasi-stable nitro radical anion.[1][2] This initial reversible step is of significant interest as the stability and reactivity of this radical anion are often correlated with the biological activity of the parent compound.[1]
The general reduction pathway can be summarized as follows:
-
One-electron reduction (in aprotic or alkaline media): Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻• (Nitro radical anion)
-
Further reduction to nitroso and hydroxylamine: [Ar-NO₂]⁻• + e⁻ + 2H⁺ → Ar-N=O + H₂O (Nitroso derivative) Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH (Hydroxylamine derivative)
-
Final reduction to aniline: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O (Aniline derivative)
Below is a Graphviz diagram illustrating this general reduction pathway.
Caption: General electrochemical reduction pathway of nitroaromatic compounds.
Influence of Methoxy Substituents on Electrochemical Properties
The presence and position of electron-donating methoxy groups (-OCH₃) on the nitrobenzene ring have a profound impact on the electrochemical reduction process. Methoxy groups increase the electron density on the aromatic ring through their positive mesomeric (+M) and negative inductive (-I) effects, with the mesomeric effect generally being dominant. This increased electron density makes the reduction of the nitro group more difficult, shifting the reduction potential to more negative values.[4]
The extent of this effect is dependent on the position of the methoxy groups relative to the nitro group. The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates and equilibrium constants, and by extension, with electrochemical reduction potentials.[5] Electron-donating groups have negative Hammett substituent constants (σ), and a more negative σ value corresponds to a greater difficulty of reduction.
For dimethoxy nitrobenzene isomers, the combined electronic effects of the two methoxy groups will determine the ease of reduction. For instance, methoxy groups at the ortho and para positions to the nitro group will have a stronger electron-donating effect due to resonance, making the reduction potential more negative compared to when they are in the meta position.
Comparative Electrochemical Behavior of Dimethoxy Nitrobenzene Isomers
| Isomer | Substitution Pattern | Expected Ease of Reduction (Qualitative) | Peak Reduction Potential (Epc) vs. SCE | Notes |
| 2,5-Dimethoxynitrobenzene | Methoxy groups ortho and meta to nitro group | Difficult | ~ -1.1 V (in mixed media, pH 9.0)[2] | The ortho methoxy group can also exert a steric effect, potentially hindering the planarity of the nitro group with the ring and making reduction slightly more difficult.[3] |
| 3,4-Dimethoxynitrobenzene | Methoxy groups meta and para to nitro group | Difficult | No direct comparative data found. Expected to be more difficult to reduce than nitrobenzene. | The para methoxy group will have a strong electron-donating resonance effect. |
| 2,4-Dimethoxynitrobenzene | Methoxy groups ortho and para to nitro group | Very Difficult | No direct comparative data found. Expected to be one of the most difficult to reduce. | Both methoxy groups are in positions to exert a strong electron-donating resonance effect. |
| 2,3-Dimethoxynitrobenzene | Methoxy groups ortho and meta to nitro group | Difficult | No direct comparative data found. Expected to be more difficult to reduce than nitrobenzene. | Similar to the 2,5-isomer, with potential steric hindrance from the ortho methoxy group. |
| 3,5-Dimethoxynitrobenzene | Methoxy groups meta to nitro group | Moderately Difficult | No direct comparative data found. Expected to be easier to reduce than isomers with ortho or para methoxy groups. | The electron-donating effect is primarily inductive, which is weaker than the resonance effect. |
Note: The exact reduction potentials are highly dependent on experimental conditions (solvent, electrolyte, pH, electrode material, and scan rate).
Experimental Protocol: Cyclic Voltammetry of Dimethoxy Nitrobenzene Derivatives
Cyclic voltammetry (CV) is a powerful and widely used technique for investigating the electrochemical properties of dimethoxy nitrobenzene derivatives. The following is a detailed, step-by-step methodology for a typical CV experiment.
5.1. Materials and Reagents
-
Dimethoxy nitrobenzene derivative of interest
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) for aprotic conditions. A mixture of an organic solvent and an aqueous buffer (e.g., DMF/citrate buffer) for mixed-media studies.[1][2]
-
Supporting Electrolyte: 0.1 M Tetra-n-butylammonium perchlorate (TBAP) or Tetra-n-butylammonium hexafluorophosphate (TBAPF₆) for aprotic media. A suitable buffer salt (e.g., KCl) for aqueous or mixed media to maintain ionic strength.[1]
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode: Platinum wire or graphite rod
-
Polishing materials: Alumina slurry (0.3 and 0.05 µm) or diamond paste
-
High-purity nitrogen or argon gas
5.2. Instrumentation
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
5.3. Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry of dimethoxy nitrobenzene derivatives.
5.4. Detailed Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water and sonicate in ethanol and then deionized water for 2-3 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a stock solution of the dimethoxy nitrobenzene derivative (e.g., 10 mM) in the chosen solvent.
-
In the electrochemical cell, prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M TBAP in ACN).
-
Add the appropriate volume of the stock solution to the electrolyte to achieve the final desired analyte concentration (e.g., 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a background cyclic voltammogram of the supporting electrolyte solution without the analyte to identify any potential interfering peaks.
-
Perform cyclic voltammetry of the analyte solution. A typical potential window for the reduction of nitroaromatics is from 0 V to -1.5 V vs. SCE, but this should be optimized for the specific compound.
-
Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) from the voltammograms.
-
Measure the cathodic peak current (ipc) and anodic peak current (ipa).
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Plot the cathodic peak current (ipc) against the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.
-
Synthesis of Dimethoxy Nitrobenzene Derivatives
The synthesis of dimethoxy nitrobenzene derivatives is typically achieved through the nitration of the corresponding dimethoxybenzene precursor. The choice of nitrating agent and reaction conditions can influence the regioselectivity of the reaction.
6.1. Synthesis of 2,5-Dimethoxynitrobenzene:
This isomer can be prepared by the nitration of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) with nitric acid in glacial acetic acid at low temperatures (e.g., 0 °C).[1]
6.2. Synthesis of 3,4-Dimethoxynitrobenzene:
3,4-Dimethoxynitrobenzene (4-nitroveratrole) is synthesized by the nitration of 1,2-dimethoxybenzene (veratrole) using a mixture of concentrated nitric acid and sulfuric acid.[6]
6.3. Synthesis of 2,4-Dimethoxy-1-nitrobenzene:
The synthesis of 2,4-dimethoxy-1-nitrobenzene can be achieved through the oxidation and methylation of nitrobenzene.[7] Another approach involves the aromatic nucleophilic substitution of 2,4-dimethoxynitrobenzene with a t-butoxide nucleophile.[3]
6.4. Synthesis of 3,5-Dimethoxynitrobenzene:
One synthetic route to 1,3-dimethoxy-5-nitrobenzene starts from 3,5-dimethoxyaniline.[8]
The following diagram illustrates a general synthesis approach for dimethoxy nitrobenzene derivatives.
Caption: General synthesis scheme for dimethoxy nitrobenzene derivatives.
Conclusion and Future Perspectives
The electrochemical properties of dimethoxy nitrobenzene derivatives are intricately linked to their molecular structure, particularly the substitution pattern of the methoxy groups. This guide has provided a comprehensive overview of their reduction mechanisms, the influence of substituents, and a detailed experimental protocol for their characterization using cyclic voltammetry.
Future research in this area could focus on a systematic comparative study of all dimethoxy nitrobenzene isomers under standardized electrochemical conditions to build a robust quantitative structure-electroactivity relationship database. Furthermore, exploring the electrochemistry of these compounds on modified electrode surfaces could open up new avenues for enhanced sensing applications and a deeper understanding of their interactions with biological systems. The insights gained from such studies will be invaluable for the rational design of new drug candidates and advanced materials with tailored redox properties.
References
- Hammett Equation. (n.d.). In Wikipedia.
- Alvarez-Lueje, A., Nuñez-Vergara, L. J., & Squella, J. A. (1998). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Bioelectrochemistry and Bioenergetics, 46(1), 21-28.
- Alvarez-Lueje, A., Nuñez-Vergara, L. J., & Squella, J. A. (1998). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: nitro radical anion generation and biological activity. Repositorio Académico - Universidad de Chile.
- (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.
- Madwar Deeb Bakeer, S. N. R. (2016). Studying the effect of substituent on the electrochemical reduction of nitrobenzene and its Derivatives.
- Zoski, C. G. (Ed.). (2007). Handbook of Electrochemistry. Elsevier.
- (2007). Study on electroreduction performance and mechanism of substituted aryl nitrobenzene.
- (2019). Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones.
- 2,4-dimethoxy-1-nitrobenzene. (n.d.). In ChemSynthesis.
- 2,4-Dimethoxy-1-Nitrobenzene. (n.d.). In ChemBK.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy 3,4-Dimethoxynitrobenzene | 709-09-1 [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. 1,3-Dimethoxy-5-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Acidity and pKa of Nitrobenzoic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of medicinal chemistry and materials science, understanding the physicochemical properties of substituted aromatic compounds is paramount. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter that influences a molecule's solubility, lipophilicity, and interaction with biological targets. Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold for studying how substituents on the aromatic ring modulate these properties.
The introduction of a nitro (–NO₂) group, a potent electron-withdrawing substituent, dramatically alters the acidity of the parent benzoic acid molecule. However, the magnitude of this effect is intricately dependent on the constitutional isomerism—that is, the position of the nitro group relative to the carboxylic acid (–COOH) group. This guide provides a detailed examination of the acidity and pKa values of ortho-, meta-, and para-nitrobenzoic acid, synthesizing quantitative data with the underlying mechanistic principles of physical organic chemistry.
Quantitative Acidity Data: A Comparative Overview
The acidity of the nitrobenzoic acid isomers is best understood by comparing their pKa values against that of unsubstituted benzoic acid. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton. The experimentally determined pKa values in aqueous solution are summarized below.
| Compound | Isomer Position | pKa Value |
| Benzoic Acid | - | 4.20[1][2] |
| 2-Nitrobenzoic Acid | ortho | 2.17[1][3] |
| 3-Nitrobenzoic Acid | meta | 3.45[1][3] |
| 4-Nitrobenzoic Acid | para | 3.44[1][3][4] |
The data clearly indicates that all three nitro-substituted isomers are significantly more acidic than benzoic acid. The observed order of acidity is: ortho > para ≈ meta > benzoic acid .[1]
Mechanistic Analysis of Acidity Trends
The increased acidity of nitrobenzoic acids stems from the stabilization of the corresponding carboxylate anion (the conjugate base) upon deprotonation. The electron-withdrawing nitro group helps to delocalize the negative charge on the carboxylate, making the anion more stable and, consequently, the parent acid stronger.[5][6] This stabilization is mediated by two primary electronic phenomena: the inductive effect and the resonance effect.
The Inductive Effect (-I)
The inductive effect is the transmission of charge through sigma (σ) bonds. Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, it exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the benzene ring and the carboxylate group.[7] This effect stabilizes the negative charge of the anion and operates in all three isomers. Its strength diminishes with distance, being strongest for the ortho isomer and weakest for the para isomer.
The Resonance Effect (-M or -R)
The resonance (or mesomeric) effect involves the delocalization of π-electrons across the aromatic system. The nitro group can withdraw electron density from the benzene ring via resonance, which is particularly effective when it is in the ortho or para position.[8] This delocalization further stabilizes the carboxylate anion. Crucially, the resonance effect does not operate from the meta position, as resonance structures cannot be drawn that delocalize the ring's π-electrons onto the nitro group from this position.[1][9]
Isomer-Specific Analysis
-
p-Nitrobenzoic Acid (pKa ≈ 3.44): In the para isomer, both the inductive (-I) and resonance (-M) effects work in concert to withdraw electron density and stabilize the conjugate base.[1][4] This combined effect makes it a much stronger acid than benzoic acid.
-
m-Nitrobenzoic Acid (pKa ≈ 3.45): In the meta position, only the inductive (-I) effect is operative in stabilizing the carboxylate anion.[1][10] The lack of resonance-based stabilization means it is a weaker acid than the ortho and para isomers, though still significantly stronger than benzoic acid due to the potent inductive pull of the nitro group.[9]
-
o-Nitrobenzoic Acid (pKa ≈ 2.17): The ortho isomer is by far the strongest acid of the series, a phenomenon attributed to the "ortho effect" .[1][11] This effect is a complex interplay of several factors:
-
Maximized Inductive Effect: The -I effect is at its strongest due to the close proximity of the nitro group to the carboxylic acid.[12]
-
Steric Hindrance: The bulky nitro group sterically clashes with the carboxylic acid group, forcing the -COOH group out of the plane of the benzene ring.[8][13] This disruption of coplanarity inhibits resonance between the carboxylic acid's lone pairs and the aromatic ring, which in turn increases the acidity of the proton.[5][13]
-
Anion Stabilization: Upon deprotonation, the resulting carboxylate anion is stabilized by the powerful inductive effect and potential electronic interactions with the adjacent nitro group.[5]
-
The following diagram illustrates the logical relationship between isomer position, the dominant electronic effects, and the resulting acidity.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of weak acids like the nitrobenzoic acid isomers.[14] The method involves monitoring the pH of a solution of the acid as it is titrated with a strong base of known concentration. The pKa is equal to the pH at the half-equivalence point.[11]
Materials and Equipment
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
-
Analytical balance
-
Nitrobenzoic acid isomer (analytical grade)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions. Ensure calibration spans the expected pKa range.[15]
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the nitrobenzoic acid isomer and dissolve it in ~50 mL of deionized water in a 100 mL beaker. A co-solvent like ethanol may be used if solubility is low, but this will yield an apparent pKa (pKaapp).[14]
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH directly above the beaker.[16]
-
Initial Reading: Record the initial pH of the acid solution before adding any titrant.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH.[16]
-
Endpoint Region: As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or even dropwise to accurately capture the steep inflection point of the titration curve (the equivalence point).[16]
-
Post-Equivalence: Continue the titration for several milliliters past the equivalence point to ensure the full curve is captured.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative of the curve (ΔpH/ΔV).
-
Calculate the half-equivalence point volume (V1/2 = Veq / 2).
-
The pKa of the acid is the pH of the solution at the half-equivalence point volume.[11][15]
-
The following diagram outlines the experimental workflow for this protocol.
Conclusion
The acidity of nitrobenzoic acid isomers provides a classic and compelling illustration of how substituent position governs electronic effects in aromatic systems. The interplay of inductive, resonance, and steric factors leads to a distinct and predictable hierarchy of acidity, with the ortho isomer being exceptionally acidic due to the unique "ortho effect." A thorough understanding of these principles is not merely academic; it is essential for scientists in drug development and chemical research who must predict and manipulate molecular properties to achieve desired functions. The robust experimental methods outlined herein serve as a reliable foundation for the precise characterization of these and other ionizable compounds.
References
- Quora. (2018). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?[Link]
- Creative Bioarray. (n.d.).
- Brainly.in. (2025). Acidity order of Isomers of Nitro benzoic acid?[Link]
- Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. [Link]
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- ResearchGate. (n.d.). Resonance structures for m-nitrobenzoic acid. [Link]
- Filo. (2025). (a)
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- East Stroudsburg University. (2008).
- ACS Publications. (n.d.).
- Quora. (2017). Which is more acidic in m-Nitrobenzoic acid and p-Nitrobenzoic acid?[Link]
- Quora. (2018).
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
- Unknown source. (n.d.). Table 20.
- Asian Journal of Chemistry. (2006).
- Organic Chemistry Data. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. global.oup.com [global.oup.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. (a) The resonance structures of para- and meta-nitrobenzoate anion are as.. [askfilo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. brainly.in [brainly.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. asdlib.org [asdlib.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2,5-Dimethoxy-3-nitrobenzoic acid from 1,4-dimethoxybenzene
Introduction
2,5-Dimethoxy-3-nitrobenzoic acid is a valuable substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its synthesis from the readily available starting material 1,4-dimethoxybenzene involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. The described methodology is based on established organic transformations and provides insights into the underlying chemical principles.
The synthesis is strategically designed in three main stages:
-
Friedel-Crafts Alkylation: Introduction of a methyl group onto the 1,4-dimethoxybenzene ring to form 2,5-dimethoxytoluene.
-
Regioselective Nitration: Introduction of a nitro group at the 3-position of 2,5-dimethoxytoluene.
-
Oxidation: Conversion of the methyl group of 2,5-dimethoxy-3-nitrotoluene to a carboxylic acid to yield the final product.
This document provides detailed, step-by-step protocols for each of these transformations, along with explanations of the experimental choices, safety precautions, and expected outcomes.
Overall Synthetic Workflow
The synthesis of this compound from 1,4-dimethoxybenzene is a three-step process as illustrated in the workflow diagram below.
Application Notes and Protocols: The Strategic Use of 2,5-Dimethoxy-3-nitrobenzoic Acid in Modern Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of 2,5-Dimethoxy-3-nitrobenzoic acid. It moves beyond a simple cataloging of properties to explore its strategic value as a versatile building block in the synthesis of novel therapeutic agents. We will delve into the chemical rationale behind its use, provide validated protocols for its synthesis and derivatization, and contextualize its application within contemporary drug discovery programs.
Introduction: Understanding the Molecular Asset
This compound (CAS: 17894-26-7) is an aromatic organic compound that presents a unique combination of functional groups, making it a valuable scaffold in medicinal chemistry.[1] Its structure features:
-
A benzoic acid moiety , providing a versatile handle for amide bond formation, esterification, or reduction to a benzyl alcohol, enabling linkage to other molecular fragments.
-
Two methoxy groups (at C2 and C5), which are electron-donating substituents that influence the molecule's solubility, lipophilicity, and metabolic stability. They can also modulate the electronic environment of the aromatic ring.
-
A nitro group (at C3), a powerful electron-withdrawing group. This feature is not merely a synthetic placeholder; it is a well-established pharmacophore in its own right, crucial for the bioactivity of numerous approved drugs.[2] The nitro group significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[3]
This specific arrangement of functional groups makes this compound a compelling starting material for creating libraries of compounds aimed at various biological targets. It is frequently utilized in organic synthesis for the development of novel pharmaceuticals and agrochemicals.[1]
Section 1: Physicochemical Profile and Strategic Considerations
A thorough understanding of the molecule's properties is foundational to its effective use.
| Property | Data | Source(s) |
| CAS Number | 17894-26-7 | [1] |
| Molecular Formula | C₉H₉NO₆ | [4][5] |
| Molecular Weight | 227.17 g/mol | [5] |
| Appearance | Light yellow to orange powder or crystalline solid | [5] |
| Purity | Typically >98.0% | [5] |
| Key Synonyms | 3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether | [1] |
Reactivity Insights: The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups deactivates the aromatic ring towards further electrophilic aromatic substitution.[3] The primary sites of reactivity are the carboxylic acid and the nitro group, making it an ideal building block for controlled, stepwise synthesis.
Section 2: Core Application as a Bio-reducible Nitroaromatic Pharmacophore
The most significant role of the nitroaromatic moiety in medicinal chemistry is its ability to undergo bioreduction. This process is central to the mechanism of action for a wide range of antimicrobial and anticancer agents.
Scientific Rationale: The "Prodrug" Activation Pathway
Nitroaromatic compounds are often non-toxic in their native state but can be selectively activated within specific biological environments. The mechanism relies on single-electron reduction of the nitro group by enzymes called nitroreductases, which are prevalent in anaerobic bacteria, certain protozoa, and the hypoxic (low oxygen) microenvironments of solid tumors.[2]
This reduction generates a highly reactive nitro radical anion (R-NO₂•⁻).[6][7] This radical can then undergo further reduction to form cytotoxic species like nitroso and hydroxylamine derivatives, which damage cellular macromolecules such as DNA, lipids, and proteins, leading to cell death. This selective activation provides a therapeutic window, minimizing damage to healthy, oxygen-rich host tissues.
Application Case Study: Development of Trypanocidal Agents
Research has specifically identified 2,5-dimethoxy nitrobenzene derivatives as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas's disease.[6][7] These parasites are highly susceptible to oxidative stress, making them ideal targets for drugs that operate via redox cycling. The electrochemical properties of these compounds confirm their ability to form stable nitro radical anions, which is a prerequisite for this biological activity.[7]
This compound serves as an excellent starting scaffold to synthesize more complex derivatives for this purpose. The carboxylic acid can be functionalized to modulate solubility, cell permeability, and target engagement while retaining the essential nitroaromatic core for parasiticidal activity.
Section 3: Experimental Protocols
The following protocols are provided as a guide for the synthesis and derivatization of the title compound. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established nitration of an activated aromatic ring. The choice of a mixed acid system (HNO₃/H₂SO₄) provides the necessary nitronium ion (NO₂⁺) for the electrophilic substitution.
Materials:
-
2,5-Dimethoxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice (from deionized water)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in concentrated sulfuric acid (50 mL) at 0 °C using an ice bath. Stir until a clear solution is obtained.
-
Nitration: Prepare the nitrating mixture by cautiously adding fuming nitric acid (4.0 mL, ~90 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-chilled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of 2,5-dimethoxybenzoic acid over 30-45 minutes. Causality Check: A slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or degradation. The temperature must be maintained below 5 °C throughout the addition.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Quenching: Slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A yellow precipitate will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a yellow crystalline solid.
-
Validation: Dry the product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product should be compared against reference spectra.
Protocol 2: Synthesis of a Representative Amide Derivative
This two-step protocol demonstrates the conversion of the carboxylic acid to a more reactive acid chloride, followed by coupling with an amine—a cornerstone reaction in medicinal chemistry library synthesis.
Materials:
-
This compound (from Protocol 1)
-
Thionyl Chloride (SOCl₂)
-
Toluene (anhydrous)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure: Step A: Formation of the Acid Chloride
-
Suspend this compound (1.0 g, 4.4 mmol) in anhydrous toluene (20 mL).
-
Add thionyl chloride (0.65 mL, 8.8 mmol, 2.0 eq.) and a catalytic amount of DMF (1 drop).
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step B: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM (20 mL).
-
In a separate flask, dissolve benzylamine (0.52 mL, 4.8 mmol, 1.1 eq.) and triethylamine (1.23 mL, 8.8 mmol, 2.0 eq.) in anhydrous DCM (10 mL). Causality Check: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates completion.
-
Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient). Characterize the final amide product by NMR and mass spectrometry to confirm its structure.
Section 4: Integrated Drug Discovery Workflow
The synthesis and derivatization of this compound is an early but critical phase in a larger drug discovery campaign.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic starting point for the development of sophisticated bioactive molecules. Its true value lies in the combination of a versatile carboxylic acid handle and a bio-activatable nitroaromatic core. By understanding the underlying mechanistic principles of nitroaromatic pharmacophores and mastering reliable synthetic protocols, medicinal chemists can effectively leverage this scaffold to generate novel compound libraries targeting a range of diseases, from parasitic infections to cancer.
References
- PubChem. This compound (C9H9NO6). [Link]
- Alvarez-Lueje, A., et al. (1998). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Google Patents. Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]
- ResearchGate.
- Czarnek, J., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
- Rijo, P., et al. (2020). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. [Link]
- Al-Zoubi, M.S., et al. (2021). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. [Link]
- Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Wikipedia. 3-Nitrobenzoic acid. [Link]
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - this compound (C9H9NO6) [pubchemlite.lcsb.uni.lu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,5-Dimethoxy-3-nitrobenzoic Acid in the Synthesis of Quinazoline-Based Anticancer Agents
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,5-Dimethoxy-3-nitrobenzoic acid as a key starting material in the synthesis of anticancer agents. The focus is on its application as a precursor to the quinazoline scaffold, a privileged core structure in many targeted cancer therapies. This guide elucidates the chemical rationale, provides detailed experimental protocols, and discusses the structure-activity relationship (SAR) context, grounding all information in authoritative scientific literature.
Introduction: The Strategic Value of a Versatile Precursor
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among the most successful scaffolds in medicinal chemistry are quinazolines and their oxidized derivatives, quinazolinones.[1][2] These heterocyclic systems form the core of numerous approved drugs that inhibit key signaling pathways in cancer cells, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[3]
The synthesis of these complex molecules relies on the availability of versatile and strategically functionalized building blocks. This compound is one such precursor, offering a unique combination of functional groups—a carboxylic acid, a nitro group, and two methoxy substituents—that are primed for sequential, high-yield transformations.[4] The presence of the nitro group is particularly crucial, as its reduction to an amine is the gateway to forming the pyrimidine ring of the quinazoline core. The methoxy groups, in turn, influence the electronic properties and are homologous to the substitutions found in highly potent EGFR inhibitors like Gefitinib.[1]
This guide will detail the journey from this commercially available starting material to a functionalized quinazolinone core, providing both the "how" and the "why" behind each experimental step.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 17894-26-7 | [4][5] |
| Molecular Formula | C₉H₉NO₆ | [4][5] |
| Molecular Weight | 227.17 g/mol | [5] |
| Appearance | Light yellow to orange powder/crystal | [5] |
| Purity | Typically >98.0% | [5] |
| Key Functional Groups | Carboxylic Acid, Nitro Group, Methoxy Groups | [4] |
| Reactivity Profile | The nitro group is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[4][6] The aromatic ring is deactivated towards electrophilic substitution. The nitro group is readily reduced to an amine, which is the key transformation for subsequent cyclization reactions. |
Synthetic Strategy: From Nitrobenzoic Acid to the Quinazolinone Core
The overall synthetic strategy hinges on a two-part process: first, the reductive amination of the starting material to form the key aniline intermediate, and second, the cyclization of this intermediate to construct the heterocyclic quinazolinone ring system. This approach is a well-established and robust method for building the core of many bioactive molecules.[7]
The Critical Reduction Step: Unmasking the Amine
The conversion of the aromatic nitro group to an amine is the linchpin of this entire synthetic route. This transformation fundamentally alters the electronic character of the molecule, converting an electron-withdrawing group into a powerful electron-donating and nucleophilic amine, which is essential for the subsequent ring-forming reaction.
Ring Formation: The Niementowski Reaction
With the 2-aminobenzoic acid derivative in hand, the quinazolinone core can be constructed via several methods. One of the most direct is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid (a 2-aminobenzoic acid) with formamide at elevated temperatures.[7] This reaction provides a straightforward entry into the 6,7-disubstituted quinazolin-4(3H)-one scaffold, which is a direct precursor to many EGFR inhibitors.
The diagram below outlines this strategic transformation.
Caption: General synthetic pathway from starting material to a quinazolinone core.
Detailed Application Protocol
This section provides a step-by-step methodology for the synthesis of a dimethoxy-substituted quinazolinone core from this compound.
CAUTION: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Nitroaromatic compounds can be hazardous and should be handled with care.[4]
Protocol 1: Synthesis of 3-Amino-2,5-dimethoxybenzoic Acid
Rationale: This protocol details the selective reduction of the nitro group to an amine using iron powder in the presence of an electrolyte like ammonium chloride. This method is generally preferred in laboratory settings for its mild conditions, low cost, and operational simplicity compared to catalytic hydrogenation.
Materials and Reagents:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel, Celite®)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 5.0 g, 22.0 mmol), ethanol (100 mL), and water (25 mL).
-
Add ammonium chloride (e.g., 1.18 g, 22.0 mmol) and iron powder (e.g., 6.14 g, 110 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Carefully add saturated sodium bicarbonate solution to neutralize any remaining acid and basify the solution to a pH of ~8.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-Amino-2,5-dimethoxybenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a solid product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the nitro group signals and the appearance of amine protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the product.
Protocol 2: Synthesis of a Dimethoxy-Quinazolin-4(3H)-one Core
Rationale: This step utilizes the product from Protocol 1 in a Niementowski condensation reaction with formamide to build the quinazolinone ring. Formamide serves as both the reagent (source of C2 and N3) and the solvent.
Materials and Reagents:
-
3-Amino-2,5-dimethoxybenzoic acid (1.0 eq)
-
Formamide
-
High-temperature reaction vessel with overhead stirrer (optional) and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Place the purified 3-Amino-2,5-dimethoxybenzoic acid (e.g., 2.0 g, 10.1 mmol) in a round-bottom flask.
-
Add an excess of formamide (e.g., 20 mL).
-
Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC. Water will be evolved as a byproduct.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water. A precipitate should form.
-
Stir the suspension for 30 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual formamide.
-
Dry the product under vacuum to yield the target quinazolinone core.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS. Key signals will include the quinazolinone ring protons and the disappearance of the carboxylic acid and amine protons from the starting material.
Structure-Activity Relationship (SAR) and Mechanistic Context
The utility of this compound extends beyond its role as a simple building block. The substituents it carries play a direct role in the biological activity of the final anticancer agents.
-
The Quinazoline Core: This scaffold acts as a "hinge-binder," mimicking the adenine portion of ATP to bind to the catalytic kinase domain of receptors like EGFR. This competitive inhibition prevents receptor autophosphorylation and blocks downstream signaling pathways responsible for cell proliferation and survival.[3]
-
Methoxy Groups: The 6,7-dimethoxy substitution pattern on the quinazoline ring (derived from the 2,5-dimethoxy pattern of the precursor after cyclization) is a hallmark of many potent EGFR inhibitors, including Gefitinib.[1][8] These groups are known to enhance binding affinity and selectivity.
-
The Nitro Group as a Latent Tool: While reduced in this primary application, the nitroaromatic motif itself is explored in anticancer drug design.[9][10] In the hypoxic (low oxygen) environment of solid tumors, nitro groups can be selectively reduced by cellular reductases to form cytotoxic radical anions or other reactive species, making them potential bioreductive prodrugs.[11]
Caption: Mechanism of action for quinazoline-based EGFR inhibitors.
Experimental Workflow Visualization
The entire process from starting material to final analysis can be visualized as a cohesive workflow.
Caption: Complete experimental workflow from precursor to purified core structure.
Conclusion
This compound stands out as a highly valuable and strategically designed precursor for the synthesis of complex anticancer agents. Its inherent functionalities allow for a logical and efficient pathway to the quinazolinone scaffold, a core component of multiple FDA-approved targeted therapies. The protocols and rationale presented herein provide researchers with a robust framework for utilizing this compound in drug discovery programs, enabling the exploration of novel kinase inhibitors and other potential therapeutics. By understanding the causality behind each synthetic step and the ultimate role of each substituent, chemists can more effectively design and execute the synthesis of next-generation anticancer agents.
References
- Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054. [Link]
- Al-Ostoot, F. H., et al. (2023). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. [Link]
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Ghorbani, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Cancer & Oncology Research. [Link]
- Kumar, A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
- Lopes, M., et al. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. Letters in Drug Design & Discovery. [Link]
- Lopes, M., et al. (2012). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Bentham Science. [Link]
- Hussein, W. A., et al. (2023). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry. [Link]
- Sotomayor, C. P., et al. (2000). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Packer, M. J., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. [Link]
- Zhang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. [Link]
- Tan, S. K., et al. (2020).
- 3-Nitrobenzoic acid. Wikipedia. [Link]
- Lopes, M., et al. (2012). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com. [Link]
- m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 17894-26-7: this compound [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 2,5-Dimethoxy-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of the nitro group in 2,5-Dimethoxy-3-nitrobenzoic acid to its corresponding amine, 3-Amino-2,5-dimethoxybenzoic acid, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document provides a comprehensive guide to performing this reduction, detailing various methodologies, including catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride, iron in acidic media, and sodium dithionite. Each method's underlying principles, advantages, and limitations are discussed to aid researchers in selecting the most appropriate protocol for their specific needs. Detailed, step-by-step protocols, safety precautions, and work-up procedures are provided to ensure reliable and safe execution.
Introduction: The Significance of the Amino Group
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. The nitro group is strongly electron-withdrawing, while the resulting amino group is a strong electron-donating group.[1] This dramatic shift in electronic properties significantly influences the reactivity of the aromatic ring, making the resulting 3-Amino-2,5-dimethoxybenzoic acid a versatile building block. This amino acid derivative is a precursor for synthesizing a range of compounds with potential therapeutic applications.
The choice of reduction method is paramount and depends on factors such as the presence of other functional groups in the molecule, desired yield, scalability, and available laboratory resources. This guide provides a comparative analysis of the most common and effective methods for the reduction of this compound.
Mechanistic Overview of Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates.[2] The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally to the amine (R-NH₂).[3]
Caption: Workflow for catalytic hydrogenation.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds. [4] Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in ethyl acetate.
-
Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid (4-5 equivalents) with stirring. The reaction can be exothermic.
-
Stir the mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add a concentrated solution of sodium hydroxide or potassium hydroxide with vigorous stirring to neutralize the acid and dissolve the tin salts. The pH should be >12. [5]8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Protocol 3: Reduction with Iron (Fe) in Acidic Medium
This method is cost-effective and suitable for large-scale synthesis. [4] Materials:
-
This compound
-
Iron powder
-
Ethanol or Acetic Acid
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium carbonate or Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound in ethanol and/or acetic acid, slowly add iron powder (excess). [6]2. Add a catalytic amount of concentrated hydrochloric acid. The addition may be exothermic.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and filter off the iron residues.
-
Dilute the filtrate with water and basify to pH 8 with a sodium carbonate or sodium hydroxide solution. [6]7. Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)
This method is particularly useful for substrates with functional groups sensitive to other reduction methods. [7] Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
A suitable solvent system (e.g., Dichloromethane-water, Acetonitrile-water) [8]* Optional: Phase-transfer catalyst (e.g., a viologen) [8]* Ethyl acetate
-
Saturated brine solution
Procedure:
-
Dissolve this compound in the organic solvent in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. [7]4. If the reaction is slow, a phase-transfer catalyst can be added.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, separate the layers.
-
Extract the aqueous layer with ethyl acetate (2-3 times). [7]8. Combine the organic extracts and wash with a saturated brine solution. [7]9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Work-up and Purification Considerations
The work-up procedure is crucial for isolating the desired amine in high purity. For reductions performed under acidic conditions (e.g., Sn/HCl, Fe/HCl), the product will be in the form of its ammonium salt. [9]Neutralization with a base is necessary to liberate the free amine before extraction. [9] General Work-up Strategy:
-
Quenching: For reactions involving strong acids, carefully quench the reaction mixture by pouring it into ice-water. [10]2. Neutralization: Basify the mixture with a suitable base (e.g., NaOH, NaHCO₃) to a pH of 8-12. [5][6]3. Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). [10]4. Washing: Wash the combined organic layers with water and then brine to remove inorganic impurities. [10]5. Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. [10]6. Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent, low temperature, poor solubility, deactivated substrate. | Increase the equivalents of the reducing agent, gently heat the reaction, choose a more suitable solvent, or increase the reaction time. [5] |
| Formation of Side Products | Over-reduction, side reactions of intermediates. | Choose a milder reducing agent, control the reaction temperature, or use a more selective method. |
| Difficult Work-up (Emulsions) | Formation of fine metal hydroxides. | Add more base to fully dissolve amphoteric hydroxides (like tin), or filter the mixture before extraction. [5] |
Conclusion
The reduction of this compound is a well-established transformation with several reliable methods at the disposal of the synthetic chemist. The choice of method should be guided by the specific requirements of the synthesis, including the presence of other functional groups, desired scale, and available equipment. By understanding the underlying mechanisms and carefully following the detailed protocols provided in these application notes, researchers can confidently and safely synthesize 3-Amino-2,5-dimethoxybenzoic acid for their drug discovery and development endeavors.
References
- National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
- Sim, K. S., et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society, 16(8), 772-774.
- BenchChem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction - Wordpress.
- ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reductions with Tin(II) Chloride Dihydrate.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgosolver.com [orgosolver.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Esterification of 2,5-Dimethoxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the esterification of 2,5-dimethoxy-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The strategic placement of two methoxy groups and a nitro group on the aromatic ring presents unique electronic and steric challenges that necessitate careful consideration of reaction conditions. This document outlines the underlying chemical principles and provides robust, field-proven methodologies to achieve high-yield synthesis of the corresponding esters.
Scientific Foundation: Understanding the Reactivity of this compound
The esterification of this compound is governed by the interplay of electronic and steric effects imparted by its substituents. A thorough understanding of these factors is crucial for methodological optimization.
Electronic Effects:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group enhances the acidity of the carboxylic acid. This increased acidity facilitates protonation of the carbonyl oxygen under acidic catalysis, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol[1][2].
-
Methoxy Groups (-OCH₃): The two methoxy groups are generally considered electron-donating through resonance, which can slightly counteract the electron-withdrawing effect of the nitro group. However, their inductive effect is electron-withdrawing. The net electronic effect can influence the overall reactivity.
Steric Hindrance:
The nitro group at the ortho position relative to the carboxylic acid can introduce steric hindrance, potentially impeding the approach of the alcohol nucleophile to the carbonyl carbon. This steric hindrance may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve complete conversion[1].
Recommended Esterification Protocols
Two primary methods are presented for the esterification of this compound: the classic Fischer-Speier esterification for its simplicity and cost-effectiveness, and a diazomethane-mediated esterification for instances requiring milder conditions, albeit with significant safety considerations.
Protocol 1: Fischer-Speier Esterification
This acid-catalyzed method is a robust and widely used technique for producing esters from carboxylic acids and alcohols. It is an equilibrium-driven process, and the use of excess alcohol as a solvent helps to shift the equilibrium towards the product[3][4].
Reaction:
Experimental Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Reagents and Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Anhydrous Alcohol (e.g., Methanol, Ethanol) | Reactant and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Acid catalyst |
| Sodium Bicarbonate (NaHCO₃) solution, saturated | Neutralizing agent |
| Organic Solvent (e.g., Ethyl Acetate) | Extraction solvent |
| Brine (saturated NaCl solution) | Washing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent |
Step-by-Step Procedure for Methyl 2,5-Dimethoxy-3-nitrobenzoate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
-
Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude ester can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure product.
-
Expected Yield: 80-95%
Protocol 2: Diazomethane-Mediated Esterification
This method is particularly useful for small-scale syntheses where high yields and mild reaction conditions are paramount. However, diazomethane is a toxic and potentially explosive gas, and this procedure must be performed with extreme caution in a well-ventilated fume hood using appropriate safety equipment.
Reaction Mechanism:
Caption: Mechanism of Diazomethane Esterification.
Reagents and Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Diazomethane solution in ether | Methylating agent |
| Diethyl ether | Solvent |
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in diethyl ether in a flask.
-
Reaction: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Quenching: Allow the reaction to stand at room temperature for 10-15 minutes. Carefully quench any remaining diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Work-up: The ethereal solution contains the methyl ester. The solvent can be carefully removed under a gentle stream of nitrogen. Further purification is often not necessary due to the high selectivity of the reaction.
Expected Yield: >95%
Critical Safety Note: Diazomethane is a potent poison and a carcinogen, and it can explode unpredictably. It should only be handled by experienced personnel using specialized glassware and a blast shield.
Data Summary
| Esterification Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ or p-TsOH | Reflux in excess alcohol, 4-10 hours | Simple, cost-effective, scalable | Equilibrium reaction, requires forcing conditions |
| Diazomethane-Mediated | Diazomethane (CH₂N₂) | Room temperature or 0 °C, rapid reaction | High yield, mild conditions, minimal byproducts | Extremely hazardous (toxic and explosive), not suitable for large scale |
Troubleshooting and Optimization
-
Low Yield in Fischer Esterification:
-
Incomplete Reaction: Extend the reflux time and monitor by TLC. Ensure the alcohol is anhydrous, as water will shift the equilibrium to the starting materials.
-
Product Loss During Work-up: Ensure complete neutralization before extraction. Perform multiple extractions to maximize product recovery.
-
-
Side Reactions:
-
In the case of using alcohols other than primary ones in Fischer esterification, elimination reactions can compete, leading to the formation of alkenes. This is generally not a concern with methanol or ethanol.
-
Conclusion
The esterification of this compound can be successfully achieved using standard organic synthesis protocols. The choice between Fischer-Speier esterification and diazomethane-mediated methylation will depend on the scale of the reaction, the required purity of the product, and the safety infrastructure available. For most applications, the Fischer-Speier method provides a practical and efficient route to the desired esters.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258. [Link]
- Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
- Wikipedia.
- JoVE.
- Truman ChemLab.
- OperaChem.
- Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
Sources
Application Notes and Protocols for Amide Coupling with 2,5-Dimethoxy-3-nitrobenzoic Acid
Introduction
Amide bond formation is one of the most critical and frequently performed reactions in the fields of medicinal chemistry, drug development, and peptide synthesis.[1][2][3] The inherent stability and structural role of the amide linkage make it a ubiquitous feature in countless biologically active molecules, including many top-selling pharmaceuticals.[4] This guide provides a detailed examination of the experimental procedures for the amide coupling of 2,5-Dimethoxy-3-nitrobenzoic acid, a substrate with unique electronic and steric characteristics.
The chemical structure of this compound presents specific challenges and considerations for amide coupling. The presence of a strong electron-withdrawing nitro group ortho to the carboxylic acid significantly increases its electrophilicity. While this can enhance reactivity towards activation, it can also influence side reactions. Concurrently, the two electron-donating methoxy groups modulate the overall electronic profile of the aromatic ring. The steric bulk of the ortho-nitro group can also hinder the approach of the amine nucleophile, potentially slowing down the reaction rate and necessitating more potent coupling reagents.[5] Understanding these molecular features is paramount to selecting the appropriate reagents and conditions to achieve high-yield, clean conversions.
This document will explore the mechanistic basis of common coupling strategies, provide detailed, field-proven protocols, and offer guidance on reaction optimization and troubleshooting for researchers working with this and structurally related building blocks.
Mechanistic Overview: Activating the Carboxylic Acid
Direct condensation between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the reaction necessitates the use of a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[3] For a substituted benzoic acid like the topic of this note, two classes of reagents are particularly effective: carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling (e.g., EDC with HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[2][6]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Additive Intervention: This intermediate is prone to racemization (if chiral centers are present) and can rearrange into an unreactive N-acylurea byproduct.[7][8] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly traps the O-acylisourea to form a more stable and highly reactive HOBt-ester.[9]
-
Aminolysis: The amine nucleophile then attacks the carbonyl of the HOBt-ester, forming the desired amide bond and releasing HOBt.
Caption: EDC/HOBt activation and coupling pathway.
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)
Uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents.[10] They are particularly effective for challenging couplings, including those involving sterically hindered acids or electron-deficient amines, making them an excellent choice for this compound.[5][10]
The mechanism involves:
-
Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Active Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to HOBt, which accounts for HATU's high reactivity.[10]
-
Aminolysis: The amine swiftly attacks the active ester to yield the final amide product.
Caption: HATU activation and coupling pathway.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Ensure all glassware is oven-dried or flame-dried, and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) as coupling reagents and activated intermediates are moisture-sensitive.[10][11]
Protocol 1: HATU-Mediated Amide Coupling (Recommended Method)
This protocol is highly recommended for this compound due to HATU's superior reactivity, which effectively overcomes potential steric hindrance and electronic deactivation.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reagent Dissolution: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the desired amine (1.1 equiv). Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the reagents and minimizes potential side reactions.
-
Reagent Addition: To the cooled, stirring solution, add HATU (1.1 equiv) as a solid, followed by the dropwise addition of DIPEA (2.5 equiv).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Typical reaction times range from 2 to 12 hours.[10]
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with saturated aqueous NaCl (brine) (1x). These washes remove excess base, unreacted amine (as its salt), and water-soluble byproducts.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Standard Method)
This is a more economical, yet highly effective, method suitable for many coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Optional: DIPEA or another non-nucleophilic base (1.0-2.0 equiv) if the amine is used as a hydrochloride salt.
Procedure:
-
Reagent Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DMF.[12]
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 equiv) to the stirring solution in one portion. If the amine is a hydrochloride salt, add DIPEA (1.1 equiv) at this stage to liberate the free amine.
-
Reaction: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Workup & Purification: Follow the identical workup and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[6]
Data and Workflow Summary
The choice between protocols depends on the reactivity of the amine, budget, and the need for rapid reaction times.
Comparative Table of Protocols
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None (intrinsic to reagent) | HOBt |
| Base | DIPEA (required) | Optional (depends on amine salt) |
| Typical Equivalents | Acid (1), Amine (1.1), HATU (1.1), DIPEA (2.5) | Acid (1), Amine (1.1), EDC (1.2), HOBt (1.2) |
| Relative Reactivity | Very High | High |
| Typical Time | 2 - 12 hours | 12 - 18 hours |
| Key Advantage | Fast, effective for hindered substrates | Economical, widely applicable |
General Experimental Workflow
Caption: Standard workflow for amide coupling reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficiently reactive amine. | 1. Use a fresh bottle of coupling reagent.2. Ensure all solvents are anhydrous and glassware is dry.3. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase reaction time or temperature (e.g., to 40-50 °C). |
| Starting Acid Remains | 1. Incomplete activation.2. Insufficient amount of coupling reagent or base. | 1. Increase equivalents of coupling reagent and base (e.g., to 1.5 equiv).2. Extend reaction time. |
| Formation of N-Acylurea Byproduct (with EDC) | Rearrangement of the O-acylisourea intermediate. | Ensure HOBt is added before or with EDC. HOBt efficiently traps the intermediate, preventing this side reaction.[8] |
| Difficult Purification | Byproducts co-elute with the product. | Ensure the aqueous workup is thorough to remove as many impurities as possible before chromatography. Try a different solvent system for the column. |
References
- Amide Bond Activ
- Amide Activation in Ground and Excited St
- Amide activation: an emerging tool for chemoselective synthesis.Chemical Society Reviews (RSC Publishing). [Link]
- Amide Synthesis.Fisher Scientific. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC - NIH. [Link]
- Amide bond formation: Beyond the myth of coupling reagents.
- Amide Bond Activ
- Amine to Amide (Coupling)
- Process optimization for acid-amine coupling: a catalytic approach.Growing Science. [Link]
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.Aapptec Peptides. [Link]
- Reductive amide coupling of nitroarenes and carboxylic acids.University of Johannesburg. [Link]
- Process for the purification of mononitro aromatic compounds.
- Organic Syntheses Procedure.Organic Syntheses. [Link]
- Amine to Amide Mechanism (EDC + HOBt).Common Organic Chemistry. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Method of purifying nitrated aromatic compounds
- Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- Amine to Amide (EDC + HOBt).Common Organic Chemistry. [Link]
- Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of...
- Amine synthesis by nitro compound reduction.Organic Chemistry Portal. [Link]
- Carbodiimide amide coupling reaction sideproduct.Reddit. [Link]
- Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling.
- Reactions of Some N-(2,5-Dimethoxyaryl)thiobenzamides: en Route to an Analogue of Kuanoniamine A.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Process for preparing 2,5-dimethoxy benzaldehyde.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.Journal of Synthetic Chemistry. [Link]
- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for 2,5-Dimethoxy-3-nitrobenzoic Acid as a Dye Intermediate
Introduction: Unveiling the Potential of a Versatile Dye Precursor
In the vast landscape of synthetic colorants, the thoughtful design of intermediate molecules is paramount to achieving desired hues, fastness, and application-specific properties. 2,5-Dimethoxy-3-nitrobenzoic acid emerges as a significant, albeit specialized, intermediate in the synthesis of azo and other classes of dyes. Its unique substitution pattern—two activating methoxy groups and a deactivating, yet synthetically versatile, nitro group on a benzoic acid scaffold—offers a nuanced platform for chromophore development.
The methoxy groups, being ortho-, para-directing and activating, enhance the electron density of the aromatic ring, which can influence the final color of the dye. The nitro group, a strong deactivating group, can be readily reduced to a primary amine, which is the essential functional group for diazotization—the cornerstone of azo dye synthesis. The presence of the carboxylic acid group can impart desirable solubility characteristics to the dye molecule and provide a site for further chemical modification, such as esterification or amidation, to fine-tune its properties.
This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its application as a dye intermediate. The protocols detailed herein are designed for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development, offering both foundational knowledge and actionable experimental methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| Chemical Formula | C₉H₉NO₆ |
| Molecular Weight | 227.17 g/mol |
| Appearance | Light yellow to yellow or orange powder/crystal |
| Melting Point | 183-187 °C |
| Solubility | Soluble in organic solvents such as ethanol and methanol. Insoluble in water. |
| CAS Number | 17894-26-7 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~7.6 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃), ~13.5 (br s, 1H, -COOH). Note: Predicted chemical shifts; actual values may vary.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~165 (C=O), ~152 (C-OCH₃), ~148 (C-OCH₃), ~140 (C-NO₂), ~130 (C-COOH), ~118 (Ar-CH), ~115 (Ar-CH), ~57 (-OCH₃), ~56 (-OCH₃). Note: Predicted chemical shifts; actual values may vary.
-
FTIR (KBr, cm⁻¹): ~3300-2500 (br, O-H stretch of carboxylic acid), ~1700 (s, C=O stretch), ~1530 (s, asymmetric NO₂ stretch), ~1350 (s, symmetric NO₂ stretch), ~1280, ~1040 (C-O stretch of ethers).
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is achieved through the electrophilic nitration of 2,5-dimethoxybenzoic acid. The two methoxy groups are strongly activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The positions ortho to the methoxy groups are at C6 and C4, and the position para to the C2-methoxy is C5 (already substituted). The position para to the C5-methoxy is C2 (already substituted). The positions meta to the carboxylic acid are C3 and C5. The directing effects of the two methoxy groups and the carboxylic acid group converge to favor nitration at the C3 and C6 positions. Careful control of reaction conditions is necessary to achieve selective mono-nitration.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,5-Dimethoxybenzoic acid
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 10.0 g (0.055 mol) of 2,5-dimethoxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethoxybenzoic acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C to minimize the formation of dinitrated byproducts.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol to yield pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Expected Yield: 70-80%.
Application in Dye Synthesis: A Representative Protocol
The true utility of this compound as a dye intermediate is realized upon the reduction of its nitro group to an amine, followed by diazotization and coupling with an electron-rich aromatic compound. This three-step sequence transforms the precursor into a vibrant azo dye.
Caption: General pathway for the synthesis of an azo dye from this compound.
Protocol 2: Synthesis of 3-Amino-2,5-dimethoxybenzoic Acid
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 5.0 g (0.022 mol) of this compound in 50 mL of concentrated hydrochloric acid.
-
Add a solution of 25.0 g (0.11 mol) of tin(II) chloride dihydrate in 25 mL of concentrated hydrochloric acid to the suspension.
-
Heat the mixture at 60-70 °C with stirring for 2-3 hours. The yellow solid should dissolve, and the solution will become clear.
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin hydroxides will form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 3-amino-2,5-dimethoxybenzoic acid.
Protocol 3: Representative Synthesis of an Azo Dye
This protocol describes a representative synthesis of an azo dye by coupling the diazonium salt of 3-amino-2,5-dimethoxybenzoic acid with 2-naphthol.
Materials:
-
3-Amino-2,5-dimethoxybenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2.0 g (0.01 mol) of 3-amino-2,5-dimethoxybenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes in the ice bath.
-
-
Coupling:
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A deeply colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.
-
Collect the solid dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol or acetic acid, to obtain the purified product.
-
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through a series of in-process controls and analytical checkpoints:
-
Reaction Monitoring: The progress of each reaction step can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product.
-
Characterization of Intermediates: The purity and identity of the synthesized this compound and its amino derivative should be confirmed by melting point determination and spectroscopic methods (NMR, FTIR) before proceeding to the next step. This ensures that any impurities are not carried forward, which could affect the final dye's quality.
-
Final Product Analysis: The final azo dye should be characterized by UV-Vis spectroscopy to determine its maximum absorbance wavelength (λmax), which corresponds to its color. Further analysis by NMR and FTIR will confirm its chemical structure, and techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess its purity.
By implementing these analytical controls at each critical stage, researchers can have a high degree of confidence in the identity and quality of their synthesized materials.
Safety and Handling
Working with the chemicals involved in these syntheses requires strict adherence to safety protocols.
-
Acids and Bases: Concentrated nitric acid, sulfuric acid, and hydrochloric acid are highly corrosive. Sodium hydroxide is caustic. Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Avoid inhalation of dust and direct contact with the skin.
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. For this reason, they are typically prepared in situ in cold aqueous solutions and used immediately without isolation. Never attempt to isolate and dry the diazonium salt.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
References
- Please note that the protocols provided are representative and may require optimization based on laboratory conditions and desired product specifications. The citation of specific journal articles for the synthesis of this compound and its direct use in a specific, published dye synthesis was not available in the searched literature. The provided protocols are based on well-established chemical principles for similar compounds.
Unlocking the Potential of Novel Scaffolds: A Research Framework for 2,5-Dimethoxy-3-nitrobenzoic Acid in CNS Disorders
Introduction: The quest for novel therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The intricate nature of the brain and the devastating impact of neurological and psychiatric conditions necessitate a continuous exploration of new chemical entities. While 2,5-Dimethoxy-3-nitrobenzoic acid does not have a documented history in CNS disorder research, its unique chemical structure, featuring methoxy and nitro functional groups on a benzoic acid scaffold, presents a starting point for systematic investigation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of uncharacterized molecules like this compound in the context of CNS drug discovery.
The following application notes and protocols are designed to guide the initial stages of research, from fundamental in vitro screening to the selection of appropriate in vivo models. This is a conceptual roadmap, grounded in established drug discovery principles, to systematically uncover any latent neuropharmacological activity.
Part 1: Foundational Characterization and In Vitro Evaluation
The initial phase of investigation focuses on establishing a baseline understanding of the compound's properties and its interaction with neural cells in a controlled environment.
Physicochemical Profiling for CNS Drug Candidacy
A critical first step is to assess the drug-like properties of this compound. For a compound to be a viable CNS therapeutic, it must be capable of crossing the blood-brain barrier (BBB).
Key Parameters for Evaluation:
| Parameter | Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays | Determines the concentration range for in vitro assays and informs formulation development. |
| Lipophilicity (LogP/LogD) | HPLC-based or shake-flask methods | A key predictor of BBB permeability; a LogP between 2 and 5 is often optimal. |
| Molecular Weight | Calculation from chemical formula | Compounds with a molecular weight under 500 Da are more likely to cross the BBB. |
| Polar Surface Area (PSA) | Computational prediction | A PSA below 90 Ų is generally favored for BBB penetration. |
| pKa | Potentiometric titration or computational prediction | The ionization state at physiological pH influences solubility and target engagement.[1] |
Protocol: Determining Aqueous Solubility
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Add the stock solution to a buffered aqueous solution (e.g., PBS, pH 7.4) to a final concentration exceeding the expected solubility.
-
Incubate the solution at room temperature with agitation for 24 hours to reach equilibrium.
-
Centrifuge the sample to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
In Vitro Neurotoxicity Assessment
Before exploring therapeutic potential, it is crucial to determine the compound's toxicity profile in neuronal cells.
Protocol: MTT Assay for Neuronal Viability
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere and differentiate.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to vehicle-treated control cells indicates reduced cell viability.
Initial Phenotypic Screening for Neuroactivity
Phenotypic screening can reveal unexpected biological activities of a novel compound without a preconceived target.[3] High-content imaging or multi-electrode arrays (MEAs) are powerful tools for this purpose.
Workflow: High-Content Neuronal Morphology Screen
Caption: In vivo study workflow.
Conclusion
While this compound is currently a chemical entity with no defined role in CNS research, this does not preclude its potential. The nitro group can be a precursor to an amino group, and dimethoxy-substituted phenyl rings are present in many neuroactive compounds. [4]A systematic and unbiased investigation, following the principles and protocols outlined in this guide, is the only way to determine if this, or any other novel scaffold, holds promise for the treatment of CNS disorders. This framework provides a robust starting point for such an endeavor, emphasizing scientific rigor and a logical progression from in vitro characterization to in vivo validation.
References
- Medicilon. CNS Pharmacology Models. [Link]
- Griebel, G., & Holmes, A. (2013). Animal models of CNS disorders. Nature Reviews Drug Discovery, 12(8), 627-627. [Link]
- iD3 Catalyst Unit. Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]
- Eurofins Advinus. CNS Disorders Disease Models. [Link]
- NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]
- Pharmacology Discovery Services. CNS/Pain. [Link]
- ResearchGate. (PDF) In Vitro Models of CNS Barriers. [Link]
- European Pharmaceutical Review. In vitro and in vivo techniques in CNS drug discovery. [Link]
- Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
- ResearchGate.
- PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- PubMed Central. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. [Link]
- Google Patents. Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- Cannon, J. G., et al. (1993). 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine. Journal of medicinal chemistry, 36(16), 2416-2419. [Link]
- Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(2), 339-347. [Link]
- PubMed Central. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]
- Halberstadt, A. L., et al. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 70, 236-241. [Link]
- Wikipedia. 3-Nitrobenzoic acid. [Link]
- ResearchGate. (PDF) Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. [Link]
Sources
Synthetic Routes to 2,5-Dimethoxychalcone Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Chalcone Scaffold in Drug Discovery
Chalcones (1,3-diaryl-2-propen-1-ones) represent a vital class of natural and synthetic compounds, acting as key precursors in the biosynthesis of flavonoids.[1][2] Their characteristic α,β-unsaturated ketone framework is a privileged scaffold in medicinal chemistry, bestowing a remarkable breadth of pharmacological activities.[1][3] Among these, 2,5-dimethoxychalcone derivatives have emerged as a particularly promising subclass, exhibiting significant potential as anticancer and antimicrobial agents.[3] The 2,5-dimethoxy substitution pattern on one of the aromatic rings has been shown to be a critical determinant of their biological activity. This guide provides an in-depth exploration of the synthetic routes to these valuable compounds, offering detailed experimental protocols, mechanistic insights, and a summary of their therapeutic applications for researchers in drug development.
Core Synthetic Strategy: The Claisen-Schmidt Condensation
The cornerstone of 2,5-dimethoxychalcone synthesis is the Claisen-Schmidt condensation, a robust and versatile carbon-carbon bond-forming reaction. This reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[1][4] In the context of synthesizing 2,5-dimethoxychalcone derivatives, the key precursors are 2,5-dimethoxyacetophenone and a suitably substituted benzaldehyde.
Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation
The reaction proceeds through a well-established mechanism initiated by the deprotonation of the α-carbon of 2,5-dimethoxyacetophenone by a strong base, typically hydroxide or an alkoxide. This generates a resonance-stabilized enolate ion, a potent nucleophile. The enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields a β-hydroxy ketone (aldol adduct). Under the basic reaction conditions, this aldol intermediate readily undergoes dehydration to afford the thermodynamically stable α,β-unsaturated ketone, the desired 2,5-dimethoxychalcone derivative.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of 2,5-Dimethoxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-3-nitrobenzoic acid is a key organic intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The precise and accurate quantification of this analyte is paramount for ensuring the quality, consistency, and safety of downstream products. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the analytical methods for the quantification of this compound. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying scientific rationale for methodological choices, ensuring robust and reliable analytical outcomes.
The structural characteristics of this compound, including the presence of a carboxylic acid group, a nitro group, and two methoxy groups on the aromatic ring, dictate the selection of appropriate analytical techniques. This guide will focus on High-Performance Liquid Chromatography (HPLC) with UV detection as the primary quantitative method due to its specificity, sensitivity, and wide applicability. Additionally, protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectroscopy will be discussed, providing a comprehensive analytical toolkit for this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is critical for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₆ | [1] |
| Molecular Weight | 227.17 g/mol | [1] |
| Appearance | Light yellow to orange crystalline powder | [1] |
| Purity | >98.0% (GC) | [1] |
| Solubility | Soluble in methanol |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is the recommended technique for the quantification of this compound due to its ability to separate moderately polar compounds with high efficiency and precision. The method described below is a robust starting point and should be validated for its intended use.
Causality of Experimental Choices
-
Stationary Phase (C18): A C18 (octadecylsilane) column is a nonpolar stationary phase that provides excellent retention and separation for aromatic acids like this compound based on hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile and acidified water is a common mobile phase for the analysis of acidic compounds. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time. The addition of an acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial to suppress the ionization of the carboxylic acid group of the analyte.[2] This ensures a consistent and reproducible retention time and improves peak shape by reducing tailing.
-
UV Detection: The presence of the nitro-substituted aromatic ring in this compound results in strong UV absorbance, making UV detection a sensitive and reliable method for quantification. Based on the UV spectra of structurally similar compounds, a detection wavelength in the range of 230-270 nm is expected to provide good sensitivity. For method development, a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax).
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Consumables:
-
HPLC system with a pump, autosampler, column oven, and UV or PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
Phosphoric acid or Formic acid (analytical grade).
-
Methanol (HPLC grade).
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes. A good starting point is 50:50 (v/v) acetonitrile:0.1% phosphoric acid in water. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the λmax using a PDA detector. If a PDA is unavailable, start with 254 nm and optimize.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
| Parameter | Expected Performance |
| Retention Time | ~ 5-10 minutes |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile ester.[3][4]
Causality of Experimental Choices
-
Derivatization: Silylation or methylation are common derivatization techniques for carboxylic acids.[3] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. Methylation, for instance with diazomethane or by forming a methyl ester, achieves a similar outcome. The choice of derivatization reagent depends on the sample matrix and potential interferences.
-
GC Separation: A nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the derivatized analyte from other components in the sample.
-
MS Detection: Mass spectrometry provides high selectivity and sensitivity. The electron ionization (EI) mass spectrum of the derivatized analyte will exhibit a characteristic fragmentation pattern, allowing for confident identification and quantification using selected ion monitoring (SIM).
Experimental Protocol: GC-MS Analysis (with Silylation)
1. Instrumentation and Consumables:
-
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
This compound reference standard.
-
Pyridine (anhydrous).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl acetate (HPLC grade).
2. Derivatization Procedure:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a suitable solvent (e.g., pyridine) to dissolve the sample.
-
Add an excess of BSTFA with 1% TMCS.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a rapid and straightforward method for the quantification of this compound in simple matrices where interfering substances are not present.
Causality of Experimental Choices
-
Solvent: The choice of solvent can influence the UV-Vis spectrum. A polar solvent like methanol or ethanol is a good starting point, given the analyte's solubility. It is important to use a solvent that is transparent in the UV region of interest.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) should be used for quantification to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. Based on the spectra of related nitrobenzoic and dimethoxybenzoic acid derivatives, the λmax is expected to be in the UV region. For instance, 2,5-dihydroxybenzoic acid has absorption maxima at 214, 236, and 334 nm.[5]
Experimental Protocol: UV-Vis Spectroscopic Analysis
1. Instrumentation and Consumables:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound reference standard.
-
Methanol (spectroscopic grade).
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.
-
Sample Solution: Prepare the sample by dissolving it in methanol to a concentration that falls within the linear range of the calibration curve.
3. Analysis Procedure:
-
Record the UV-Vis spectrum of a standard solution from 200-400 nm to determine the λmax.
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with a methanol blank.
-
Measure the absorbance of the working standard solutions and the sample solution.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
Method Validation
All analytical methods developed for the quantification of this compound, especially in a drug development setting, must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies.[6][7]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: Interrelationship of key analytical method validation parameters according to ICH guidelines.
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques. HPLC with UV detection is the recommended primary method for its robustness, specificity, and sensitivity. GC-MS offers an alternative with high selectivity, particularly for complex matrices, provided a suitable derivatization protocol is employed. UV-Vis spectroscopy serves as a rapid screening tool for simple sample matrices. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. All methods must be thoroughly validated to ensure the integrity and reliability of the generated data.
References
- Stability indicating study by using different analytical techniques. (n.d.). International Journal of Scientific Development and Research.
- This compound. (n.d.). PubChem.
- Lee, T. L. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3), 159-170.
- Derivatization Reactions and Reagents for Gas Chrom
- Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2008). ResearchGate.
- Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
- Kasar, P. (2022). A Comprehensive Review on Development and Validation of Stability-Indicating RP-HPLC Method. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372.
- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(11), 9-32.
- UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon.
- Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2014). ResearchGate.
- UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. (n.d.). SIELC Technologies.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. jfda-online.com [jfda-online.com]
- 4. scispace.com [scispace.com]
- 5. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijsdr.org [ijsdr.org]
Application Notes & Protocols for the Analysis of 2,5-Dimethoxy-3-nitrobenzoic Acid
Abstract: This document provides comprehensive and validated methodologies for the quantitative analysis of 2,5-Dimethoxy-3-nitrobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are designed for researchers, quality control analysts, and professionals in the drug development sector who require robust and reliable analytical techniques for this compound. The HPLC method offers a direct analysis, while the GC method incorporates a necessary derivatization step to ensure volatility and peak symmetry. Each section explains the scientific rationale behind the chosen parameters, ensuring technical accuracy and practical applicability.
Introduction
This compound is an important organic intermediate used in the synthesis of various fine chemicals and pharmaceutical compounds.[1] Its molecular structure, featuring a carboxylic acid group, two methoxy groups, and a nitro group, imparts specific physicochemical properties that dictate the optimal analytical strategy.[1] Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, and performing stability studies. This guide presents two distinct, powerful chromatographic techniques tailored for this analyte.
The primary challenge in analyzing benzoic acid derivatives is their polarity and, for GC, their low volatility.[2] Reversed-phase HPLC (RP-HPLC) is ideally suited for polar aromatic compounds, offering a direct and straightforward analysis.[3] Conversely, GC analysis, while offering high resolution, necessitates a chemical modification step—derivatization—to convert the non-volatile carboxylic acid into a thermally stable and volatile ester, allowing for successful gas-phase separation.[4][5]
Physicochemical Properties of this compound
Understanding the analyte's properties is the foundation of method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₆ | [6] |
| Molecular Weight | 227.17 g/mol | [6] |
| Melting Point | 183-187 °C | [7] |
| Appearance | Light yellow to orange crystalline powder | [6][7] |
| Solubility | Soluble in methanol | [7] |
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Principle and Rationale
Reversed-phase HPLC is the predominant technique for analyzing water-soluble organic compounds.[8] The methodology employs a non-polar stationary phase (like C18) and a polar mobile phase.[9] For this compound, its polar carboxylic acid functional group ensures it is well-suited for this separation mode. The retention and separation are governed by hydrophobic interactions between the analyte and the stationary phase.[10] To ensure a single, ionized form of the carboxylic acid and achieve sharp, symmetrical peaks, the mobile phase is acidified. This suppresses the ionization of the carboxyl group, increasing its hydrophobicity and retention on the non-polar column.[11]
Optimized HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrument | Standard HPLC System with UV-Vis Detector |
| Column | C18 Bonded Silica (e.g., 5 µm, 150 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v) |
| Elution Type | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Detailed HPLC Protocol
1. Reagents and Solution Preparation
-
Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (analytical grade), Water (HPLC or Milli-Q grade), Methanol (HPLC grade).
-
Mobile Phase (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.
-
Final Mobile Phase: Mix acetonitrile and 0.1% phosphoric acid in water in a 40:60 ratio. Degas using sonication or vacuum filtration before use.
-
Diluent: Prepare a mixture of Methanol and Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the diluent, and dilute with the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2. Instrumentation and Analysis Procedure
-
System Equilibration: Purge the HPLC system with the mobile phase and then allow it to circulate through the column at the set flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range working standard solution. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%. This practice is a core requirement of method validation as per ICH and USP guidelines.[12][13]
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the working standards.
HPLC Workflow Diagram
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 8. jordilabs.com [jordilabs.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. analytical method validation and validation of hplc | PPT [slideshare.net]
- 13. demarcheiso17025.com [demarcheiso17025.com]
preparation of derivatives from 2,5-Dimethoxy-3-nitrobenzoic acid
Application Notes & Protocols
Topic: Preparation of Derivatives from 2,5-Dimethoxy-3-nitrobenzoic Acid
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic carboxylic acid that serves as a versatile scaffold in synthetic organic chemistry.[1][2] Its structure is distinguished by three key features: a carboxylic acid group amenable to a wide range of transformations, two electron-donating methoxy groups, and a powerful electron-withdrawing nitro group. This specific arrangement of functional groups modulates the reactivity of the molecule, making it a valuable starting material for the synthesis of diverse derivatives.
The derivatives of this acid, particularly amides and esters, are of significant interest to researchers in medicinal chemistry and materials science. The nitroaromatic moiety is a well-known pharmacophore found in various therapeutic agents, prized for its unique redox properties which can be exploited for biological activity.[3][4] Furthermore, the ability to readily generate libraries of amide and ester derivatives allows for systematic structure-activity relationship (SAR) studies, which are fundamental to modern drug development.[5]
This guide provides an in-depth exploration of the chemical principles and detailed, field-proven protocols for the synthesis of amide and ester derivatives from this compound.
Core Chemical Principles: Understanding Reactivity
The synthetic utility of this compound is governed by the interplay of its functional groups.
-
Carboxylic Acid Activation: The primary site of reaction is the carboxylic acid. To form amide or ester bonds, the hydroxyl group of the carboxyl function must be converted into a better leaving group. This activation is the cornerstone of the subsequent protocols.
-
Influence of Substituents: The strong electron-withdrawing effect of the ortho-nitro group significantly increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon. This makes the carboxyl group more susceptible to nucleophilic attack compared to an unsubstituted benzoic acid. The two methoxy groups are electron-donating, but their influence is secondary to the powerful activating effect of the adjacent nitro group in the context of reactions at the carboxyl center.
The following diagram illustrates the general workflow for derivatization.
Caption: General workflow for the synthesis of derivatives.
Protocol I: Synthesis of N-Substituted Amide Derivatives
Amide bond formation is one of the most critical reactions in pharmaceutical synthesis. We present two robust methods for coupling this compound with primary or secondary amines.
Method A: Acyl Chloride Formation Followed by Amination
This classic, high-yielding two-step process involves activating the carboxylic acid by converting it to a highly reactive acyl chloride.
Causality: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an acyl chloride. The exceptional reactivity of the acyl chloride makes it highly susceptible to nucleophilic attack by even weakly nucleophilic amines. Pyridine or triethylamine is used to scavenge the HCl byproduct generated during the amination step.[6]
Caption: Two-step amide synthesis via an acyl chloride intermediate.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Acyl Chloride Formation: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride or thionyl chloride (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride. Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM (10 mL).
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling Reaction: Add the acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.
Method B: Direct Coupling with Carbodiimide Reagents
This method avoids the harshness of acyl chloride formation and is suitable for more sensitive substrates.
Causality: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. The urea byproduct is typically water-soluble, simplifying purification.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a catalyst such as 1-Hydroxybenzotriazole (HOBt) (0.2 eq.) in anhydrous DCM or DMF.
-
Coupling Agent Addition: Add EDC hydrochloride (1.5 eq.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Method A (steps 6 and 7).
Representative Data for Amide Synthesis
| Entry | Amine | Method | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Aniline | A | 3 | 92 | 168-170 |
| 2 | Benzylamine | A | 3 | 88 | 145-147 |
| 3 | Morpholine | B | 18 | 85 | 195-197 |
| 4 | (R)-1-Phenylethylamine | B | 24 | 81 | 152-154 |
Protocol II: Synthesis of Ester Derivatives
Fischer-Speier esterification is a reliable and cost-effective method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.
Causality: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. As this is an equilibrium reaction, it is driven to completion by using an excess of the alcohol or by removing water as it is formed.[8][9]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent (use at least a 10-fold molar excess).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-8 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Reduce the volume of the alcohol under reduced pressure. Dilute the residue with ethyl acetate and carefully pour it into a beaker containing ice and a saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness. The resulting crude ester is often pure enough for many applications but can be further purified by recrystallization or column chromatography if necessary.[9]
Representative Data for Ester Synthesis
| Entry | Alcohol | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Methanol | 4 | 95 | 101-103 |
| 2 | Ethanol | 5 | 93 | 78-80 |
| 3 | n-Propanol | 6 | 89 | 65-67 |
| 4 | Isopropanol | 8 | 84 | 71-73 |
Safety & Troubleshooting
-
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water; handle with extreme care. Concentrated sulfuric acid is a strong corrosive and oxidizing agent.
-
Troubleshooting (Amide Synthesis):
-
Low Yield: May indicate insufficient activation of the carboxylic acid or wet reagents/solvents. Ensure all glassware is flame-dried and solvents are anhydrous.
-
No Reaction: The amine may be too sterically hindered or not nucleophilic enough. Method A (acyl chloride) is generally more effective for unreactive amines.
-
-
Troubleshooting (Ester Synthesis):
-
Low Yield: As an equilibrium process, the presence of water will inhibit the reaction.[9] Ensure the starting acid and alcohol are dry. Using a Dean-Stark apparatus with a solvent like toluene can help remove water azeotropically for higher-boiling alcohols.[10][11]
-
Incomplete Reaction: Extend the reflux time or add more acid catalyst.
-
Conclusion
This compound is a superb platform for generating chemical diversity. The protocols detailed herein for amide and ester synthesis are robust, scalable, and built upon fundamental principles of organic chemistry. By providing a clear rationale for each procedural step, this guide equips researchers with the necessary tools to confidently synthesize novel derivatives for applications in drug discovery and beyond.
References
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid.
- ResearchGate. Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- Google Patents. Esterification of nitrobenzoic acids.
- Google Patents. Esterification of organic acids.
- ResearchGate. Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions.
- Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitrobenzoic acid and different amino acids with paracetamol.
- ResearchGate. Direct Synthesis of Amides from Nitro Compounds and Alcohols via Borrowing Hydrogenation.
- ResearchGate. Working hypothesis for a direct amide synthesis from nitroarenes.
- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
- Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- ResearchGate. Direct esterification of p-nitrobenzoic acid with n-butanol using diethyl: Chlorophosphate in pyridine: A DFT study.
- PubChem. This compound (C9H9NO6).
- Truman ChemLab. Fischer Esterification of 3-nitrobenzoic acid.
- PubMed. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.
- Journal of Medicinal Chemistry. 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n- propylpiperidine.
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 8. iajpr.com [iajpr.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 11. US2935525A - Esterification of organic acids - Google Patents [patents.google.com]
The Strategic Application of 2,5-Dimethoxy-3-nitrobenzoic Acid in Advanced Materials Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
2,5-Dimethoxy-3-nitrobenzoic acid is an aromatic carboxylic acid characterized by a unique substitution pattern that endows it with significant potential as a precursor in materials science.[1][2] Its structure, featuring a carboxylic acid for condensation or coordination, two methoxy groups that enhance solubility and influence electronic properties, and a reactive nitro group, makes it a highly versatile building block for the synthesis of functional polymers and metal-organic frameworks (MOFs).[1] The presence of these distinct functional groups allows for a multistep, tailored approach to material design, where each part of the molecule can be strategically utilized to impart specific properties to the final material. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its conversion into valuable intermediates and its incorporation into advanced material architectures.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its effective application. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Reference |
| CAS Number | 17894-26-7 | [1][2][3][4] |
| Molecular Formula | C9H9NO6 | [1][3] |
| Molecular Weight | 227.17 g/mol | [2][3] |
| Appearance | Light yellow to orange powder/crystal | [2][3][4] |
| Melting Point | 183-187 °C | [2] |
| Purity | Typically >98.0% | [3][4] |
| Solubility | Soluble in methanol and other oxygenated/chlorinated solvents. | [2] |
Part 1: Transformation into a Polymer Precursor via Nitro Group Reduction
A key strategy for utilizing this compound in polymer science is the reduction of its nitro group to an amine. This transformation converts the molecule into a bifunctional monomer, 3-Amino-2,5-dimethoxybenzoic acid, which can then undergo polycondensation reactions. The resulting aromatic polyamide, or aramid, can be expected to exhibit enhanced thermal stability and mechanical properties, a known characteristic of polymers incorporating similar structures.[5] The methoxy groups can also improve the solubility of the resulting polymer, which is a significant advantage in processing.[5]
Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of 3-Amino-2,5-dimethoxybenzoic acid.
Detailed Protocol: Synthesis of 3-Amino-2,5-dimethoxybenzoic Acid
This protocol is adapted from a similar procedure for the reduction of 4-Methoxy-3-nitrobenzoic acid.[5] The underlying chemical principle, catalytic hydrogenation, is a well-established and reliable method for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Palladium on activated charcoal (10% Pd/C)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
High-pressure autoclave
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
Dissolution: In a high-pressure autoclave, dissolve 1.0 mole of this compound in 1.2 L of methanol.
-
Catalyst Addition: Under a nitrogen atmosphere to prevent catalyst oxidation, carefully add 4g of 10% Pd/C catalyst to the solution. The inert atmosphere is crucial for maintaining the catalyst's activity.
-
System Purge: Seal the autoclave and purge the system with nitrogen gas three times. This step is critical to remove any oxygen, which can be a safety hazard in the presence of hydrogen and can also poison the catalyst.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Reaction Completion and Venting: Once the reaction is complete (indicated by the cessation of hydrogen uptake), carefully vent the excess hydrogen gas and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst.[5]
-
Solvent Evaporation: Evaporate the methanol under reduced pressure using a rotary evaporator to obtain 3-Amino-2,5-dimethoxybenzoic acid as a solid. The product can be further purified by recrystallization if necessary.
Part 2: Application in Aromatic Polyamide Synthesis
The synthesized 3-Amino-2,5-dimethoxybenzoic acid is a prime candidate for self-polycondensation to form an aromatic polyamide. The phosphorylation method is a highly effective technique for this type of polymerization, as it facilitates the formation of amide bonds under relatively mild conditions.
Conceptual Workflow for Polymerization
Caption: General workflow for aromatic polyamide synthesis via phosphorylation.
Protocol: Polycondensation of 3-Amino-2,5-dimethoxybenzoic Acid
This protocol is a conceptual adaptation based on established methods for the synthesis of aromatic polyamides from aminobenzoic acids.[5]
Materials:
-
3-Amino-2,5-dimethoxybenzoic acid
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite
-
Lithium chloride (LiCl)
-
Methanol
-
Reaction flask with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Monomer Dissolution: In a reaction flask under a nitrogen atmosphere, dissolve 3-Amino-2,5-dimethoxybenzoic acid in a mixture of anhydrous NMP and pyridine. The addition of LiCl can improve the solubility of the resulting polymer.
-
Reagent Addition: Add triphenyl phosphite to the solution. Triphenyl phosphite acts as a condensing agent, facilitating the formation of the amide linkage.
-
Polycondensation: Heat the reaction mixture to approximately 100°C and stir for 3-4 hours. The viscosity of the solution will increase as the polymer chains grow.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing and Purification: Collect the polymer by filtration, and wash it thoroughly with hot water and methanol to remove any unreacted monomer and residual solvents.[5]
-
Drying: Dry the purified polymer in a vacuum oven at 100°C until a constant weight is achieved.
Part 3: Utility as a Linker in Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound makes it a suitable organic linker for the synthesis of MOFs.[6][7][8] MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters connected by organic ligands.[8][9] The nitro and methoxy groups on the linker can influence the topology of the resulting framework and can also serve as sites for post-synthetic modification.[9][10]
Conceptual Protocol: Solvothermal Synthesis of a MOF
This is a general protocol outlining the typical steps for a solvothermal MOF synthesis. The specific metal salt, solvent system, and reaction conditions would need to be optimized for this compound.
Materials:
-
This compound (linker)
-
A suitable metal salt (e.g., zinc nitrate, copper nitrate)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a glass vial, combine this compound and the chosen metal salt in a suitable molar ratio.
-
Solvent Addition: Add the solvent (e.g., DMF) to the vial and sonicate for a few minutes to ensure a homogeneous mixture.
-
Reaction Setup: Place the sealed vial inside a Teflon-lined stainless steel autoclave.
-
Solvothermal Reaction: Heat the autoclave in an oven at a specific temperature (typically between 80°C and 150°C) for a set period (usually 24-72 hours). During this time, the reactants will dissolve and slowly crystallize to form the MOF.
-
Cooling and Crystal Collection: After the reaction, allow the oven to cool down slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores of the MOF, immerse the crystals in a more volatile solvent (e.g., chloroform or acetone) for several days, replacing the solvent periodically. Finally, activate the MOF by heating under vacuum to remove the volatile solvent and open up the porous network.
Conclusion
This compound is a chemical compound with significant, yet largely untapped, potential in materials science. Through straightforward chemical modifications, such as the reduction of its nitro group, it can be transformed into a valuable monomer for the synthesis of high-performance aromatic polyamides. Furthermore, its inherent structure as a substituted benzoic acid makes it an attractive candidate for use as an organic linker in the design and synthesis of novel metal-organic frameworks. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers and scientists to explore and unlock the full potential of this versatile molecule in the creation of next-generation materials.
References
- Benchchem. (n.d.). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures.
- CymitQuimica. (n.d.). CAS 17894-26-7: this compound.
- CymitQuimica. (n.d.). This compound.
- Chem-Impex. (n.d.). 2-Methoxy-3-nitrobenzoic acid.
- Guidechem. (n.d.). This compound 17894-26-7 wiki.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 17894-26-7.
- ChemicalBook. (n.d.). This compound CAS#: 17894-26-7.
- Semantic Scholar. (n.d.). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.
- PubMed. (2020). Metal-Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange.
- RSC Publishing. (n.d.). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.
- ChemicalBook. (2024). P-nitrobenzoic acid: chemical properties and applications.
- MDPI. (n.d.). Metal-Organic Frameworks: Synthetic Methods and Potential Applications.
- ResearchGate. (2020). (PDF) Metal Organic Frameworks: Synthesis and Application.
- MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities.
- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- WUTTKEGROUP - Stefan Wuttke. (2024). Functionalization of materials` backbone.
- Quora. (2025). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?
- ResearchGate. (n.d.). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid.
- International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- ResearchGate. (2022). Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification.
- PubMed. (n.d.). 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n- propylpiperidine.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 17894-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. | Semantic Scholar [semanticscholar.org]
- 7. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Organic Frameworks: Synthetic Methods and Potential Applications [mdpi.com]
- 10. wuttkescience.com [wuttkescience.com]
Introduction: The Strategic Value of a Polysubstituted Benzene Core
An Application Guide to Nucleophilic Aromatic Substitution Reactions of 2,5-Dimethoxy-3-nitrobenzoic Acid
This compound is a highly functionalized aromatic compound that serves as a versatile scaffold in synthetic organic chemistry. Its strategic importance lies in the specific arrangement of its substituents: two electron-donating methoxy groups, and two powerful electron-withdrawing groups (a nitro group and a carboxylic acid). This electronic push-pull system renders the aromatic ring highly electron-deficient, priming it for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This reactivity profile makes it a valuable starting material for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and functional materials where precise control over molecular architecture is paramount.[1] This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for reacting this substrate with nucleophiles, and insights into the causality behind methodological choices.
Pillar 1: The Underlying Mechanism of Reactivity
The reaction of this compound with nucleophiles proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, the aromatic ring itself acts as an electrophile, and is attacked by an electron-rich nucleophile.[2]
Two key conditions must be met for this reaction to occur efficiently:
-
An Electron-Deficient Ring: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups.[2][3] In our molecule of interest, both the nitro (-NO₂) group and the carboxylic acid (-COOH) group serve this purpose, pulling electron density out of the ring system.[1][4]
-
A Suitable Leaving Group: There must be a group on the ring that can depart with its pair of electrons, typically a halide.
The reaction proceeds via a two-step addition-elimination sequence. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, non-aromatic carbanion intermediate known as a Meisenheimer complex .[1][5] The negative charge of this intermediate is delocalized across the ring and, crucially, is stabilized by the resonance effects of the electron-withdrawing groups, particularly the nitro group, when they are positioned ortho or para to the site of attack.[6] In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product.[1]
For the this compound scaffold, a leaving group (like a halogen) at the C2 or C4 position would be highly activated for substitution due to the ortho and para relationship with the powerful nitro group at C3.
Caption: The SNAr addition-elimination mechanism.
Pillar 2: Experimental Protocols & Self-Validation
The following protocol details the reaction of a halogenated derivative, 2-chloro-5-methoxy-3-nitrobenzoic acid , with morpholine, a common secondary amine nucleophile. This serves as a representative workflow that can be adapted for other nucleophiles.
Protocol: Synthesis of 2-(Morpholino)-5-methoxy-3-nitrobenzoic Acid
Objective: To demonstrate a typical SNAr reaction by substituting the chlorine atom on the activated aromatic ring with morpholine.
Materials & Reagents:
-
2-chloro-5-methoxy-3-nitrobenzoic acid (1.0 eq)
-
Morpholine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) plate (silica gel) and chamber
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-5-methoxy-3-nitrobenzoic acid (e.g., 2.31 g, 10 mmol), potassium carbonate (4.14 g, 30 mmol), and anhydrous DMF (40 mL).
-
Causality Note: DMF is a polar aprotic solvent that effectively solvates the cation (K⁺), leaving the carbonate anion more available to act as a base. K₂CO₃ is a mild base used to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the equilibrium forward.
-
-
Addition of Nucleophile: Add morpholine (2.18 mL, 25 mmol) to the stirring suspension at room temperature.
-
Causality Note: A slight excess of the nucleophile is used to ensure the complete consumption of the limiting starting material.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Trustworthiness Check: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed (typically 4-8 hours). This in-process control prevents unnecessary heating that could lead to side products.
-
-
Workup - Quenching and Extraction: Once complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous mixture to pH ~2-3 by slowly adding 1 M HCl. A precipitate should form.
-
Causality Note: Acidification protonates the carboxylate salt, rendering the product less soluble in water and causing it to precipitate.
-
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification & Characterization (Self-Validation):
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, N-O stretches of the nitro group).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Caption: A typical workflow for SNAr reactions.
Pillar 3: Scope of Nucleophiles & Reaction Conditions
The activated nature of the this compound core allows for reactions with a wide variety of nucleophiles. The table below summarizes representative conditions for different classes of nucleophiles, based on established protocols for similar aromatic systems.[1][5]
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temp (°C) | Expected Product Moiety |
| N-Nucleophiles | Primary/Secondary Amines (e.g., Aniline, Piperidine) | K₂CO₃, Et₃N | DMF, DMSO | 80-120 | 2-Amino- |
| O-Nucleophiles | Alkoxides, Phenoxides (e.g., Sodium Methoxide) | NaH, K₂CO₃ | THF, DMF | 25-100 | 2-Alkoxy- / 2-Aryloxy- |
| S-Nucleophiles | Thiols, Thiophenols (e.g., Thiophenol) | K₂CO₃, NaH | DMF, DMSO | 25-80 | 2-(Arylthio)- |
| C-Nucleophiles | Enolates (e.g., Diethyl Malonate) | NaH, K₂CO₃ | DMF, THF | 25-100 | 2-(Dialkoxycarbonyl)methyl- |
Note: Reaction conditions are generalized and require optimization for each specific substrate-nucleophile combination.
References
- A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in w
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene. Benchchem.
- Reactivity and Polarity of 3-Nitrobenzoic acid. (2023). ChemicalBook.
- Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Rhodium Archive.
- The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Labor
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
- Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. (2022). YouTube.
- Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2,5-Dimethoxy-3-nitrobenzoic Acid
<-33>
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2,5-dimethoxy-3-nitrobenzoic acid via recrystallization. It is designed to address common challenges and provide evidence-based solutions to ensure the highest purity of your final product.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Question 1: My this compound is not dissolving in the hot solvent, or I have to use an excessive amount of solvent. What is happening?
Answer: This is a common issue that typically points to a few root causes:
-
Inappropriate Solvent Choice: The fundamental principle of recrystallization is that the compound should have high solubility in a hot solvent and low solubility in the same solvent when cold.[1][2] If the compound has low solubility even at the solvent's boiling point, that solvent is unsuitable. For this compound, which is a moderately polar molecule, solvents like ethanol, methanol, or aqueous acetic acid are often good starting points.[1][3][4] Methanol is a known solvent for this compound.[5][6]
-
Insufficient Heating: Ensure your solvent is at or very near its boiling point. Dissolving the solute below the boiling point will require a larger volume of solvent, which will significantly reduce your final yield.[7]
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in your chosen solvent. If you observe a persistent solid even after adding a significant amount of boiling solvent, it is likely an impurity.
Solution Workflow:
-
Verify Solvent Suitability: Test the solubility of a small amount of your crude product in a few different hot solvents to find the most effective one.
-
Ensure Adequate Heating: Use a hot plate with a stirrer and bring the solvent to a gentle boil before adding your crude product in portions.
-
Hot Filtration: If insoluble impurities are suspected, you will need to perform a hot gravity filtration. This involves dissolving your crude product in a minimal amount of boiling solvent and then quickly filtering the hot solution to remove the insoluble matter.
Question 2: My product has "oiled out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. The melting point of this compound is in the range of 183-187°C.[5][6]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[8][9] Allow the solution to cool more slowly.
-
Change Solvent System: If the problem persists, your chosen solvent may not be appropriate. Consider a solvent with a lower boiling point or a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat to clarify and cool slowly. Common miscible pairs include ethanol/water and hexane/acetone.[10]
-
Decolorize with Activated Charcoal: If colored impurities are present, they can sometimes contribute to oiling out. Adding a small amount of activated charcoal to the hot solution can adsorb these impurities.[8] Be sure to perform a hot filtration to remove the charcoal before cooling.
Question 3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: The failure of crystals to form is usually due to either using too much solvent or the solution being in a supersaturated state.[7][9]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[9][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[8][9] This will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9] Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Once you see a slight cloudiness or the formation of solid, remove it from the heat and allow it to cool slowly.
-
Ensure Sufficient Cooling Time: Allow the flask to cool undisturbed to room temperature before moving it to an ice bath. Rapid cooling can sometimes inhibit crystal formation.[11]
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] Based on its structure (a substituted nitrobenzoic acid), moderately polar solvents are a good starting point.[12] Methanol is a commonly cited solvent for this compound.[5][6] Ethanol and aqueous acetic acid are also viable options for similar nitrobenzoic acids and are worth investigating.[1][4] A small-scale solubility test with your crude material is always recommended to determine the optimal solvent.
Q2: How can I remove colored impurities from my crude this compound?
A2: Colored impurities are common in nitration reactions.[13] These can often be effectively removed by using activated charcoal.
Procedure:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Gently reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal.
-
Allow the clear, hot filtrate to cool slowly to form purified crystals.[1]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a light yellow to orange crystalline powder.[6] The reported melting point is in the range of 183-187°C.[5][6] A sharp melting point within this range is a good indicator of high purity. Impure samples will exhibit a depressed and broader melting point range.[14]
Q4: What are some potential impurities in the synthesis of this compound?
A4: The synthesis of this compound often involves the nitration of 2,5-dimethoxybenzoic acid. Potential impurities can include:
-
Unreacted starting material (2,5-dimethoxybenzoic acid).
-
Isomeric byproducts, such as other nitro-substituted dimethoxybenzoic acids. The nitration of benzoic acid, for example, is known to produce a mixture of 2-, 3-, and 4-nitrobenzoic acids.[15]
-
Byproducts from side reactions.
Recrystallization is an effective method for removing these types of impurities, as they will have different solubility profiles than the desired product.[11]
III. Experimental Protocols & Data
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent selection based on the properties of structurally similar compounds.
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Methanol | Polar Protic | 64.7 | Known to dissolve this compound.[5][6] |
| Ethanol | Polar Protic | 78.4 | Often a good choice for nitrobenzoic acids.[1] |
| Water | Polar Protic | 100 | May be used in a mixed solvent system (e.g., with ethanol or acetone).[4][10] |
| Acetic Acid | Polar Protic | 118 | Can be effective for dissolving aromatic carboxylic acids. |
| Ethyl Acetate | Polar Aprotic | 77.1 | A moderately polar solvent that can be effective. |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1][11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (If necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[7]
-
Drying: Dry the crystals completely. An oven at a temperature well below the melting point or a vacuum desiccator can be used. Ensure the solid is completely dry before measuring the melting point and calculating the yield.[7]
IV. Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
V. References
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available from: [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. Available from: [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. Available from: [Link]
-
Problems with Recrystallisations. University of York. Available from: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. Available from: [Link]
-
Recrystallization. California State University, Fullerton. Available from: [Link]
-
Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. ResearchGate. Available from: [Link]
-
Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com. Available from: [Link]
-
Solvent for recrystallization of benzoic acid?. Chemistry Stack Exchange. Available from: [Link]
-
The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. Available from: [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available from: [Link]
-
Process for recovering 3-nitrobenzoic acid. Google Patents. Available from:
-
m-NITROBENZOIC ACID. Organic Syntheses. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | 17894-26-7 [amp.chemicalbook.com]
- 6. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. CAS 17894-26-7: this compound [cymitquimica.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
common side products in the synthesis of 2,5-Dimethoxy-3-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 2,5-Dimethoxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind the formation of common impurities and provide actionable troubleshooting protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are its most common side products?
The most direct and common synthesis route is the electrophilic aromatic substitution (nitration) of 2,5-dimethoxybenzoic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1]
During this reaction, several side products can form due to the complex interplay of activating and deactivating groups on the aromatic ring. The most frequently encountered impurities are:
-
Isomeric Mononitration Products: Specifically, 2,5-dimethoxy-4-nitrobenzoic acid and 2,5-dimethoxy-6-nitrobenzoic acid.
-
Dinitration Products: Such as 2,5-dimethoxy-3,6-dinitrobenzoic acid.
-
Decarboxylation Products: Formation of 1,4-dimethoxy-2-nitrobenzene through loss of the carboxylic acid group.
-
Unreacted Starting Material: Residual 2,5-dimethoxybenzoic acid.[2]
| Compound Name | Structure | Reason for Formation |
| 2,5-Dimethoxy-4-nitrobenzoic acid | C₉H₉NO₆ | Isomeric byproduct from nitration at the C4 position. |
| 2,5-Dimethoxy-6-nitrobenzoic acid | C₉H₉NO₆ | Isomeric byproduct from nitration at the C6 position, sterically hindered but possible.[3] |
| Dinitro-derivatives | C₉H₇N₂O₈ | Over-nitration due to harsh reaction conditions (excess nitrating agent, high temperature).[2] |
| 1,4-dimethoxy-2-nitrobenzene | C₈H₉NO₄ | Decarboxylation of the benzoic acid moiety, which can be catalyzed by strong acids at elevated temperatures.[4][5] |
| 2,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | Incomplete reaction.[2] |
Q2: What is the chemical rationale for the formation of isomeric side products?
The formation of regioisomers is governed by the directing effects of the substituents on the benzene ring. In the starting material, 2,5-dimethoxybenzoic acid, we have three directing groups:
-
Two Methoxy (-OCH₃) Groups (at C2 and C5): These are strong activating groups and are ortho, para-directors. The C2-methoxy group directs towards C3 and C1 (occupied), while the C5-methoxy group directs towards C4 and C6.
-
One Carboxylic Acid (-COOH) Group (at C1): This is a deactivating group and a meta-director, directing towards C3 and C5 (occupied).
The desired product is formed by nitration at the C3 position, which is favored by both the C1-carboxyl and C2-methoxy groups. However, the C5-methoxy group strongly directs nitration to the C4 and C6 positions, leading to the formation of 2,5-dimethoxy-4-nitrobenzoic acid and 2,5-dimethoxy-6-nitrobenzoic acid, respectively. The relative ratios of these isomers depend heavily on reaction conditions.
Caption: Main reaction and isomeric side product formation.
Q3: How can the formation of these side products be minimized?
Controlling the reaction conditions is critical to maximizing the yield of the desired 3-nitro isomer and minimizing impurities.
-
Temperature Control: Nitration is an exothermic reaction. Maintaining a low temperature (typically 0-10°C) is the most crucial factor.[1] Higher temperatures increase the rate of reaction but decrease selectivity, favoring the formation of dinitrated and oxidized byproducts.[2]
-
Stoichiometry of Nitrating Agent: Use a slight molar excess of nitric acid. A large excess will significantly increase the likelihood of dinitration.
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of 2,5-dimethoxybenzoic acid to maintain temperature control and avoid localized areas of high reagent concentration.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed can prevent the formation of further side products.
Q4: How can I detect and quantify the presence of these impurities in my final product?
A combination of analytical techniques is recommended for purity assessment:
-
Melting Point Analysis: A pure compound has a sharp, defined melting point. The presence of impurities typically results in a lower melting point with a broader range.[2] The reported melting point for this compound is approximately 183-187°C.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying the main product from its isomers and other impurities.[2] Developing a method with a suitable column and mobile phase can provide precise purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between the different isomers. The aromatic protons of the desired product and the side products will have unique chemical shifts and coupling patterns, allowing for identification and relative quantification.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the presence of multiple components in the reaction mixture or final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Caption: A troubleshooting workflow for common synthesis issues.
Issue 1: My final product shows a broad melting point, significantly lower than the expected 183-187°C.
-
Possible Cause: This is a strong indication of impurities. The most likely contaminants are unreacted 2,5-dimethoxybenzoic acid (m.p. 76-78°C) and the regioisomeric side products (e.g., 2,5-dimethoxy-4-nitrobenzoic acid), which disrupt the crystal lattice of the desired product.
-
Troubleshooting Steps:
-
Confirm with TLC/HPLC: Run a co-spotted TLC plate with your starting material and the product to check for residual starting material. An HPLC analysis will give a clearer picture of the number and proportion of impurities.
-
Purification via Recrystallization: This is the primary method for removing small amounts of impurities. The key is selecting an appropriate solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in the mother liquor.
-
Protocol: General Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., aqueous ethanol, acetic acid).[2]
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum and re-check the melting point.
-
-
-
Issue 2: My reaction work-up yields an oily or non-crystalline solid, and the TLC shows multiple, poorly separated spots.
-
Possible Cause: This suggests a complex mixture of products, likely resulting from harsh reaction conditions. Excessive heat may have led to dinitration and decarboxylation, creating a mixture that is difficult to crystallize. The decarboxylated product, 1,4-dimethoxy-2-nitrobenzene, is a lower melting solid and can contribute to the oily nature of the crude product.
-
Troubleshooting Steps:
-
Review Reaction Parameters: The primary suspect is a loss of temperature control. Ensure your cooling bath is adequate and that the nitrating agent was added slowly enough on your next attempt.
-
Attempt Purification: While challenging, purification may still be possible.
-
Trituration: Stirring the crude oil/solid with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., a cold ether/hexane mixture) may induce crystallization of the desired product.
-
Column Chromatography: For complex mixtures, silica gel column chromatography is the most effective purification method. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate), will be necessary to separate the non-polar decarboxylated product, the starting material, and the various nitro-isomers.
-
-
Issue 3: The overall yield of the purified product is very low.
-
Possible Cause:
-
Incomplete Reaction: If a significant amount of starting material is recovered, the reaction may not have gone to completion.
-
Side Product Formation: A low yield of the desired product often means a high yield of side products. If conditions were too harsh, a significant portion of the starting material could have been converted to isomers, dinitrated compounds, or decarboxylated products.
-
Losses During Work-up/Purification: The desired product may have some solubility in the wash solutions or the cold recrystallization solvent. Using excessive solvent during recrystallization is a common cause of yield loss.
-
-
Troubleshooting Steps:
-
Optimize Reaction: Re-evaluate the reaction time and temperature. Use TLC to monitor the disappearance of the starting material to find the optimal reaction time.
-
Analyze Byproducts: Isolate and analyze the mother liquor from your recrystallization. Identifying the major components can help you understand where your yield was lost and how to adjust reaction conditions to prevent their formation.
-
Refine Purification: Use the minimum amount of solvent necessary for recrystallization. Ensure the solvent is ice-cold when washing the filtered crystals to minimize product loss.
-
References
- Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
- Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid.
- ResearchGate. (n.d.). Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid....
- Google Patents. (n.d.). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
- ChemSynthesis. (n.d.). 2,5-dimethoxybenzoic acid.
- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- ResearchGate. (n.d.). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.
- PubChem. (n.d.). 2,5-Dimethoxybenzoic acid.
- ResearchGate. (n.d.). (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
- ScienceDirect. (n.d.). Oxidation of toluene and nitrobenzene with 30% aqueous hydrogen peroxide catalyzed by vanadium(V)-substituted polyoxometalates.
- PubMed. (n.d.). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- YouTube. (2025, March 5). Making mostly m-nitrobenzoic acid.
- NCBI. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
Technical Support Center: Optimizing Nitration Conditions for Dimethoxybenzoic Acid Isomers
Introduction
The nitration of substituted benzoic acids is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals.[1] The regiochemical outcome of this electrophilic aromatic substitution is heavily influenced by the directing effects of the substituents on the benzene ring.[1] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the nitration of dimethoxybenzoic acid isomers. It is designed as a technical support center, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions.
Core Principles of Nitration
The nitration of aromatic compounds typically involves the reaction of the aromatic ring with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[3][4]
The regioselectivity of the nitration of a substituted benzene ring is dictated by the nature of the existing substituents. Electron-donating groups (EDGs) are typically ortho, para-directing and activating, while electron-withdrawing groups (EWGs) are meta-directing and deactivating.[5] In dimethoxybenzoic acids, we have two powerful electron-donating methoxy groups (-OCH₃) and one deactivating, meta-directing carboxylic acid group (-COOH).[2][6] The interplay of these groups determines the position of the incoming nitro group.
General Troubleshooting Workflow
When encountering issues with the nitration of dimethoxybenzoic acid isomers, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve common problems.
Caption: A general troubleshooting workflow for nitration reactions.
Isomer-Specific Guides
2,3-Dimethoxybenzoic Acid
The two methoxy groups at positions 2 and 3, along with the carboxylic acid at position 1, create a complex electronic environment. The methoxy groups strongly activate the ring for electrophilic substitution.
Frequently Asked Questions
-
Q: What are the expected major products from the nitration of 2,3-dimethoxybenzoic acid?
-
A: The directing effects of the two methoxy groups and the carboxylic acid group need to be considered. The -OCH₃ groups are ortho, para-directing, while the -COOH group is meta-directing. The positions ortho and para to the methoxy groups are 4, 5, and 6. The position meta to the carboxyl group is 5. The position C5 is activated by both methoxy groups (para to the 2-methoxy and ortho to the 3-methoxy) and is the expected position for nitration. Position C6 is also activated (ortho to the 2-methoxy), as is position C4 (ortho to the 3-methoxy). However, C5 is electronically the most favored. Steric hindrance from the adjacent carboxyl group might slightly disfavor position 6. Therefore, 4-nitro-2,3-dimethoxybenzoic acid and 5-nitro-2,3-dimethoxybenzoic acid are the most likely products, with the 5-nitro isomer often being the major product due to converging electronic effects.
-
Troubleshooting Guide
-
Q: My reaction yields a complex mixture of products that is difficult to separate. What can I do?
-
A: This is likely due to the high activation of the ring by two methoxy groups. Lowering the reaction temperature to 0-5°C can improve selectivity.[7] Additionally, using a milder nitrating agent or a shorter reaction time, monitored closely by Thin Layer Chromatography (TLC), can help minimize the formation of multiple isomers.[1]
-
-
Q: I am observing significant charring and a dark-colored reaction mixture. Why is this happening?
-
A: The combination of strong activating groups and a powerful nitrating mixture (HNO₃/H₂SO₄) can lead to oxidative side reactions.[8] Ensure that the nitrating mixture is added slowly and that the temperature is strictly controlled. Using a more dilute nitrating agent or carrying out the reaction in an inert solvent might mitigate this issue.
-
2,4-Dimethoxybenzoic Acid
This isomer is prone to decarboxylation under acidic conditions.[9] This presents a unique challenge during nitration.
Frequently Asked Questions
-
Q: What is the primary side reaction to be aware of with 2,4-dimethoxybenzoic acid?
-
A: Acid-catalyzed decarboxylation is a significant side reaction for this isomer.[9] The resulting 1,3-dimethoxybenzene is highly activated and will be readily nitrated, leading to impurities.
-
-
Q: Which positions are most likely to be nitrated?
-
A: The 2- and 4-methoxy groups strongly activate positions 3, 5, and 6. The carboxyl group directs to position 5. Therefore, the 5-nitro-2,4-dimethoxybenzoic acid is expected to be the major product due to the synergistic directing effects of the 2-methoxy (para), 4-methoxy (ortho), and carboxyl (meta) groups. Nitration at position 3 is also possible.
-
Troubleshooting Guide
-
Q: How can I minimize decarboxylation?
-
A: Maintaining a low reaction temperature is crucial. Temperatures should be kept as low as possible while still allowing the reaction to proceed, ideally below 5°C. Minimizing the reaction time can also help.
-
-
Q: My product is contaminated with a neutral compound. What is it and how can I remove it?
-
A: The neutral compound is likely the nitrated product of decarboxylation (e.g., 1,3-dimethoxy-4-nitrobenzene). During workup, after quenching the reaction on ice, the desired acidic product can be separated from the neutral byproduct by extraction with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will dissolve in the basic solution, which can then be separated and re-acidified to precipitate the pure nitrobenzoic acid.
-
2,5-Dimethoxybenzoic Acid
The symmetrical placement of the methoxy groups relative to the carboxyl group simplifies the regiochemical outcome.
Frequently Asked Questions
-
Q: What is the expected major product for the nitration of 2,5-dimethoxybenzoic acid?
-
A: The 2- and 5-methoxy groups activate positions 3, 4, and 6. The carboxyl group directs to position 5, which is already substituted. The next most likely positions are 4 and 6, which are ortho to a methoxy group. Due to steric hindrance from the carboxyl group at position 1, nitration is more likely to occur at position 4. Thus, 4-nitro-2,5-dimethoxybenzoic acid is the expected major product.
-
Troubleshooting Guide
-
Q: The reaction is very slow, even with a standard nitrating mixture. What could be the cause?
-
A: While the methoxy groups are activating, steric hindrance from the 2-methoxy group and the carboxylic acid group can slow down the reaction. A slight increase in temperature (e.g., to 10-15°C) might be necessary, but this should be done cautiously while monitoring for side reactions. Alternatively, a longer reaction time at a lower temperature may be required.
-
-
Q: I am getting a mixture of the 4-nitro and 6-nitro isomers. How can I improve selectivity?
-
A: While the 4-nitro isomer is electronically and sterically favored, some 6-nitro product can form. Running the reaction at a lower temperature may enhance selectivity. For separation, fractional crystallization or column chromatography may be necessary.
-
3,4-Dimethoxybenzoic Acid (Veratric Acid)
This is a common starting material in various syntheses, and its nitration is well-documented.[10]
Frequently Asked Questions
-
Q: What is the regiochemical outcome of the nitration of 3,4-dimethoxybenzoic acid?
-
A: The 3- and 4-methoxy groups activate positions 2, 5, and 6. The carboxyl group directs to position 5. The position C5 is ortho to the 4-methoxy group and meta to the 3-methoxy group, making it electronically favorable. The position C2 is ortho to the 3-methoxy group, but sterically hindered by the adjacent carboxyl group. Position C6 is ortho to the 4-methoxy group. The most likely product is 5-nitro-3,4-dimethoxybenzoic acid . However, depending on the conditions, some formation of the 2-nitro isomer can occur.
-
Troubleshooting Guide
-
Q: I am observing the formation of a decarboxylated byproduct. How can I avoid this?
-
A: Similar to the 2,4-isomer, decarboxylation can be a side reaction, leading to the formation of nitrated 1,2-dimethoxybenzene.[10] Strict temperature control (0-5°C) and careful, slow addition of the nitrating agent are key to minimizing this.
-
-
Q: My yield is consistently low. What are some common pitfalls?
-
A: Low yields can result from incomplete reaction, product loss during workup, or side reactions. Ensure the reaction goes to completion by monitoring with TLC. During workup, pour the reaction mixture onto a large amount of crushed ice to ensure complete precipitation of the product.[1] Wash the precipitate thoroughly with cold water to remove residual acids.[1]
-
3,5-Dimethoxybenzoic Acid
The symmetrical nature of this isomer leads to a highly predictable outcome.
Frequently Asked Questions
-
Q: Where will nitration occur on 3,5-dimethoxybenzoic acid?
-
A: The two methoxy groups at C3 and C5 strongly activate the C2, C4, and C6 positions. The carboxyl group at C1 deactivates the ring and directs meta to itself, which are the already substituted C3 and C5 positions. Therefore, the incoming electrophile will be directed by the powerful activating methoxy groups to the ortho positions (C2, C6) and the para position (C4). Due to symmetry, C2 and C6 are equivalent. Therefore, nitration is expected to occur at the 2, 4, and 6 positions. The formation of 2-nitro-3,5-dimethoxybenzoic acid and 4-nitro-3,5-dimethoxybenzoic acid is expected. Dinitration is also a possibility with this highly activated ring.
-
Troubleshooting Guide
-
Q: I am getting a significant amount of dinitrated product. How can I achieve mononitration?
-
A: The two meta-directing methoxy groups strongly activate the ring, making it susceptible to multiple nitrations.[11] To favor mononitration, use a stoichiometric amount of nitric acid, or even a slight sub-stoichiometric amount. Maintain a very low reaction temperature (e.g., -10 to 0°C) and add the nitrating agent very slowly.
-
-
Q: The separation of the 2-nitro and 4-nitro isomers is challenging. Are there any tips?
-
A: These isomers may have very similar polarities. Careful column chromatography with a shallow solvent gradient is often required. Alternatively, fractional crystallization from different solvent systems may be effective. Analytical techniques like HPLC or supercritical fluid chromatography can be used to separate and quantify the isomers.[12][13]
-
Summary of Predicted Regioselectivity and Conditions
| Starting Isomer | Activating Groups | Deactivating Group | Predicted Major Product(s) | Key Challenges | Recommended Temp. |
| 2,3-Dimethoxybenzoic Acid | 2-OCH₃, 3-OCH₃ | 1-COOH | 5-Nitro-2,3-dimethoxybenzoic acid | Over-activation, multiple isomers | 0-5°C |
| 2,4-Dimethoxybenzoic Acid | 2-OCH₃, 4-OCH₃ | 1-COOH | 5-Nitro-2,4-dimethoxybenzoic acid | Decarboxylation | < 5°C |
| 2,5-Dimethoxybenzoic Acid | 2-OCH₃, 5-OCH₃ | 1-COOH | 4-Nitro-2,5-dimethoxybenzoic acid | Steric hindrance | 5-15°C |
| 3,4-Dimethoxybenzoic Acid | 3-OCH₃, 4-OCH₃ | 1-COOH | 5-Nitro-3,4-dimethoxybenzoic acid | Decarboxylation, isomer separation | 0-5°C |
| 3,5-Dimethoxybenzoic Acid | 3-OCH₃, 5-OCH₃ | 1-COOH | 2-Nitro- & 4-Nitro- isomers | Dinitration | -10 to 0°C |
Experimental Protocols
General Procedure for the Nitration of Dimethoxybenzoic Acids
Safety Precaution: This procedure involves the use of concentrated and fuming acids, which are highly corrosive and toxic.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
1. Preparation of the Nitrating Mixture:
-
In a flask immersed in an ice-salt bath, cautiously and slowly add a calculated volume of concentrated sulfuric acid (H₂SO₄) to an equal volume of concentrated nitric acid (HNO₃) with continuous stirring.[1]
-
The mixture should be prepared fresh and kept cold (0-5°C) until use.[14]
2. Dissolution of the Substrate:
-
In a separate reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve the dimethoxybenzoic acid isomer in a sufficient amount of concentrated sulfuric acid.
-
Cool this mixture in an ice bath to the recommended temperature for the specific isomer (see table above).
3. Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the solution of the dimethoxybenzoic acid.[1]
-
Maintain the reaction temperature within the recommended range throughout the addition. Vigorous stirring is essential.
-
Use a thermometer to monitor the internal temperature of the reaction mixture.
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at the controlled temperature for a specified period (e.g., 30-60 minutes).
-
The progress of the reaction should be monitored by TLC to determine the point of maximum conversion of the starting material.[1]
5. Work-up:
-
Upon completion, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[15]
-
This will cause the nitrated product to precipitate out of the solution.
6. Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with copious amounts of cold water to remove any residual acids.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture, acetic acid).[1]
Analytical Methods for Isomer Separation
The separation and quantification of the resulting nitro-isomers can be challenging. The following techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating isomers with different polarities.[12]
-
Gas Chromatography (GC): Can be used for the analysis of derivatized (e.g., esterified) products.[16]
-
Supercritical Fluid Chromatography (SFC): A powerful technique for the separation of chiral and positional isomers.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying the structure of the isomers based on the chemical shifts and coupling constants of the aromatic protons.
References
- WO2010076810A2 - A process for the preparation of gefitinib - Google P
- Nitration of Arom
- Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection - ResearchG
- A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids - Benchchem.
- Aromatic Nitr
- Nitration and arom
- Nitration of Toluene (Electrophilic Arom
- Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid...
- A Comparative Guide to the Synthesis Efficiency of Nitrobenzoic Acid Isomers for Pharmaceutical and Research Applic
- Nitr
- nitration of arom
- Regioselectivity in the nitr
- Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed.
- Nitr
- (PDF)
- Nitr
- Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid - Benchchem.
- Technical Support Center: Optimizing Regioselective Nitr
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns - Waters Corpor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sga.profnit.org.br [sga.profnit.org.br]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. cerritos.edu [cerritos.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dimethoxy-3-nitrobenzoic Acid
Welcome to the technical support center for the purification of 2,5-Dimethoxy-3-nitrobenzoic acid (CAS 17894-26-7). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing persistent isomeric impurities from this valuable synthetic intermediate. As a compound often used in the synthesis of pharmaceuticals and other complex molecules, achieving high purity is paramount.[1] This document provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the chemical principles governing the separation of closely related isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a synthesis of this compound?
The synthesis of this compound typically involves the direct nitration of 2,5-dimethoxybenzoic acid. Electrophilic aromatic substitution reactions like nitration are governed by the directing effects of the existing substituents on the aromatic ring. The two methoxy groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. This complex interplay can lead to the formation of several positional isomers, with the most common being:
-
2,5-Dimethoxy-4-nitrobenzoic acid
-
2,5-Dimethoxy-6-nitrobenzoic acid
The relative amounts of these impurities depend heavily on the specific reaction conditions (nitrating agent, temperature, solvent).[2][3]
Q2: Why is it critical to remove these isomeric impurities?
Isomeric impurities can significantly impact downstream applications by:
-
Altering Biological Activity: In pharmaceutical development, even minor structural differences can drastically change a molecule's efficacy, toxicity, or binding affinity.
-
Introducing Reaction Byproducts: Isomers may react differently in subsequent synthetic steps, leading to a complex mixture of undesired products and reducing the overall yield of the target molecule.
-
Affecting Physical Properties: Impurities can alter crucial physical properties like crystallinity, solubility, and melting point, which are important for formulation and manufacturing.
Q3: How can I detect and quantify the isomeric impurities?
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for separating and quantifying closely related isomers of nitrobenzoic acids.[4][5]
-
Recommended Method: A reverse-phase HPLC method using a C18 column is the standard approach.[6][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to ensure the carboxylic acid group remains protonated for consistent retention.[4][8]
-
Detection: UV detection is suitable as the aromatic ring and nitro group are strong chromophores.[8]
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also invaluable. While full separation of signals may not always be possible in a mixture, the presence of distinct sets of aromatic or methoxy peaks can confirm the presence of isomers and allow for estimation of their relative ratios through integration.[9][10]
Troubleshooting Guide: Isomer Removal
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Recrystallization Issues
Q: My initial recrystallization failed to remove a significant amount of an isomeric impurity. What should I do?
A: This is a common problem when isomers have very similar solubilities. The key is to find a solvent system that maximizes the solubility difference between the desired product and the impurity.
Causality: Recrystallization works on the principle that the target compound and its impurities have different solubilities in a given solvent, especially with changes in temperature. If the solubilities are too similar, they will co-precipitate upon cooling.[11]
Solutions:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. For nitrobenzoic acids, promising candidates include ethanol, methanol, isopropanol, acetonitrile, and aqueous mixtures of these solvents.[11][12][13]
-
Employ a Mixed-Solvent System: This is a powerful technique. Dissolve the crude product in a minimal amount of a "good" solvent (one where it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one where it is much less soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[14] A common and effective system for similar compounds is an ethanol/water or acetonitrile/water mixture.[11][15]
-
Slow Cooling is Crucial: Rapid cooling traps impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, then transfer it to an ice bath to maximize yield. Slow cooling promotes the formation of larger, purer crystals.[14]
Q: My product "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the impure compound. High concentrations of impurities can depress the melting point, making this more likely.[14]
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add more of the "good" solvent to decrease the saturation point.
-
Add a Co-Solvent: Introduce a small amount of a solvent in which the compound is less soluble.[14]
-
Lower the Crystallization Temperature: Ensure the boiling point of your solvent is well below the melting point of your compound (183-187 °C for the pure product).[16]
-
Induce Crystallization: If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[14]
Chromatography Issues
Q: I'm not getting good separation between my target compound and an isomer using column chromatography. What parameters can I adjust?
A: Poor separation in column chromatography indicates that the chosen stationary and mobile phases are not differentiating enough between the isomers.
Causality: Separation is based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. Isomers often have very similar polarities, making this challenging.[17]
Solutions:
-
Optimize the Mobile Phase: This is the most critical parameter. If you are using a standard silica gel column (normal phase), you are likely using a non-polar solvent system (e.g., hexanes/ethyl acetate). Systematically vary the ratio of the polar modifier (ethyl acetate). If separation is still poor, try a different solvent system, such as dichloromethane/methanol.
-
Consider a Different Stationary Phase: While silica is most common, other stationary phases may provide better selectivity. For aromatic isomers, a phenyl-bonded phase can sometimes offer unique separation based on pi-pi interactions.[17] For preparative HPLC, a C18 (reverse-phase) column is an excellent choice and is often used to isolate impurities.[7]
-
Improve Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of the mobile phase before loading it onto the column in a tight, narrow band.
Purity Assessment & Validation
Q: I've purified my product, and it looks clean by TLC. How can I be certain the isomeric impurity is gone?
A: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress but may not have the resolution to separate very similar isomers.
Solutions:
-
HPLC Analysis is the Gold Standard: Analyze your purified sample using a validated HPLC method. This provides quantitative data on purity and can detect trace-level impurities that are invisible on a TLC plate.[4][6]
-
¹H NMR Spectroscopy: A clean ¹H NMR spectrum, with sharp singlets for the methoxy groups and the correct splitting patterns and integrations for the aromatic protons, is strong evidence of high purity.[18][19]
-
Melting Point Analysis: A sharp melting point that matches the literature value (183-187 °C) is a good indicator of purity.[16] Impurities typically cause melting point depression and broadening.
Visualizing the Purification Workflow
The following diagram illustrates a logical workflow for the purification and analysis of this compound.
Caption: A typical workflow for purifying this compound.
Key Experimental Protocols
Protocol 1: Optimized Mixed-Solvent Recrystallization
This protocol uses an ethanol/water system, which is effective for many nitrobenzoic acid derivatives.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.[11]
-
Saturation: While the ethanol solution is still hot, add hot deionized water dropwise with continuous swirling until the solution remains faintly cloudy. This is the point of saturation.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture) to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Analytical HPLC for Purity Assessment
This protocol provides a starting point for developing a robust analytical method to quantify isomeric purity.[4][8]
| Parameter | Recommended Conditions |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Solution Preparation: Prepare a stock solution of your purified sample in methanol or the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Injection: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample.
-
Analysis: Identify the peak corresponding to this compound and any impurity peaks. Calculate the purity based on the relative peak areas.
Troubleshooting Logic Diagram
This diagram helps navigate the decision-making process when encountering purification challenges.
Caption: A decision tree for troubleshooting purification issues.
References
- Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. DOI: 10.1016/0021-9673(95)00494-A
- Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Se Pu, 17(4), 397-398. [Link]
- Quora. (2022). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. [Link]
- Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]
- Google Patents. (1981). Process for recovering 3-nitrobenzoic acid. US4288615A
- SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
- NileRed. (2022). The Nitro Group: How to Make Your Own Nitrobenzoic Acid. YouTube. [Link]
- Royal Society of Chemistry. (n.d.).
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- That Chemist. (2021). Making mostly m-nitrobenzoic acid. YouTube. [Link]
- ResearchGate. (n.d.).
- SIELC Technologies. (n.d.). Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
- ResearchGate. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
- Wiley InterScience. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- SpectraBase. (n.d.). 2-Methoxy-4-nitrobenzoic acid - Optional[13C NMR] - Spectrum. [Link]
- Google Patents. (2020). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. CN111302945A
- PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]
- Organic Syntheses. (1923). m-NITROBENZOIC ACID. [Link]
- Google Patents. (1969). Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben). US3441603A
- ResearchGate. (2020). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Indian Journal of Chemistry. (1983). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. This compound | 17894-26-7 [amp.chemicalbook.com]
- 17. quora.com [quora.com]
- 18. rsc.org [rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2,5-Dimethoxy-3-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2,5-Dimethoxy-3-nitrobenzoic acid (CAS 17894-26-7). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate.[1] We will move beyond basic procedures to address the nuanced difficulties of transitioning this synthesis from the bench to larger-scale production, focusing on safety, purity, and yield optimization.
The primary route to this molecule involves the electrophilic nitration of 2,5-dimethoxybenzoic acid.[2][3][4] While straightforward on paper, this reaction presents significant hurdles related to thermal safety, regioselectivity, and product purification that become more acute as the reaction volume increases.
Synthesis Overview & Key Transformation
The synthesis is typically achieved by the direct nitration of 2,5-dimethoxybenzoic acid using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.

The two electron-donating methoxy groups (-OCH₃) are strongly activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. This interplay of electronic effects, coupled with steric hindrance, governs the position of the incoming nitro (-NO₂) group. The desired product is the 3-nitro isomer, but other isomers can and do form.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the scale-up synthesis in a practical question-and-answer format.
FAQ 1: My reaction is showing an uncontrollable temperature spike. What's happening and how can I prevent it?
Answer: You are likely experiencing a thermal runaway, which is the most critical hazard in scale-up nitration reactions. Nitrations are highly exothermic, and the rate of heat generation can quickly exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure.[5][6]
Causality:
-
Poor Heat Transfer: As you scale up a reaction, the volume increases cubically (V ∝ r³) while the surface area for heat exchange only increases squarely (A ∝ r²). This fundamental principle means larger reactors are inherently less efficient at dissipating heat.[5]
-
Accumulation of Reagents: If the nitrating agent is added too quickly or if the reaction fails to initiate at the desired temperature, unreacted material can accumulate. A subsequent, uncontrolled initiation can then cause a massive and sudden release of energy.[7][8]
-
Inadequate Cooling: The cooling system may be insufficient for the scale and the exothermic nature of the reaction.
Troubleshooting & Prevention:
-
Perform Calorimetry Studies: Before any scale-up, use a reaction calorimeter (e.g., RC1e) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise (ΔTad).[8] This data is essential for safe process design.
-
Controlled Addition: The nitrating agent must be added sub-surface at a slow, controlled rate. The addition rate should be tied to the reactor's ability to maintain the target temperature, ensuring that heat is removed as it is generated. This is known as operating under reaction control, not accumulation control.[5]
-
Monitor Internal Temperature: Always monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. The internal temperature is the true indicator of the reaction's state.[9]
-
Ensure Adequate Agitation: Good mixing is crucial for uniform temperature distribution and preventing localized "hot spots."
-
Emergency Preparedness: Have a quench plan in place. This may involve a pre-chilled, suitable quenching agent that can be rapidly introduced to halt the reaction.
FAQ 2: My product purity is low. HPLC analysis shows multiple isomers. Why am I not getting clean conversion to the 3-nitro product?
Answer: The formation of multiple isomers is a common challenge due to the complex directing effects of the substituents on the aromatic ring. While the 3-nitro isomer is often the major product, you are likely forming significant amounts of 4-nitro and 6-nitro isomers.
Causality:
-
Electronic Effects: Both methoxy groups are ortho-, para-directing. The C2-methoxy group directs to positions 3 (ortho) and 6 (ortho). The C5-methoxy group directs to positions 4 (ortho) and 6 (para). The carboxylic acid group is meta-directing, which also favors the 3-position. The combination of these effects leads to a mixture of products. A similar pattern of mixed isomer formation is observed in the nitration of related substituted benzoic acids.[10][11]
-
Reaction Temperature: Higher reaction temperatures can decrease the selectivity of the nitration, leading to a less favorable isomer ratio and the potential for over-nitration (dinitration).[5]
Troubleshooting & Optimization:
-
Temperature Control: Maintain a consistently low reaction temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent. This favors kinetic control and can improve regioselectivity. A procedure for a similar compound, 2,5-dichloro-3-nitrobenzoic acid, specifies addition at 5-10 °C.[12]
-
Choice of Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution. Experiment with different nitrating systems (e.g., fuming HNO₃ vs. HNO₃/H₂SO₄) on a small scale to find the optimal conditions for your desired isomer.
-
Analyze Isomer Ratios: Use analytical techniques like HPLC or ¹H NMR to quantify the isomer ratio under different reaction conditions. This data is crucial for process optimization.
FAQ 3: My yield is consistently low, even after accounting for isomers. Where could I be losing my product?
Answer: Low yield can stem from several factors, including incomplete reaction, product degradation during work-up, or mechanical losses during isolation.
Causality:
-
Incomplete Reaction: Insufficient reaction time or a non-optimal temperature may lead to unreacted starting material.
-
Degradation during Quench: The quenching process, typically pouring the acidic reaction mixture onto ice/water, must be carefully controlled. Localized heating during the quench can cause decomposition or side reactions.
-
Solubility Losses: The product has some solubility in the acidic aqueous work-up solution. Furthermore, losses during recrystallization can be significant if the solvent system is not optimized.
-
Precipitation pH: The final product is a carboxylic acid. Its precipitation from an aqueous solution is highly dependent on the pH. If the pH is not sufficiently acidic, the product will remain in solution as its carboxylate salt.
Troubleshooting & Optimization:
-
Monitor Reaction Completion: Use in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the starting material and confirm the reaction has gone to completion.
-
Controlled Quench: Add the reaction mixture slowly to a well-stirred, cold (ice/water) quench vessel to dissipate the heat of dilution from the strong acids.
-
Optimize Precipitation: After quenching, carefully adjust the pH to ensure complete precipitation of the carboxylic acid. A pH of ~2-3 is typically required.[13]
-
Recrystallization Solvent Selection: The crude product often requires purification by recrystallization.[12][14] A solvent system must be chosen that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. Common choices include aqueous alcohol or acetonitrile/water mixtures.[12] Perform small-scale solubility tests to identify the ideal solvent or solvent pair.
Data Summary & Key Parameters
The following table summarizes critical parameters and potential impurities to monitor during the scale-up process.
| Parameter | Recommended Range | Rationale & Potential Issues | Analytical Method |
| Reaction Temperature | 0 °C to 10 °C | Controls exotherm and improves regioselectivity. Higher temps lead to poor isomer ratio and runaway risk.[5] | Internal Thermocouple |
| Nitrating Agent Addition | Slow, controlled rate | Prevents reagent accumulation and thermal runaway.[7] | Dosing Pump |
| Quench pH | 2.0 - 3.0 | Ensures complete precipitation of the carboxylic acid product.[13] | pH Meter |
| Purity (Crude) | >85% (target) | Indicates reaction selectivity before purification. | HPLC, ¹H NMR |
| Isomeric Impurities | 4-nitro, 6-nitro | Formed due to competing directing effects. Difficult to remove.[10] | HPLC, ¹H NMR |
| Over-nitration Impurity | Dinitro- species | Can form at elevated temperatures or with excess nitrating agent.[5][15] | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Scale-Up Nitration (Illustrative Example)
Safety Warning: This procedure involves highly corrosive and reactive acids. It is highly exothermic. All work must be conducted in a suitable reactor with appropriate safety controls (blast shield, emergency quench) by trained personnel.[9]
-
Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, and a dosing pump for reagent addition.
-
Charge Starting Material: Charge 2,5-dimethoxybenzoic acid (1.0 eq) and concentrated sulfuric acid (98%, ~4-5 volumes) to the reactor.
-
Cooling: Begin agitation and cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Prepare Nitrating Mixture: In a separate vessel, carefully prepare a mixture of concentrated sulfuric acid (1-2 vol) and fuming nitric acid (1.05-1.1 eq). Cool this mixture before use.
-
Controlled Addition: Slowly add the nitrating mixture to the reactor via the dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.[12]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 5-10 °C for an additional 1-2 hours. Monitor reaction completion by taking a sample, quenching it, and analyzing by TLC or HPLC.
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water (~10 volumes). With vigorous stirring, slowly transfer the reaction mixture into the ice/water slurry, maintaining a quench temperature below 20 °C.
-
Product Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour, then isolate the crude solid by filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral (pH > 5) to remove residual acids.
-
Drying: Dry the crude product under vacuum at 50-60 °C.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., acetonitrile/water or ethanol/water).
-
Dissolution: Transfer the crude, dry solid to a clean reactor. Add the minimum amount of hot solvent required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly cool the solution with gentle agitation to allow for the formation of uniform crystals. Cooling too quickly can trap impurities.
-
Isolation: Once crystallization is complete (typically after holding at 0-5 °C for several hours), filter the purified product.
-
Washing & Drying: Wash the cake with a small amount of cold, fresh solvent and dry under vacuum.
Visualizations
Process Workflow Diagram
Caption: Decision tree for troubleshooting low purity in crude this compound.
References
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. [Link]
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. (n.d.).
- Scale-up Reactions. (2019). Division of Research Safety | Illinois. [Link]
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series. [Link]
- Scale-up and safety of toluene nitration in a meso-scale flow reactor. (2022).
- How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting
- p-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
- Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins | Request PDF. (2013).
- US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids. (n.d.).
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.).
- Synthesis of 2,5-dichloro-3-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]
- Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. (1970). Canadian Journal of Chemistry. [Link]
- US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben). (n.d.).
- 3-Nitrobenzoic acid. (n.d.). Wikipedia. [Link]
- Making mostly m-nitrobenzoic acid. (2022, March 6). YouTube. [Link]
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
- 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027. (n.d.). PubChem. [Link]
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethoxybenzoic acid | 2785-98-0 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. prepchem.com [prepchem.com]
- 13. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Polysubstitution in Friedel-Crafts Reactions of Dimethoxybenzenes
Welcome to the technical support center for navigating the complexities of Friedel-Crafts reactions with dimethoxybenzene substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with polysubstitution, a common side reaction that can significantly impact yield and purity. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high selectivity in your syntheses.
I. Troubleshooting Guide: Controlling Polysubstitution
This section addresses specific issues you might be facing in the lab and offers targeted solutions based on established chemical principles.
Issue 1: Excessive Di- or Tri-substitution Products are Observed
Primary Cause: Dimethoxybenzenes are highly activated aromatic rings. The two methoxy groups are strong electron-donating groups (EDGs), which activate the ring towards electrophilic aromatic substitution.[1][2] This increased reactivity makes the monosubstituted product even more susceptible to a second or third substitution than the starting material.
Solutions:
-
For Friedel-Crafts Alkylation: Polysubstitution is notoriously difficult to prevent in alkylation reactions because the newly added alkyl group is also an activating group.[3][4][5][6]
-
Control Stoichiometry: Use a large excess of the dimethoxybenzene substrate relative to the alkylating agent and Lewis acid. This increases the statistical probability of the electrophile reacting with the starting material rather than the more activated monosubstituted product.[7]
-
Alternative Strategy: Consider a two-step approach. Perform a Friedel-Crafts acylation, which deactivates the ring against further substitution, followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to the desired alkyl group.[8]
-
-
For Friedel-Crafts Acylation: Polysubstitution is less common than in alkylation because the acyl group is an electron-withdrawing group (EWG) that deactivates the ring.[3][5][9] However, with highly activated substrates like dimethoxybenzenes, it can still occur.
-
Lewis Acid Stoichiometry: A key difference from alkylation is that in acylation, the Lewis acid (e.g., AlCl₃) forms a complex with the product ketone.[7][10][11] This complex is significantly less reactive towards further acylation. Therefore, using at least a stoichiometric amount of the Lewis acid is crucial to "tie up" the product and prevent polysubstitution.[9][10]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the necessary activation energy for the deactivated monosubstituted product to react further.[9][12]
-
Issue 2: Poor Regioselectivity – Obtaining a Mixture of Isomers
Primary Cause: The two methoxy groups direct incoming electrophiles to specific positions (ortho and para to the methoxy groups).[13][14][15] The specific isomer of dimethoxybenzene you start with will determine the possible substitution patterns.
Solutions:
-
Understand the Directing Effects:
-
1,2-Dimethoxybenzene (Veratrole): The methoxy groups direct to the 4- and 5-positions (para to each methoxy). Substitution at the 3- and 6-positions (ortho to one, meta to the other) is also possible but often less favored.
-
1,3-Dimethoxybenzene: This is the most activated isomer. The methoxy groups strongly direct to the 4-position (ortho to both) and the 2- and 6-positions (ortho to one, para to the other).
-
1,4-Dimethoxybenzene: The methoxy groups direct to the 2- and 5-positions (ortho to each methoxy).
-
-
Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) can sometimes offer better regioselectivity compared to strong Lewis acids like AlCl₃, especially in acylation.[16] Solid acid catalysts, such as certain zeolites or ion-exchange resins, can also provide enhanced selectivity.[17]
-
Steric Hindrance: Use a bulky acylating or alkylating agent. The steric bulk will favor substitution at the less hindered positions. For example, in the acylation of 1,4-dimethoxybenzene, a bulky electrophile will preferentially attack the available positions over trying to fit between the existing groups.[16]
Issue 3: Catalyst Deactivation and Low Conversion
Primary Cause: The oxygen atoms of the methoxy groups can act as Lewis bases and coordinate with the Lewis acid catalyst, effectively deactivating it.[7][17] This is a significant challenge, particularly with dimethoxybenzenes.
Solutions:
-
Catalyst Loading: For acylations, ensure at least a 1:1 molar ratio of Lewis acid to the acylating agent, and often a slight excess is beneficial to compensate for coordination with the substrate and product.[7]
-
Choice of Catalyst: In some cases, polyphosphoric acid (PPA) can be an effective catalyst for acylation that avoids the cleavage of the aryl-alkyl ether bonds that can occur with strong Lewis acids like AlCl₃.[18] Solid acid catalysts can also be less susceptible to deactivation by the ether groups.[17]
-
Reaction Conditions: Ensure anhydrous (water-free) conditions, as water will react with and deactivate the Lewis acid catalyst.
II. Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution a bigger problem in Friedel-Crafts alkylation than in acylation?
A1: This is due to the electronic nature of the introduced group. An alkyl group is electron-donating, which activates the aromatic ring, making the monosubstituted product more reactive than the starting material and prone to further alkylation.[3][4][6] In contrast, an acyl group is electron-withdrawing, which deactivates the aromatic ring, making the monosubstituted product less reactive and resistant to further acylation.[5][9]
Q2: How do I choose the right Lewis acid for my reaction?
A2: The choice depends on the reactivity of your substrate and the desired selectivity.
-
Strong Lewis Acids (e.g., AlCl₃, AlBr₃): These are highly active and often necessary for less reactive aromatic rings. However, with highly activated rings like dimethoxybenzenes, they can lead to lower selectivity and potential side reactions.[16]
-
Milder Lewis Acids (e.g., FeCl₃, SnCl₄, ZnCl₂): These can provide better control and higher selectivity for activated substrates.[10][16]
-
Solid Acids (e.g., Zeolites, Amberlyst-15): These are often used in industrial settings and can offer advantages in terms of handling, recovery, and sometimes selectivity.[17]
Q3: Can I run a Friedel-Crafts reaction on a dimethoxybenzene ring that has other substituents?
A3: Yes, but the outcome will be governed by the combined directing effects of all substituents.
-
If the other substituent is also an activating group (e.g., another alkyl group), the ring will be extremely reactive, and controlling polysubstitution will be very challenging.
-
If the other substituent is a deactivating group (e.g., a nitro or carbonyl group), the reaction may not proceed at all, as Friedel-Crafts reactions generally fail on strongly deactivated rings.[8][11] Halogens are an exception; they are deactivating but are still ortho-, para-directors.[13]
Q4: My reaction with 1,4-dimethoxybenzene and t-butyl alcohol gives a di-substituted product. Why not a mono-substituted one?
A4: This is a classic experiment that illustrates the high reactivity of activated rings. The first t-butyl group adds and, being an activating group, makes the ring even more reactive. The second t-butyl group adds rapidly. The reaction stops at di-substitution primarily due to steric hindrance; the bulky t-butyl groups block the remaining positions on the ring from further attack.[19][20][21][22]
III. Protocols and Data
Table 1: Influence of Lewis Acid on Regioselectivity in Friedel-Crafts Acylation
| Lewis Acid | Substrate | Acylating Agent | Major Product(s) | Key Observation |
| AlCl₃ | 1,3-Dimethoxybenzene | Acetyl Chloride | 2,4-Dimethoxyacetophenone | High reactivity, potential for side reactions if not cooled. |
| FeCl₃ | 1,4-Dimethoxybenzene | Propionyl Chloride | 2,5-Dimethoxypropiophenone | Milder conditions, can improve selectivity.[16] |
| PPA | 1,3-Dimethoxybenzene | 3-Ethoxypropionic acid | 2',4'-dimethoxy-3-ethoxypropiophenone | Avoids ether cleavage that can occur with AlCl₃.[18] |
| Amberlyst-15 | 1,4-Dimethoxybenzene | Acetic Anhydride | 2,5-Dimethoxyacetophenone | Heterogeneous catalyst, easy to remove from reaction.[17] |
Protocol: Selective Mono-acylation of 1,4-Dimethoxybenzene
This protocol is designed to favor the formation of the mono-acylated product by controlling stoichiometry and temperature.
Materials:
-
1,4-Dimethoxybenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (6M)
-
Crushed Ice
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.[7]
-
Substrate Solution: In the addition funnel, dissolve 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous DCM.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred AlCl₃ suspension, ensuring the temperature remains below 5°C.
-
Substrate Addition: After the acylating agent is added, add the 1,4-dimethoxybenzene solution dropwise from the addition funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.[9]
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
IV. Diagrams
Reaction Control Workflow
Caption: The deactivating effect of the acyl group.
V. References
-
Brainly. (2020, October 21). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not...
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
-
Gauth. (n.d.). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri.
-
ResearchGate. (2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
-
Wikipedia. (n.d.). Friedel–Crafts reaction.
-
Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
-
(n.d.). Directing Groups in SE Ar.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
(n.d.). ORGANIC REACTION MECHANISM.
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups.
-
(n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
-
CCSF. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene.
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.
-
Benchchem. (n.d.). managing catalyst deactivation in Friedel-Crafts reactions.
-
Benchchem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?
-
(n.d.). 13 Friedel-Crafts Acylation.
-
Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
Chegg.com. (2020, July 13). Solved Friedel Crafts Alkylation of 1,4-Dimethoxybenzene.
-
Alex Andonian. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
-
(2012, November 14). Chemistry 211 Experiment 1.
-
Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE.
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University.
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
-
(n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
-
YouTube. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene.
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. gauthmath.com [gauthmath.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. fog.ccsf.edu [fog.ccsf.edu]
- 21. chegg.com [chegg.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of 2,5-Dimethoxy-3-nitrobenzoic Acid
Welcome to the technical support guide for 2,5-Dimethoxy-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. Here, we address common issues leading to low conversion rates and provide field-proven strategies to optimize your reaction outcomes.
The core challenge in the chemistry of this compound stems from significant steric hindrance around the carboxylic acid functionality, which is flanked by ortho-substituents (a methoxy group and a nitro group).[1] This steric congestion can physically block reagents from accessing the reactive center, leading to sluggish reactions and diminished yields.[1][2] This guide provides a systematic approach to overcoming these inherent difficulties.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reactions involving the carboxylic acid group of this compound (e.g., amide coupling, esterification) are consistently slow or low-yielding. What is the primary cause?
A1: The principal cause is the severe steric hindrance imposed by the substituents at the C2 (methoxy) and C3 (nitro) positions. These groups act as physical barriers, impeding the approach of nucleophiles (like amines or alcohols) to the electrophilic carbonyl carbon of the carboxylic acid.[1][3] This is especially problematic for reactions that require a specific attack trajectory, such as the formation of a tetrahedral intermediate in amide coupling or esterification. Overcoming this requires carefully selected reagents and optimized reaction conditions designed to circumvent the steric blockade.[2][4]
Q2: How do I select an appropriate solvent system for reactions with this compound?
A2: Solvent choice is critical and depends on the specific reaction. For reactions like amide coupling, polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often used because they can help solubilize the polar starting materials and intermediates.[5] However, for purification, particularly recrystallization, a solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures is ideal.[6][7] Testing a range of solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with water/hexanes) on a small scale is the most effective strategy to identify the optimal system for your specific derivative.
Q3: What are the best general practices for purifying the final products derived from this compound?
A3: Purification strategies depend on the nature of the product and impurities.
-
Recrystallization: This is the most common and effective method for solid products. The key is to find a suitable solvent that leaves impurities behind in the mother liquor.[6] Allowing the solution to cool slowly is crucial for forming pure crystals.[7]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like hexanes/ethyl acetate is typically effective.
-
Acid-Base Extraction: If your product has a different acidity/basicity profile than the starting materials or byproducts, a liquid-liquid extraction work-up can be highly effective. For example, after an esterification, unreacted carboxylic acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate.[8]
Section 2: Troubleshooting Guide for Specific Reactions
Part A: Amide Bond Formation
Amide coupling is one of the most common reactions where low yields are encountered with this substrate due to the aforementioned steric hindrance.
Problem: Very low or no conversion to the desired amide product when reacting this compound with an amine.
| Potential Cause | Explanation & Recommended Solution |
| Ineffective Coupling Reagent | Standard carbodiimide reagents like DCC or EDC may be too sterically sensitive to efficiently activate the hindered carboxylic acid. Solution: Switch to more potent uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or COMU. These reagents form highly reactive acyl-intermediates that are less sensitive to steric hindrance.[5] |
| Sterically Bulky Amine | If the amine nucleophile is also sterically demanding (e.g., a secondary amine with large substituents), the combined steric clash can completely arrest the reaction.[9] Solution: If possible, consider a less hindered amine. If not, maximize the potency of the coupling reagent and increase the reaction temperature cautiously to provide the necessary activation energy. |
| Inappropriate Base | The choice and stoichiometry of the base are critical. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is typically required to neutralize acids formed during the reaction without competing with the primary amine. Solution: Use 2-3 equivalents of DIPEA. Ensure the base is added after the pre-activation of the carboxylic acid with the coupling reagent to avoid side reactions. |
| Suboptimal Temperature | Room temperature may be insufficient to overcome the high activation energy barrier. Solution: After initial mixing at room temperature, gently heat the reaction to 40-60°C. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures. |
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and a potent coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester intermediate.
-
Amine Addition: In a separate vial, dissolve the amine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) in anhydrous DMF.
-
Coupling: Add the amine/base solution dropwise to the activated acid mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If conversion is low, gently heat the mixture to 50°C and monitor periodically.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Caption: Synthesis of the target compound and potential side products.
References
- BenchChem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
- BenchChem. dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
- BenchChem.
- Indian Journal of Chemistry. A new reagent for selective reduction of nitro group.
- BenchChem. Overcoming steric hindrance in reactions with bulky benzoyl chlorides.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
- BenchChem. troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
- Master Organic Chemistry.
- BenchChem.
- PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- Google Patents. Esterification of nitrobenzoic acids - US3948972A.
- Google Patents. Process for Catalytic Reduction of Nitro Compounds to Amines - US20230357125A1.
- Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media.
- Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - CN111302945A.
- Truman ChemLab.
- PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,5-Dimethoxy-3-nitrobenzoic acid during storage
Welcome to the technical support center for 2,5-Dimethoxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is an aromatic carboxylic acid containing two methoxy groups and a nitro group. This specific arrangement of functional groups dictates its chemical reactivity and potential stability concerns. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy groups and the acidic carboxylic acid, creates a molecule susceptible to certain degradation pathways, particularly under improper storage conditions.[1][2] This guide will walk you through the best practices for storage and how to identify and troubleshoot potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[3][4][5] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[3][5][6] It is also advisable to store it away from direct sunlight and strong oxidizing agents or bases.[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Slows down potential degradation reactions. |
| Humidity | Dry (low humidity environment) | Prevents hydrolysis and moisture-mediated reactions. |
| Atmosphere | Tightly sealed container, consider inert gas | Protects from atmospheric oxygen and moisture. |
| Light | Amber vial or dark location | Prevents potential photodecomposition. |
| Incompatibilities | Strong oxidizing agents, strong bases | Avoids vigorous and potentially hazardous reactions.[3][4] |
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A color change from its typical light yellow to a darker yellow or orange hue can be an indicator of degradation.[7] This may be due to slow decomposition reactions, possibly involving the nitro group, leading to the formation of colored impurities. It is recommended to assess the purity of the material before use if a significant color change is observed.
Q3: My compound shows poor solubility in the expected solvent. Could this be a stability issue?
Yes, a change in solubility can indicate the formation of less soluble degradation products or polymerization. If you encounter unexpected solubility issues, it is a strong indicator that the integrity of the compound may be compromised. Purity analysis is recommended.
Q4: Are there any specific hazards associated with the degradation of this compound?
While this compound itself is not listed as explosive, aromatic nitro compounds, in general, should be handled with care.[8] Degradation could potentially lead to the formation of more sensitive compounds, although this is a low probability for this specific molecule under normal storage. The primary concern with degradation is the impact on experimental results due to a decrease in purity.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of this compound.
Issue 1: Unexpected Experimental Results or Low Yield
-
Symptom: Reactions involving this compound are giving lower than expected yields, or analytical results (e.g., NMR, LC-MS) show unexpected peaks.
-
Potential Cause: The purity of the starting material may have been compromised due to degradation during storage.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Issue 2: Visual Changes in the Stored Compound
-
Symptom: The solid appears discolored, clumped, or has a different texture than when it was received.
-
Potential Cause: Exposure to moisture, light, or elevated temperatures.
-
Preventative Measures and Solutions:
-
Review Storage Conditions: Ensure the compound is stored according to the recommendations in the FAQ section.
-
Use a Desiccator: If in a humid environment, store the container within a desiccator to minimize moisture exposure.
-
Aliquot the Material: For frequently used reagents, consider aliquoting the compound into smaller, tightly sealed vials. This prevents repeated exposure of the bulk material to the atmosphere.
-
Purity Check: If visual changes are significant, a purity assessment is highly recommended before use.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Objective: To determine the purity of a sample and identify the presence of potential degradation products.
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound sample and a reference standard (if available)
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 20% to 80% Acetonitrile) with 0.1% formic acid in both solvents.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Inject the standard and sample solutions.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Purification by Recrystallization
If the purity of your this compound is found to be compromised, recrystallization can be an effective purification method.
-
Objective: To purify this compound from soluble impurities.
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., aqueous ethanol, acetic acid)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude compound until it is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Potential Degradation Pathway
While specific degradation pathways for this compound under storage conditions are not extensively documented, a plausible pathway involves hydrolysis of the methoxy groups, particularly under acidic conditions that could be promoted by the carboxylic acid moiety itself, especially in the presence of moisture.
Caption: A simplified potential degradation pathway.
References
- Thermo Fisher Scientific. (2010).
- Oxford Lab Chem. (n.d.).
- Acros Organics. (n.d.).
- Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
- Apollo Scientific. (n.d.).
- Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
- International Labour Organization. (2011). Nitrocompounds, Aromatic.
- Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Pandey, A. S., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Basic Microbiology, 52(4), 421-428.
- Bollo, S., et al. (2002). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Bioelectrochemistry, 56(1-2), 117-121.
- TCI AMERICA. (n.d.). This compound.
- Zuman, P., & Fijalek, Z. (1992). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes. Journal of Electroanalytical Chemistry, 332(1-2), 243-255.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.
- CymitQuimica. (n.d.). CAS 17894-26-7: this compound.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.
- Chemcasts. (n.d.).
- Blifernez-Klassen, O., et al. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Applied and Environmental Microbiology, 78(18), 6543-6551.
- BenchChem. (2025). Comparative Guide to the Analytical Validation of 3,5-Dibromo-4-methoxybenzoic Acid Purity.
- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Commercial 2,6-Dihydroxybenzoic Acid.
- BenchChem. (2025). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 17894-26-7: this compound [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. kamatlab.com [kamatlab.com]
optimizing solvent systems for reactions involving 2,5-Dimethoxy-3-nitrobenzoic acid
Technical Support Center: 2,5-Dimethoxy-3-nitrobenzoic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during its use in organic synthesis. The following question-and-answer-based sections address specific issues related to solvent system optimization, helping you enhance reaction efficiency, yield, and purity.
Part 1: Foundational Knowledge & Solubility Profile
This section covers the essential physicochemical properties of this compound that govern its behavior in different solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence solvent selection?
A1: The reactivity and solubility of this molecule are dictated by the interplay of three functional groups on the benzene ring:
-
Carboxylic Acid (-COOH): This is a polar, acidic group capable of hydrogen bond donation and acceptance. Its presence suggests solubility in polar protic solvents (like alcohols) and polar aprotic solvents.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group. It increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid and influences the molecule's overall polarity.[1][2][3]
-
Methoxy Groups (-OCH₃): These are electron-donating groups through resonance but can be weakly electron-withdrawing inductively. They add to the molecule's polarity and offer sites for hydrogen bond acceptance.
The combination of these groups results in a polar, crystalline solid with a melting point between 183-187 °C.[4] The molecule's rigidity and multiple polar functional groups mean that selecting an appropriate solvent to fully solubilize it, especially at room temperature, is a critical first step for successful reactivity.
Q2: I am having trouble dissolving this compound. What is its general solubility profile?
A2: Direct, comprehensive solubility data for this compound is not widely published. However, we can infer its likely behavior from its structure and from experimental data on structurally similar compounds, such as 3-nitrobenzoic acid.[5]
-
High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), and in polar protic solvents like methanol and ethanol, especially with heating.[4][6]
-
Moderate Solubility: Likely in solvents like Tetrahydrofuran (THF), Acetone, and Ethyl Acetate. Sonication or gentle heating may be required to achieve desired concentrations.
-
Low Solubility: Expected in non-polar solvents such as Toluene, Hexanes, and Diethyl Ether.
The table below presents quantitative solubility data for the related 3-nitrobenzoic acid, which serves as a useful benchmark for estimating the solubility of this compound.[5]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |
| Table Caption: Mole fraction solubility (x) of 3-Nitrobenzoic Acid in various solvents. This data provides a comparative reference for this compound.[5] |
Part 2: Troubleshooting Amide Bond Formation
Amide coupling is one of the most common reactions performed with this substrate. Success hinges on achieving homogeneity and balancing reagent stability with reactivity.
Troubleshooting Guide: Amide Coupling Reactions
Q3: My amide coupling reaction using HATU/DIPEA in THF is sluggish and the starting acid is not fully dissolved. How can I improve this?
A3: This is a classic solubility-limited reaction scenario. While THF is a good solvent for many coupling reactions, its moderate polarity may be insufficient for this compound.
Immediate Troubleshooting Steps:
-
Introduce a Co-Solvent: Add a small percentage (10-20% v/v) of DMF or NMP to the THF. This will create a more polar solvent mixture, dramatically increasing the solubility of your acid without significantly altering the reaction's overall dielectric constant.
-
Gentle Heating: If your amine and coupling reagents are thermally stable, heating the reaction to 40-50 °C can improve both solubility and reaction rate. Monitor by TLC to ensure no degradation occurs.
Alternative Solvent Systems:
-
Pure DMF or NMP: For particularly insoluble substrates, switching entirely to DMF or NMP is a viable option. Be aware that these solvents are harder to remove during workup and can sometimes complicate product isolation.
-
Acetonitrile (ACN): ACN is more polar than THF and can be an excellent choice. It is often easier to remove under reduced pressure than DMF or NMP.
Causality: The rate of an amide coupling reaction is dependent on the concentration of the activated carboxylic acid species. If the acid is not fully in solution, its effective concentration is low, leading to a slow or stalled reaction. Optimizing for solubility is therefore optimizing for reaction kinetics.[7][8]
Q4: I am observing byproduct formation in my EDC-mediated coupling reaction in DMF. Could the solvent be the cause?
A4: Yes, the solvent can play a crucial role in byproduct formation. In carbodiimide-mediated couplings (like with EDC), the carboxylic acid is activated to an O-acylisourea intermediate.
-
Solvent's Role: Highly polar aprotic solvents like DMF can stabilize the charged O-acylisourea intermediate. While this is generally good for the desired reaction, it can also provide a longer lifetime for the intermediate to undergo the undesired rearrangement if the subsequent nucleophilic attack is slow.
-
Solution:
-
Add an Additive: The most common solution is to add a reagent like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives trap the O-acylisourea intermediate in situ to form an activated ester. This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, significantly suppressing N-acylurea formation.
-
Solvent Choice: Solvents like Dichloromethane (DCM) or THF are less polar and may reduce the lifetime of the intermediate, sometimes mitigating byproduct formation, but this often comes at the cost of solubility. The use of additives is generally the more robust solution.[9]
-
Below is a diagram illustrating the decision-making process for optimizing an amide coupling reaction.
Caption: Workflow for troubleshooting common amide coupling issues.
Part 3: Optimizing Other Key Transformations
Troubleshooting Guide: Esterification & Nitro Reduction
Q5: I am attempting a Fischer esterification with methanol and a sulfuric acid catalyst, but my yields are low. How can I optimize the solvent system?
A5: Fischer esterification is an equilibrium-controlled reaction.[10] The key to high yields is effectively removing the water byproduct to drive the equilibrium towards the product.
-
Problem: Using only methanol as the reagent and solvent means the water produced remains in the reaction mixture, limiting the conversion.
-
Solution:
-
Use a Co-Solvent for Azeotropic Removal: Add a non-polar solvent like toluene or cyclohexane to the reaction. By equipping your reflux apparatus with a Dean-Stark trap, you can azeotropically remove water as it forms, continuously shifting the equilibrium to favor the ester product.
-
Use a Large Excess of Alcohol: If a Dean-Stark setup is not feasible, using a very large excess of the alcohol (e.g., using it as the solvent) can also help drive the reaction forward based on Le Châtelier's principle.
-
Ensure Anhydrous Conditions: It is critical that your starting acid and alcohol are as dry as possible. Any initial water will inhibit the reaction.[10]
-
A list of inert solvents suitable for esterification reactions includes benzene, toluene, xylenes, and chlorobenzene.[11]
Q6: I need to selectively reduce the nitro group to an amine. Which solvent systems are compatible with common reduction methods?
A6: The choice of solvent depends heavily on the reduction method employed. The goal is to choose a solvent that solubilizes the starting material and is inert to the reducing agent.
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method.
-
Recommended Solvents: Methanol, Ethanol, Ethyl Acetate, or THF. These solvents are inert to the catalyst and hydrogen gas and are good at dissolving both the starting material and the resulting amine.
-
Causality: The reaction occurs on the surface of the palladium catalyst. The solvent's primary role is to bring the substrate into contact with the catalyst surface. Polar protic solvents like methanol can also help in protonating the intermediate nitroso and hydroxylamine species, facilitating their further reduction.[12]
-
-
Chemical Reduction (e.g., SnCl₂, Fe, Zn in acid): These methods are useful when other functional groups sensitive to hydrogenation are present.
-
Recommended Solvents:
-
For SnCl₂: Ethanol or Ethyl Acetate are commonly used. The reaction often requires heating.
-
For Fe or Zn: Acidic conditions are required. A mixture of Ethanol and aqueous HCl or Acetic Acid is a typical system. The solvent must be able to tolerate strongly acidic conditions.[12]
-
-
Troubleshooting: If the reduction is incomplete, it is often due to poor solubility of the starting material or insufficient acid. Increasing the proportion of the organic solvent or adding more acid can help. A new reagent system using hydrazine glyoxylate with zinc or magnesium powder in solvents like chloroform or diethyl ether has been shown to be effective and rapid at room temperature for reducing aromatic nitro groups, even in the presence of other reducible groups.
-
Protocol: Catalytic Hydrogenation of this compound
This protocol provides a reliable method for the reduction of the nitro group to an amine.
-
Vessel Preparation: To a heavy-walled hydrogenation flask, add this compound (1.0 eq) and a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere (e.g., Argon or Nitrogen) if dry.
-
Solvent Addition: Add a suitable solvent (e.g., Methanol or Ethyl Acetate) to dissolve the acid completely. A typical concentration is 0.1-0.2 M.
-
System Purge: Seal the flask, and carefully purge the system by evacuating and backfilling with nitrogen (3 cycles).
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (H₂). This can be done using a balloon of H₂ for atmospheric pressure or a Parr hydrogenator for higher pressures (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC (staining with ninhydrin to visualize the new amine product) or LC-MS.
-
Workup: Once the reaction is complete (typically 2-12 hours), carefully purge the system again with nitrogen to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent to recover all the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2,5-Dimethoxy-3-aminobenzoic acid, which can be purified further if necessary.
References
- University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
- Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431.
- Nudelman, N. S., Mancini, P. M., Martinez, R. D., & Vottero, L. R. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1141-1145.
- Scilit. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
- Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 41B, 1317-1319.
- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- Squella, J. A., et al. (1999). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Bioelectrochemistry and Bioenergetics, 48(1), 137-145.
- Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 122, 110-116.
- Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids.
- Google Patents. (1990). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
- Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?
- ResearchGate. (n.d.). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.
- ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis.
- YouTube. (2024). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids.
- Organic Syntheses. (1923). m-NITROBENZOIC ACID.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid.
- Google Patents. (2022). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Tar Formation in Nitroaromatic Synthesis
Here is the technical support center for dealing with tar formation in the synthesis of nitroaromatic compounds.
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with tar formation during the synthesis of nitroaromatic compounds. Nitration is a cornerstone of aromatic chemistry, pivotal in the synthesis of countless intermediates and active pharmaceutical ingredients.[1][2] However, its highly exothermic nature and potent reagents often lead to the formation of intractable tars, compromising yield, purity, and process safety.[3][4]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, mitigate, and prevent tar formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is "tar" in the context of a nitration reaction?
A: In nitration reactions, "tar" is not a single, well-defined compound. It is a complex, often dark-colored, sticky, and insoluble mixture of high-molecular-weight byproducts.[5] These are formed from various undesired side reactions running concurrently with the main nitration, including oxidation of the substrate or product, polynitration, and polymerization of reactive intermediates.[4][5]
Q2: Why is tar formation so common in the synthesis of nitroaromatic compounds?
A: Tar formation is common due to the harsh conditions required for nitration. The reaction is highly exothermic, and the typical "mixed acid" reagent (a combination of concentrated nitric and sulfuric acids) is a powerful oxidizing agent.[3][6][7] Several factors contribute:
-
High Exothermicity: Nitration releases a significant amount of heat.[6] If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, a condition known as thermal runaway.[8][9]
-
Oxidative Side Reactions: At elevated temperatures, nitric acid acts as a potent oxidizer, degrading the aromatic starting material and the desired nitroaromatic product.[4][7] For substrates with sensitive functional groups, like the methyl group of toluene, oxidation can be a significant issue.[10]
-
Polynitration: Aromatic rings, especially those with activating substituents, can undergo multiple nitrations. These highly nitrated compounds can be unstable or contribute to the complex tar mixture.[5]
Q3: What are the primary chemical pathways that lead to tar?
A: The main pathways involve oxidation and over-reaction. The strong acidic and oxidizing environment can lead to the formation of phenolic and quinoidal structures from the aromatic ring. These electron-rich species are highly susceptible to further oxidation and polymerization, ultimately forming the complex, high-molecular-weight materials that constitute tar. For activated substrates, runaway polynitration can also produce unstable, dark-colored byproducts.[4][5]
Troubleshooting Guide: Diagnosing and Solving Tar-Related Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction mixture turned dark brown or black immediately upon adding the nitrating agent.
This is a classic sign of an uncontrolled, overly aggressive reaction. The immediate color change indicates rapid degradation of your starting material.
-
Potential Cause A: Reaction Temperature is Too High.
-
Causality: Nitration is highly exothermic.[3] Even starting at room temperature can be too high for many substrates, as the initial heat generated can trigger a thermal runaway, leading to rapid oxidation and decomposition.[4][8]
-
Solution:
-
Pre-cool the Substrate: Before adding any nitrating agent, cool the flask containing your aromatic compound dissolved in the co-solvent (e.g., sulfuric acid) in an ice-water or ice-salt bath to 0-5 °C.
-
Maintain Cooling: Ensure the reaction is kept in the cooling bath throughout the entire addition process.
-
Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture, not just the bath temperature. Do not allow it to exceed the recommended temperature for your specific substrate (often below 10 °C for sensitive compounds).
-
-
-
Potential Cause B: Nitrating Agent Added Too Quickly.
-
Causality: Adding the nitrating agent too rapidly introduces a large amount of reactive species at once, generating heat faster than the cooling system can remove it.[9] This creates localized "hot spots" where the temperature spikes, initiating decomposition pathways.[9]
-
Solution:
-
Use an Addition Funnel: Add the nitrating agent (e.g., mixed acid) dropwise using a pressure-equalizing dropping funnel.
-
Control the Rate: Adjust the drop rate to maintain the desired internal temperature. If you see the temperature begin to rise, stop the addition immediately until it stabilizes.[9]
-
-
-
Potential Cause C: The Aromatic Substrate is Highly Activated.
-
Causality: Aromatic rings with strongly activating substituents (e.g., -OH, -NH2, -OR) are extremely reactive towards electrophilic aromatic substitution.[1] They can react violently with concentrated mixed acid, leading to immediate oxidation and polymerization, even at low temperatures. Phenol, for instance, is notorious for forming tar under standard nitration conditions.[5]
-
Solution:
-
Use a Protecting Group: For anilines or phenols, protect the activating group before nitration. For example, an amino group (-NH2) can be converted to an amide (-NHCOCH3) by reacting it with acetic anhydride.[1] The amide is still an ortho-, para- director but is significantly less activating, allowing for a controlled reaction. The protecting group can be removed by hydrolysis after nitration.
-
Use Milder Nitrating Conditions: Avoid mixed acid. Consider using nitric acid in acetic acid or employing alternative nitrating agents like acetyl nitrate, which can be generated in situ.[11]
-
-
Problem 2: The reaction proceeded smoothly, but I got a low yield and a large amount of sticky residue after quenching on ice.
This outcome suggests that while the primary reaction was controlled, side reactions leading to soluble or insoluble byproducts were still significant.
-
Potential Cause A: Over-nitration (Polynitration).
-
Causality: If the reaction is left for too long or if an excess of nitrating agent is used, the desired mono-nitro product can undergo a second nitration. Dinitro or trinitro compounds are often less soluble and can contribute to the isolated residue.
-
Solution:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has disappeared to minimize the formation of polynitrated products.[12]
-
Control Stoichiometry: Carefully calculate and use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of nitric acid. This limits the potential for subsequent nitrations.[13]
-
-
-
Potential Cause B: Degradation During a Long Reaction Time.
-
Causality: Even at controlled temperatures, the strongly acidic and oxidizing medium can slowly degrade both the starting material and the product over extended periods.
-
Solution:
-
Optimize Reaction Time: Use TLC analysis to determine the optimal reaction time. Do not let the reaction stir for hours if it is complete in 30 minutes.
-
Consider a Lower Temperature: Running the reaction at a lower temperature (e.g., -5 °C vs +5 °C) will slow down the desired reaction but may slow down the decomposition side reactions even more, leading to a cleaner product profile.
-
-
Problem 3: How do I effectively remove tar from my crude nitroaromatic product?
Purification is often challenging but achievable with the right techniques.
-
Solution A: Recrystallization.
-
Methodology: This is the most common method for solid products. The key is finding a solvent that will dissolve the desired product at high temperatures but in which the tarry impurities have low solubility, or vice versa.
-
Solvent Selection:
-
Start with common solvents like ethanol, methanol, or isopropanol.
-
If the product and tar have similar solubilities, try a two-solvent system (e.g., ethanol/water, toluene/hexanes). Dissolve the crude product in the minimum amount of the "good" solvent and slowly add the "poor" solvent until turbidity persists.
-
-
-
Solution B: Aqueous Sulfite Wash (Sulfitation).
-
Causality: This technique is particularly effective for removing unstable nitrated byproducts and oxidation products. Sodium sulfite is a mild reducing agent that reacts with and solubilizes many of the highly colored, reactive impurities. This method is used industrially in the purification of TNT.[10]
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with one or more portions of a 5-10% aqueous sodium sulfite solution. The aqueous layer will often become deeply colored (red or brown) as it removes the impurities.
-
Continue washing until the aqueous layer remains colorless.
-
Proceed with a standard workup (wash with water, brine, dry over Na2SO4, and evaporate the solvent).
-
-
-
Solution C: Column Chromatography.
-
Methodology: If recrystallization and washing fail, flash column chromatography is a powerful tool. It is particularly useful for separating isomers or when the product is an oil.
-
Procedure: Select an appropriate solvent system (e.g., ethyl acetate/hexanes) based on TLC analysis and pass the crude material through a silica gel column to separate the desired product from the non-mobile tar and other impurities.
-
Proactive Prevention of Tar Formation
The best strategy is to prevent tar from forming in the first place.
Table 1: Key Reaction Parameters and Their Impact on Tar Formation
| Parameter | Low-Risk Condition | High-Risk Condition | Rationale |
| Temperature | 0-5 °C (or lower) | > 50 °C | Controls the exothermic reaction, minimizing thermal runaway and oxidative side reactions.[4][7] |
| Addition Rate | Slow, dropwise | Rapid, all at once | Maintains a low concentration of the reactive nitronium ion and allows the cooling system to manage the heat generated.[9] |
| HNO₃ Stoichiometry | 1.0-1.1 equivalents | > 1.5 equivalents | Minimizes over-nitration (polynitration) of the desired product.[13] |
| H₂SO₄ Concentration | Concentrated (98%) | Dilute | Sulfuric acid acts as a catalyst and dehydrating agent; using dilute acid slows the reaction and can lead to incomplete conversion.[6][14] |
| Substrate Reactivity | Deactivated/Moderately Activated | Highly Activated | Highly activated substrates require modified, milder conditions or protecting groups to prevent immediate decomposition.[1][5] |
Visualizing the Troubleshooting Process
The following diagram outlines a decision-making workflow when encountering tar formation.
Caption: A decision tree for troubleshooting tar formation.
Key Experimental Protocol: Purification via Sulfitation
This protocol describes the purification of a crude nitroaromatic compound contaminated with colored, tarry byproducts.
Objective: To remove oxidative and unstable byproducts from a crude nitration product.
Methodology:
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent (e.g., 50 mL of dichloromethane or toluene) in a 250 mL Erlenmeyer flask.
-
Transfer: Transfer the solution to a 250 mL separatory funnel.
-
First Wash: Add 30 mL of a 10% (w/v) aqueous sodium sulfite solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which may be dark red or brown.
-
Repeat Washes: Repeat steps 3 and 4 with fresh portions of the sodium sulfite solution until the aqueous layer is colorless or only faintly colored.
-
Neutralization and Final Wash: Wash the organic layer with 30 mL of water, followed by 30 mL of saturated sodium chloride solution (brine).
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator to yield the purified nitroaromatic compound.
References
- Benchchem. (2025). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds.
- Benchchem. (2025). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
- Benchchem. (2025). Technical Support Center: Managing Nitration Reactions.
- Benchchem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Unknown. (n.d.). Ch17 Reactions of Aromatic Compounds.
- BYJU'S. (n.d.). Aromatic Nitration.
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Benchchem. (2025). Impact of temperature control on the selectivity of nitration reactions.
- Wikipedia. (n.d.). Nitration.
- vpscience.org. (n.d.). NITRATION.
- Quora. (2018). Why is nitration done at comparatively low temperatures?.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Smith, K., et al. (n.d.). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1.
- AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
- Wikipedia. (n.d.). TNT.
Sources
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. vpscience.org [vpscience.org]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. TNT - Wikipedia [en.wikipedia.org]
- 11. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. crab.rutgers.edu [crab.rutgers.edu]
Technical Support Center: Isolation and Purification of 2,5-Dimethoxy-3-nitrobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the workup and purification of 2,5-Dimethoxy-3-nitrobenzoic acid (CAS 17894-26-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals aiming to achieve high purity of this valuable synthetic intermediate. The guidance herein is structured to address common challenges encountered during post-synthesis workup, moving from initial crude product isolation to final recrystallization and purity verification.
Section 1: Frequently Asked Questions - Crude Product Workup & Initial Purification
This section addresses the critical first steps after the synthesis (e.g., nitration of 2,5-dimethoxybenzoic acid or hydrolysis of its corresponding ester) is complete.
Q1: My reaction mixture is a dark, viscous liquid. What is the standard procedure for quenching the reaction and precipitating the crude product?
A: The standard and most effective method for quenching nitration reactions is to pour the reaction mixture onto crushed ice or ice-water.[1][2] This serves two primary purposes:
-
Rapid Cooling: The exothermic reaction is immediately halted, preventing the formation of over-nitrated or oxidized byproducts.[3]
-
Precipitation: this compound has very low solubility in cold, aqueous acidic media, causing it to precipitate out as a solid.
The resulting solid can then be collected by vacuum filtration. It is crucial to wash the collected solid thoroughly with cold water to remove the bulk of the mineral acids (e.g., sulfuric and nitric acid) used in the reaction.[1][2]
Q2: After filtration, my crude product is still highly acidic and contains inorganic impurities. What is the most robust method for initial purification?
A: An acid-base extraction is the most effective technique for separating the desired carboxylic acid from neutral organic impurities (like dinitro-isomers or unreacted starting materials if they are esters) and residual inorganic acids. The principle relies on the reversible conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt.
A highly effective, field-proven method involves dissolving the crude product in a basic aqueous solution and then carefully re-acidifying to precipitate the purified acid.[4][5] This process selectively isolates the acidic product, leaving many impurities behind.
Q3: When performing the acid-base purification, does the order of addition (acid to base vs. base to acid) matter during the final precipitation step?
A: Yes, the order of addition is critical and is a hallmark of a well-executed protocol. For the precipitation of nitrobenzoic acids from their salt solutions, the basic solution of the carboxylate salt should always be poured slowly into the cold mineral acid solution with vigorous stirring.[6]
Causality: Adding the acid to the salt solution can create localized areas of high acid concentration, potentially leading to the precipitation of a less soluble "acid salt," which can be difficult to remove and may trap impurities.[6] The reverse addition ensures that the pH is lowered uniformly, promoting the formation of clean, crystalline this compound.
Section 2: Troubleshooting Recrystallization for High Purity
Recrystallization is a powerful technique for achieving high analytical purity. The key is selecting an appropriate solvent system where the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[7][8]
Q4: My product won't fully dissolve in the recrystallization solvent, even when heated. What's the issue?
A: This typically points to one of two issues:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the solute at its boiling point. Add the hot solvent in small portions until the solid just dissolves.[8][9]
-
Insoluble Impurities: The undissolved material may be an insoluble impurity (e.g., inorganic salts or polymeric byproducts). If adding more solvent does not dissolve the remaining solid, you should perform a hot gravity filtration to remove these impurities before allowing the solution to cool.[9]
Q5: During cooling, my product "oiled out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. To fix this:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. A slow cooling rate is essential for the formation of large, pure crystals.[8] You can insulate the flask to slow the process.
-
If the problem persists, consider a different solvent or a co-solvent system. For analogous compounds, an acetonitrile/water mixture has been used successfully.[1]
Q6: My final product is pure, but my recovery yield is very low. What happened?
A: Low recovery is a common issue with several potential causes. Consult the table below for troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| Excess Solvent | Using too much solvent during dissolution will keep a significant portion of your product dissolved even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] |
| Premature Crystallization | Crystals formed during a hot gravity filtration step were lost. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crashing out of solution.[9] |
| Incomplete Cooling | The solution was not cooled sufficiently to maximize precipitation. | After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to ensure maximum crystal recovery.[7] |
| Incorrect Solvent Choice | The product has significant solubility in the chosen solvent even at low temperatures. | Test solvent systems on a small scale first. An ideal solvent shows a large differential in solubility with temperature. |
Section 3: Experimental Protocols & Workflows
Workflow for Isolation and Purification
The following diagram outlines the comprehensive workflow from the crude reaction mixture to the final, purified product.
Caption: Overall workflow for the purification of this compound.
Protocol 1: Acid-Base Purification
This protocol is adapted from established methods for purifying substituted nitrobenzoic acids.[4][6]
-
Transfer the crude, water-washed this compound to an appropriately sized Erlenmeyer flask.
-
Slowly add a 5% aqueous sodium hydroxide (NaOH) solution while stirring until the solid completely dissolves and the solution has a pH between 10-12.
-
If any solids remain, filter the solution to clarify it.
-
In a separate beaker, prepare a solution of 10% hydrochloric acid (HCl) and cool it in an ice bath.
-
With vigorous stirring, slowly pour the basic solution of the product into the cold HCl. A precipitate will form immediately.
-
Continue adding the basic solution until it has all been transferred. Check the pH of the resulting slurry to ensure it is acidic (pH ~2-3).
-
Stir the slurry in the ice bath for 15-20 minutes to complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and allow it to air-dry partially on the filter.
Principle of Acid-Base Purification
Caption: Logic of separating the target acid from neutral impurities.
Protocol 2: Recrystallization from Acetonitrile/Water
This procedure uses a solvent system proven effective for a structurally similar compound.[1]
-
Place the semi-pure product from the acid-base workup into an Erlenmeyer flask.
-
Add a minimal amount of acetonitrile and heat the mixture to a gentle boil on a hot plate.
-
Continue adding acetonitrile in small portions until the solid dissolves completely.
-
To the hot solution, add water dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated.
-
Add a few drops of acetonitrile to make the solution clear again.
-
(Optional: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl, and remove the charcoal by hot gravity filtration).
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Purity Assessment
Confirm the purity of the final product using standard analytical techniques.
| Parameter | Expected Result for Pure Product | Indication of Impurity |
| Appearance | Light yellow to orange crystalline solid | Dark brown color, gummy or oily consistency. |
| Melting Point | 183.0 - 187.0 °C | A melting point that is depressed and has a broad range (>2 °C). |
| HPLC | A single major peak with >98% area. | Multiple peaks indicating the presence of isomers or starting material.[3] |
| ¹H NMR | Spectrum consistent with the structure of this compound. | Additional peaks not attributable to the product or solvent. |
References
- Recrystallization of Benzoic Acid.University of Wisconsin-Madison Chemistry Department.
- Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles.Centers for Disease Control and Prevention (CDC Stacks).
- An In-Depth Technical Guide to 2,5-Dimethoxybenzoic Acid.BenchChem.
- m-NITROBENZOIC ACID.Organic Syntheses, Coll. Vol. 1, p.371 (1941); Vol. 3, p.73 (1923).[Link]
- Synthesis of 2,5-dichloro-3-nitrobenzoic acid.PrepChem.com.[Link]
- Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- 3,5-dinitrobenzoic acid.Organic Syntheses, Coll. Vol. 1, p.220 (1941); Vol. 5, p.53 (1925).[Link]
- The Recrystallization of Benzoic Acid.University of Missouri–St. Louis.
- 27A. Recrystallisation.YouTube video by Pdst Chemistry.[Link]
- Making mostly m-nitrobenzoic acid.YouTube video by NileRed.[Link]
- Process for recovering 3-nitrobenzoic acid.
- 2,5-dinitrobenzoic acid.Organic Syntheses, Coll. Vol. 2, p.203 (1943); Vol. 15, p.16 (1935).[Link]
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 5. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Hydrogenation of 2,5-Dimethoxy-3-nitrobenzoic Acid
Welcome to the dedicated technical support center for the catalytic hydrogenation of 2,5-Dimethoxy-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, practical solutions, and robust troubleshooting strategies for this specific transformation. Our goal is to empower you with the knowledge to navigate the nuances of this reaction, ensuring efficient, selective, and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the hydrogenation of this compound?
The hydrogenation of this compound presents a unique set of challenges due to the presence of multiple functional groups. The primary concerns are:
-
Chemoselectivity: The main objective is the selective reduction of the nitro group to an amine without affecting the carboxylic acid or the aromatic ring.
-
Catalyst Poisoning: Carboxylic acids can adsorb strongly onto the catalyst surface, potentially leading to deactivation or "poisoning" of the catalyst.[1]
-
Substrate Solubility: The solubility of both the starting material and the resulting amino acid in common hydrogenation solvents can be limited, impacting reaction kinetics.
-
Reaction Rate and Completeness: The electron-donating nature of the two methoxy groups can influence the reduction potential of the nitro group, potentially affecting the reaction rate and leading to incomplete conversion.
Q2: Which catalyst is the best starting point for this hydrogenation?
For the hydrogenation of nitroarenes, Palladium on carbon (Pd/C) is often the first choice due to its high activity and cost-effectiveness.[2] A 5% or 10% Pd/C catalyst is a robust starting point for this reaction. However, given the potential for catalyst poisoning by the carboxylic acid group, careful consideration of reaction conditions is crucial.
An alternative and often superior choice for substrates containing acidic groups is a Platinum-based catalyst , such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Platinum on carbon (Pt/C).[1][3] Platinum catalysts are generally more resistant to poisoning by acidic functionalities.[1]
Raney Nickel is another viable option, particularly when cost is a major consideration for large-scale synthesis. It is a highly active catalyst but may require more careful handling due to its pyrophoric nature when dry.[2][4]
Q3: How does the carboxylic acid group affect the hydrogenation process?
The carboxylic acid group can significantly influence the reaction in several ways:
-
Catalyst Deactivation: The acidic proton can interact with the catalyst surface, and the carboxylate anion can chelate with the metal center, leading to a decrease in catalytic activity.[1]
-
Solubility: The presence of the carboxylic acid dictates the solubility of the molecule. In many organic solvents, the starting material may have limited solubility.
-
pH Effects: The local pH at the catalyst surface can be altered by the acidic substrate, which in turn can affect the reaction rate and selectivity.
To mitigate these effects, one successful strategy is to perform the hydrogenation on the corresponding alkali metal salt of the benzoic acid.[5] By dissolving the this compound in an aqueous solution with an equivalent of an alkali metal hydroxide (like NaOH or KOH) to form the carboxylate salt, catalyst poisoning can be minimized, and solubility in aqueous or protic solvents is significantly improved. A controlled pH of around 5 to 7 is often beneficial.[5]
Q4: What is the mechanistic pathway for the reduction of the nitro group?
The catalytic hydrogenation of a nitroaromatic compound to an aniline derivative is generally understood to proceed through a series of intermediates. The two primary proposed pathways are the direct reduction pathway and the condensation pathway.
-
Direct Reduction Pathway: The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine intermediate, and finally to the amine.[6]
-
Condensation Pathway: The nitroso and hydroxylamine intermediates can condense to form an azoxy compound, which is then further reduced to an azo compound, a hydrazo compound, and finally cleaved to two molecules of the aniline.[6]
Under typical catalytic hydrogenation conditions with catalysts like Pd/C or Pt/C, the direct pathway is generally favored.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound even after prolonged reaction time.
dot
Caption: Troubleshooting workflow for low or no conversion.
| Possible Cause | Troubleshooting Steps & Rationale |
| Catalyst Poisoning | The carboxylic acid is a known inhibitor. Solution: 1) Convert the acid to its sodium or potassium salt by adding one equivalent of NaOH or KOH. This increases solubility in polar solvents and prevents poisoning.[5] 2) Switch to a more robust catalyst like Pt/C or PtO₂, which are less susceptible to acidic poisoning.[1] |
| Inactive Catalyst | The catalyst may be old, improperly stored, or from a poor-quality batch. Solution: Use a fresh batch of catalyst from a reputable supplier. Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere.[4] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction scale. Solution: Increase the catalyst loading. A typical starting point is 5-10 mol% of the metal relative to the substrate.[4] |
| Inadequate Hydrogen Pressure | For some substrates, atmospheric pressure (balloon) may be insufficient. Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus to 50-100 psig.[5] |
| Poor Mass Transfer | Inefficient mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen. Solution: Ensure vigorous stirring to create a good suspension of the catalyst and maximize gas-liquid interface. |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction will be slow. Solution: 1) Choose a solvent in which the starting material is soluble (e.g., methanol, ethanol, THF, or ethyl acetate).[4] 2) As mentioned, converting the acid to its salt will significantly improve solubility in water or methanol.[5][7] |
Issue 2: Formation of Impurities and Side Products
Symptoms: TLC or LC-MS analysis shows the presence of multiple spots/peaks in addition to the starting material and the desired product.
dot
Caption: Troubleshooting workflow for side product formation.
| Side Product | Probable Cause | Troubleshooting Steps & Rationale |
| Hydroxylamine Intermediate | Incomplete reduction. This can occur if the reaction is stopped prematurely or if the catalyst activity is low. | Solution: 1) Increase reaction time. 2) Increase catalyst loading or use a more active catalyst. 3) Ensure adequate hydrogen supply and efficient stirring. |
| Azo/Azoxy Compounds | These form from the condensation of the nitroso and hydroxylamine intermediates. This is more likely if there is localized hydrogen depletion on the catalyst surface.[6] | Solution: 1) Improve agitation to ensure a homogenous distribution of hydrogen. 2) Consider a solvent with better hydrogen solubility. 3) Running the reaction at a slightly elevated, constant pressure can help maintain hydrogen concentration at the catalyst surface. |
| Ring Hydrogenation Products | Reduction of the aromatic ring. This is generally not an issue under standard conditions for nitro group reduction but can occur under harsh conditions. | Solution: Use milder conditions. Reduce the hydrogen pressure and/or temperature. Pd/C is generally selective for the nitro group over the aromatic ring under mild conditions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Pd/C
-
Setup: In a flask suitable for hydrogenation (e.g., a Parr bottle or a round-bottom flask with a three-way stopcock), dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate; approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on carbon (typically 5-10 mol % Pd).[4]
-
Hydrogenation: Seal the vessel, then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times. For a balloon setup, ensure the balloon is adequately filled. For a Parr apparatus, pressurize to the desired level (e.g., 50 psig).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) by periodically taking aliquots.
-
Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen and purge the system with an inert gas like nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric. Do not allow it to dry completely. Keep the filter cake wet with solvent during and after filtration.
-
Isolation: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3-Amino-2,5-dimethoxybenzoic acid, which can be further purified if necessary.
Protocol 2: Hydrogenation of the Benzoate Salt using PtO₂
-
Salt Formation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in water or methanol. Add a stoichiometric amount (1.0 eq) of 1M aqueous sodium hydroxide solution and stir until a clear solution is formed.
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol %).
-
Hydrogenation: Seal the vessel and perform the hydrogen purge as described in Protocol 1. Pressurize with hydrogen (e.g., 50 psig).
-
Reaction: Stir the mixture vigorously. Gentle heating (e.g., 40-50°C) may be applied to increase the reaction rate. Monitor the reaction progress.
-
Work-up: After completion, vent the hydrogen and purge with nitrogen. Filter the catalyst through Celite®.
-
Isolation: Acidify the filtrate with an acid like 1M HCl to a pH of ~4-5 to precipitate the aminobenzoic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary
The choice of catalyst and solvent system is critical for the successful hydrogenation of substituted nitroaromatics. The following table provides a general comparison to guide your initial selection.
| Catalyst | Typical Solvents | Key Advantages | Potential Issues |
| 5-10% Pd/C | Methanol, Ethanol, Ethyl Acetate, THF | High activity, cost-effective, good selectivity for nitro group.[2] | Susceptible to poisoning by carboxylic acids and sulfur compounds.[4] |
| PtO₂ (Adams') | Acetic Acid, Ethanol, Water | Excellent for substrates with reducible groups, resistant to acidic poisoning.[3][8] | Higher cost than Pd/C, can be less active. |
| Raney Nickel | Ethanol, Methanol | Very high activity, lower cost than precious metals.[2] | Pyrophoric, may require higher pressures/temperatures, potential for lower chemoselectivity.[4] |
References
- Indian Academy of Sciences. (n.d.). A new reagent for selective reduction of nitro group.
- Indian Academy of Sciences. (n.d.). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
- ResearchGate. (n.d.). Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
- RSC Publishing. (n.d.). A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach.
- Scribd. (n.d.). Hydrogenation of Substituted Benzenes Containing Nitro and Azo Groups Over Skeletal Nickel in Aqueous Solutions of 2-Propanol.
- NIH. (n.d.). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions.
- Google Patents. (n.d.). Hydrogenation of nitrobenzoic acids.
- PubMed. (n.d.). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.
- Nature. (n.d.). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions.
- ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst.
- Semantic Scholar. (n.d.). Hydrogenation of ethyl p-nitrobenzoate on Pd/Sibunit catalysts.
- Google Patents. (n.d.). Hydrogenation of nitrobenzoic acid and nitrobenzamide.
- ResearchGate. (n.d.). Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts.
- ResearchGate. (n.d.). Pt/TiO2 Catalyzed Hydrogenation of Benzoic Acid with Unprecedented High Activity.
- Google Patents. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.
- ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles.
- designer-drug.com. (n.d.). Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene to 2C-H.
- ResearchGate. (n.d.). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.
- Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
- RSC Publishing. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity.
- Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
- Master Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- ACS Publications. (n.d.). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity.
- MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Wikipedia. (n.d.). Adams' catalyst.
- ResearchGate. (n.d.). Photo enhanced catalytic activity for hydrogenation of nitrobenzene over Pt-Au/TiO2 heterojunction.
- ResearchGate. (n.d.). Pd/C catalysts for aqueous-phase hydrogenation of 2,4,6-trinitrobenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid.
- ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid.
- YouTube. (n.d.). Pd/C Hydrogenation vs. dehydrogenation by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).
- Journal of Chemical Technology and Metallurgy. (n.d.). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
- Google Patents. (n.d.). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
- Google Patents. (n.d.). Preparation method of 3,5-diaminobenzoic acid.
- CNKI. (n.d.). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye.
- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]
- 8. Adams' catalyst - Wikipedia [en.wikipedia.org]
avoiding degradation of 2,5-Dimethoxy-3-nitrobenzoic acid under reaction conditions
Technical Support Center: 2,5-Dimethoxy-3-nitrobenzoic Acid
Welcome to the technical support guide for this compound (CAS 17894-26-7). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. The inherent reactivity of its functional groups—two electron-donating methoxy groups, an electron-withdrawing nitro group, and a carboxylic acid—makes it a valuable synthetic intermediate, but also susceptible to degradation under certain conditions.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your starting material and maximize reaction success.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction has a low yield, and TLC/LC-MS analysis shows the starting material is consumed, but the desired product is absent. Multiple unknown spots are visible.
This scenario strongly suggests that this compound is degrading under the reaction conditions.
-
Potential Cause A: Thermal Decomposition (Decarboxylation)
-
Scientific Rationale: Aromatic carboxylic acids, especially those with electron-withdrawing groups, can undergo decarboxylation (loss of CO₂) at elevated temperatures. While the methoxy groups are donating, the nitro group's influence can make the molecule susceptible to this pathway, particularly in high-boiling point solvents.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: Is the temperature essential for the desired transformation? Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Solvent Selection: If high temperatures are unavoidable, consider switching to a solvent that allows for reflux at a lower temperature.
-
Catalyst Choice: Explore alternative catalysts that may have higher activity at lower temperatures.
-
-
-
Potential Cause B: Demethylation of Methoxy Groups
-
Scientific Rationale: Ether linkages, like the methoxy groups on the ring, are vulnerable to cleavage by strong acids, particularly Lewis acids (e.g., AlCl₃, BBr₃) or strong protic acids (e.g., HBr, HI) at elevated temperatures. This will result in phenolic byproducts, which can complicate the reaction and purification.
-
Troubleshooting Steps:
-
Assess Acidity: Quantify the amount and type of acid used. Can a milder acid or a non-acidic catalyst be used?
-
Protecting Groups: If acidic conditions are absolutely necessary, consider if a different starting material with more robust protecting groups is a viable, albeit longer, alternative.
-
Temperature Control: The rate of demethylation is highly temperature-dependent. Strictly maintain the lowest possible temperature for the reaction.
-
-
Problem 2: The reaction mixture has turned dark brown or black, and a tar-like substance has formed.
Dark coloration and tar formation are classic indicators of decomposition, often involving the nitro group.
-
Potential Cause A: Autocatalytic Decomposition via NOx Release
-
Scientific Rationale: Nitroaromatic compounds can undergo autocatalytic decomposition, a process accelerated by heat and light.[2] This degradation can release nitrogen oxides (NOx), which then catalyze further decomposition of the starting material, leading to a runaway reaction that produces polymeric tars.[2] This phenomenon is well-documented in the context of nitrocellulose-based materials.[2][3]
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Immediately switch to running the reaction under a nitrogen or argon atmosphere. This prevents oxygen from participating in oxidative side reactions that can initiate decomposition.
-
Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or using a freeze-pump-thaw technique.
-
Introduce a Stabilizer: In some contexts, radical scavengers or compounds that react with NOx, such as diphenylamine, are used to stabilize nitro compounds.[3][4] While not common in small-scale synthesis, the principle of scavenging decomposition-initiating species is relevant.
-
-
-
Potential Cause B: Oxidation of the Aromatic System
-
Scientific Rationale: While the nitro group deactivates the ring towards electrophilic attack, the electron-rich nature imparted by the two methoxy groups can still make the molecule susceptible to certain oxidants, leading to complex, dark-colored byproducts.
-
Troubleshooting Steps:
-
Scrutinize Reagents: Ensure all reagents are pure and free from oxidizing impurities. For example, some grades of nitric acid contain dissolved nitrogen oxides which are potent oxidants.
-
Control Reagent Addition: Add reagents slowly and in a controlled manner, especially if the reaction is exothermic, to prevent localized temperature spikes that can accelerate oxidative side reactions.
-
-
Problem 3: The main product isolated is not what I expected. Mass spectrometry suggests the nitro group has been altered (e.g., formation of an amine or hydroxylamine).
-
Potential Cause: Unintended Reduction of the Nitro Group
-
Scientific Rationale: The nitro group is readily reduced to various functional groups, including nitroso, hydroxylamino, and amino groups.[5][6] This can occur with common reagents that may not be immediately obvious as "reducing agents."
-
Troubleshooting Steps:
-
Check for Reductive Metals: Are you using any metal catalysts (e.g., Palladium, Platinum, Nickel) for a different purpose? Even in a high oxidation state, they can facilitate reduction in the presence of a hydrogen source. Are you using metal spatulas with acidic reagents? Reactions involving metals like Iron, Tin, or Zinc with acid are classic nitro reduction methods.
-
Evaluate Hydride Sources: Reagents like sodium borohydride (NaBH₄) are generally considered too mild to reduce aromatic nitro groups but can do so under specific conditions or in the presence of certain catalysts.
-
Consider the Solvent: Some solvents, like ethanol or isopropanol, can act as hydrogen donors in the presence of a transfer-hydrogenation catalyst (e.g., Pd/C).
-
Electrochemical Effects: The nitro group can be electrochemically reduced to a relatively stable radical anion, which can then participate in side reactions.[5] Ensure there are no unintended electrochemical cells set up in your apparatus.
-
-
Visual Troubleshooting Workflow
The following diagram provides a logical pathway for diagnosing issues related to the degradation of this compound.
Sources
analytical techniques to identify impurities in 2,5-Dimethoxy-3-nitrobenzoic acid samples
Welcome to the technical support center for the analytical characterization of 2,5-Dimethoxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in your samples. Ensuring the purity of this compound is critical for its intended applications in pharmaceutical synthesis and materials science. This resource offers troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during your analytical work.
The Critical Role of Impurity Profiling
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product.[2][3] Therefore, robust analytical methods are essential for the identification, quantification, and control of these impurities. This guide will focus on the most effective analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
Impurities in this compound can originate from several sources, primarily related to its synthesis. The manufacturing process often involves the nitration of 2,5-dimethoxybenzoic acid.[4] Potential impurities can include:
-
Unreacted Starting Materials: Such as 2,5-dimethoxybenzoic acid.
-
Regioisomers: Nitration at other positions on the aromatic ring can lead to the formation of isomers like 2,5-dimethoxy-4-nitrobenzoic acid or 2,5-dimethoxy-6-nitrobenzoic acid.
-
Over-nitrated or Under-nitrated Products: Dinitro- or non-nitrated species can be present.
-
By-products from Side Reactions: Other related substances may be formed depending on the specific reaction conditions.
-
Residual Solvents and Reagents: Solvents and other chemicals used in the synthesis and purification process can remain in the final product.[3]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
For routine quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and effective technique.[3] It offers excellent resolution for separating the main compound from its structurally similar impurities.
Q3: How can I identify an unknown impurity in my sample?
Identifying an unknown impurity often requires a combination of techniques, a practice known as hyphenation.[5] A common workflow involves:
-
Separation: Isolate the impurity using a chromatographic method like HPLC or GC.
-
Structural Elucidation: Use spectroscopic techniques such as Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to obtain detailed structural information.[6]
Q4: What are the regulatory guidelines for impurity profiling in pharmaceutical development?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in new drug substances.[7] Key guidelines to consult include ICH Q3A(R2) for impurities in new drug substances and ICH Q2(R2) for the validation of analytical procedures.[7][8]
Analytical Techniques and Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common analytical techniques used to identify impurities in this compound.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the quantitative analysis of this compound and its impurities. A well-developed HPLC method can separate closely related compounds, allowing for accurate purity determination.
A reversed-phase HPLC method is generally suitable for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 bonded silica (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |
| Elution | Gradient or Isocratic (e.g., 60:40 A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method is a starting point and may require optimization based on your specific sample and HPLC system.
-
Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly to prevent air bubbles in the system.[9]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Dissolve a known amount of the sample in the same solvent as the standard to a similar concentration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the blank (solvent), followed by the standard solutions and the sample solution.
-
Data Processing: Identify and quantify impurities by comparing the chromatogram of the sample to that of the reference standard.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Mobile phase pH is inappropriate for the acidic analyte[10] | - Dilute the sample and re-inject.[10]- Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase.- Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in its protonated form.[11] |
| Poor Resolution | - Inappropriate mobile phase composition- Column degradation | - Optimize the mobile phase composition (e.g., change the ratio of organic to aqueous phase or try a different organic solvent like methanol).- Use a new column or a column with a different stationary phase. |
| Ghost Peaks | - Contaminated mobile phase or injector- Carryover from a previous injection | - Prepare fresh mobile phase.- Clean the injector and sample loop.- Run a blank injection to confirm carryover.[12] |
| Baseline Drift | - Column not fully equilibrated- Fluctuations in detector temperature or mobile phase composition | - Allow more time for column equilibration.- Ensure the detector and column oven temperatures are stable.- Check for leaks in the pump or fittings.[9] |
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.[13] For a non-volatile compound like this compound, derivatization is often necessary to increase its volatility.
-
Sample Preparation: Dissolve a small amount of the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Analysis: Inject the derivatized sample into the GC-MS system.
| Parameter | Recommended Condition |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)[14] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape | - Incomplete derivatization- Active sites in the GC inlet or column | - Optimize derivatization conditions (e.g., reaction time, temperature, reagent concentration).- Use a deactivated inlet liner and a high-quality column. |
| No Peaks Detected | - Analyte not reaching the detector- Incorrect GC-MS parameters | - Check for leaks in the GC system.- Confirm that the derivatization was successful.- Verify the oven temperature program and mass spectrometer settings. |
| Mass Spectrum Mismatch | - Co-eluting peaks- Background interference | - Improve chromatographic separation by optimizing the oven temperature program.- Run a blank to identify background contaminants. |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities.[15] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy groups. The presence of impurities would likely introduce additional, unexpected signals.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.5-8.0 | Doublets | 2H |
| Methoxy (-OCH₃) | ~3.8-4.0 | Singlets | 6H |
| Carboxylic Acid (-COOH) | >10 (often broad) | Singlet | 1H |
Note: The exact chemical shifts can vary depending on the solvent used.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard.[16]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals of the main compound and any impurities. The relative amounts of impurities can be determined by comparing their signal integrals to that of the main compound or the internal standard.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad Peaks | - Sample aggregation- Presence of paramagnetic impurities | - Dilute the sample.- Filter the sample to remove any particulate matter. |
| Poor Signal-to-Noise | - Low sample concentration | - Increase the sample concentration or the number of scans during acquisition. |
| Overlapping Signals | - Similar chemical environments of protons or carbons | - Use a higher field NMR spectrometer for better resolution.- Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[6] |
4. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[17] It can be used as a preliminary check for the presence of unexpected functional groups that may indicate impurities.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1680-1710 |
| N-O stretch (Nitro Group) | 1500-1550 and 1300-1350 |
| C-O stretch (Methoxy Groups) | 1200-1300 and 1000-1100 |
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of additional or shifted bands may indicate the presence of impurities.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad O-H Band Obscuring Other Peaks | - Presence of water in the sample or KBr | - Dry the sample and KBr thoroughly before preparing the pellet. |
| Weak Signal | - Insufficient sample amount | - Increase the amount of sample in the KBr pellet or prepare a thicker film. |
| Noisy Spectrum | - Poor contact between the sample and the ATR crystal (if using ATR-FTIR) | - Ensure good contact between the sample and the crystal. |
Visualizing the Workflow
A logical workflow is crucial for the efficient analysis of impurities. The following diagram illustrates a typical approach for the identification and quantification of impurities in this compound samples.
The following diagram illustrates a troubleshooting workflow for a common HPLC issue: unexpected peaks.
References
- Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123. [Link]
- Chaspoul, F., Barban, G., & Gallice, P. (2005). SIMULTANEOUS GC/MS ANALYSIS OF POLYCYCLIC AROMATIC HYDROCARBONS AND THEIR NITRATED DERIVATIVES IN ATMOSPHERIC PARTICULATE MATTER FROM WORKPLACES.
- Therapeutic Goods Administration. (2019). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
- European Commission and UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
- Weizmann Institute of Science. (2021).
- ResearchGate. (2018). Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. [Link]
- Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 54(13), 2256-2260. [Link]
- Journal of Pharmaceutical and Allied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- Patel, K., & Dedania, Z. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 9(11), 4531-4539. [Link]
- International Journal of Research and Review. (2025).
- U.S. Food and Drug Administration. (2023). Q2(R2)
- GL Sciences Inc. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. [Link]
- SIELC Technologies. (n.d.). Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
- Preprints.org. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]
- ResearchGate. (n.d.). FTIR spectra of (a) 2,5-dimethoxy-4-nitro-N-(2-methoxybenzyl)phenethylamine HCl.... [Link]
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- PubMed. (2019). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
- Wiley Online Library. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. [Link]
- International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. [Link]
- Asian Journal of Research in Chemistry. (n.d.).
- Preprints.org. (2025).
- Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- Hypha Discovery. (n.d.).
- BIPM. (2023). Octad of standards for qNMR purity measurements. [Link]
- PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. [Link]
- MDPI. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid. [Link]
- ResearchGate. (n.d.). Fig. 1. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1),.... [Link]
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. ijrti.org [ijrti.org]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. fda.gov [fda.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. shimadzu.com [shimadzu.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 2,5-Dimethoxy-3-nitrobenzoic Acid
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 2,5-Dimethoxy-3-nitrobenzoic acid. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectral output, offering a framework for logical deduction and robust characterization. This document is designed for the discerning researcher who requires not just data, but a foundational understanding of the principles that validate it.
The Subject Molecule: this compound
Our focus is on this compound, a substituted aromatic carboxylic acid. The strategic placement of two electron-donating methoxy groups and one electron-withdrawing nitro group on the benzoic acid scaffold creates a unique electronic environment. This, in turn, gives rise to a distinct spectroscopic fingerprint that we will systematically deconstruct.
To provide a robust comparative analysis, we will contrast the expected spectral data of our target molecule with two structurally related compounds: 2,5-dimethoxybenzoic acid (lacking the nitro group) and 3,5-dinitrobenzoic acid (featuring two nitro groups and no methoxy groups). This comparison will highlight the diagnostic impact of each substituent on the overall spectroscopic profile.
Methodological Approach: A Multi-Technique Validation
A single spectroscopic method is rarely sufficient for unequivocal structural elucidation. Our approach is rooted in the principle of convergent validation, employing a suite of techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a self-reinforcing case for the structure of this compound.
Experimental Protocols
Sample Preparation for NMR Spectroscopy:
-
Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Sample Preparation for IR Spectroscopy:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the analyte (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
Sample Preparation for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Causality Behind ¹H NMR Spectral Features
The chemical shift of a proton is primarily influenced by the electron density around it. Electron-donating groups (like -OCH₃) shield nearby protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (like -NO₂ and -COOH) deshield adjacent protons, shifting their signals to a higher chemical shift (downfield).[1] The splitting pattern (multiplicity) of a signal is determined by the number of neighboring protons, following the n+1 rule.
Predicted and Comparative ¹H NMR Data
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -COOH | ~11.0 - 13.0 | broad singlet | 1H |
| Aromatic H-6 | ~7.3 - 7.5 | doublet | 1H | |
| Aromatic H-4 | ~7.6 - 7.8 | doublet | 1H | |
| -OCH₃ (at C2) | ~3.9 - 4.1 | singlet | 3H | |
| -OCH₃ (at C5) | ~3.8 - 4.0 | singlet | 3H | |
| 2,5-dimethoxybenzoic acid [2][3] | -COOH | ~10.5 - 12.0 | broad singlet | 1H |
| Aromatic H-6 | ~7.3 | doublet | 1H | |
| Aromatic H-3, H-4 | ~6.9 - 7.1 | multiplet | 2H | |
| -OCH₃ | ~3.8 | singlet | 6H | |
| 3,5-dinitrobenzoic acid [4][5] | -COOH | > 13.0 | broad singlet | 1H |
| Aromatic H-2, H-6 | ~9.0 | doublet | 2H | |
| Aromatic H-4 | ~8.9 | triplet | 1H |
Analysis: The presence of the nitro group at the C3 position in our target molecule is expected to significantly deshield the adjacent aromatic proton (H-4) compared to 2,5-dimethoxybenzoic acid. The two aromatic protons in the target molecule will appear as doublets due to coupling with each other. In contrast, the highly symmetric 3,5-dinitrobenzoic acid shows a much more downfield shift for all its aromatic protons due to the strong deshielding effect of two nitro groups.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Causality Behind ¹³C NMR Spectral Features
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts.[6] The carbon of the carboxylic acid group is typically found in the 165-185 ppm range. Aromatic carbons attached to substituents (ipso-carbons) have their chemical shifts significantly altered by those substituents.
shifts [shape=plaintext, fontcolor="#202124", label=<
CarbonPredicted δ (ppm) C=O165-170 C2, C5150-160 C3140-150 C1120-130 C4, C6110-120 -OCH355-65
>];
edge [style=dashed, color="#4285F4"]; mol:C7 -> shifts [label="Carboxyl"]; mol:C2 -> shifts [label="Aromatic C-O"]; mol:C5 -> shifts [label="Aromatic C-O"]; mol:C3 -> shifts [label="Aromatic C-NO2"]; mol:C1 -> shifts [label="Ipso-Carboxyl"]; mol:C4 -> shifts [label="Aromatic C-H"]; mol:C6 -> shifts [label="Aromatic C-H"]; mol:C8 -> shifts [label="Methoxy"]; mol:C9 -> shifts [label="Methoxy"];
caption [shape=plaintext, label="Predicted ¹³C NMR Chemical Shift Ranges"]; } caption="¹³C NMR Correlation Diagram"
Predicted and Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | -COOH | 165 - 170 |
| C-2, C-5 (bearing -OCH₃) | 150 - 160 | |
| C-3 (bearing -NO₂) | 140 - 150 | |
| C-1 (ipso to -COOH) | 120 - 125 | |
| C-4, C-6 | 110 - 120 | |
| -OCH₃ | 55 - 65 | |
| 2,5-dimethoxybenzoic acid [2] | -COOH | ~168 |
| C-2, C-5 | ~153, ~159 | |
| C-1 | ~119 | |
| C-3, C-4, C-6 | ~112 - 123 | |
| -OCH₃ | ~56 | |
| 3,5-dinitrobenzoic acid [5] | -COOH | ~163 |
| C-3, C-5 (bearing -NO₂) | ~148 | |
| C-1 | ~135 | |
| C-2, C-4, C-6 | ~122 - 129 |
Analysis: The ¹³C NMR spectrum of this compound is expected to show 9 distinct signals, corresponding to the 9 non-equivalent carbon atoms. The carbons attached to the electronegative oxygen and nitro groups (C-2, C-5, and C-3) will be the most downfield of the aromatic signals. This is a clear point of differentiation from our comparative molecules.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule, as different bonds vibrate at characteristic frequencies.
Causality Behind IR Absorption Bands
The absorption of infrared radiation excites molecular vibrations. The frequency of these vibrations depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies. The key functional groups in our target molecule—the carboxylic acid (-COOH), the nitro group (-NO₂), and the methoxy groups (-OCH₃)—all have characteristic absorption bands.[7][8]
The carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding. The C=O stretch of the carboxylic acid is also a very strong and sharp absorption. Aromatic nitro compounds typically show two strong stretching vibrations for the N-O bonds.[9][10]
Predicted and Comparative IR Data
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1720 | Strong |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520 - 1560 | Strong |
| Symmetric N-O Stretch | 1340 - 1370 | Strong | |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Ether (-OCH₃) | C-O Stretch | 1020 - 1250 | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
Comparative Analysis:
-
vs. 2,5-dimethoxybenzoic acid: The most significant difference will be the presence of the strong asymmetric and symmetric N-O stretching bands in the 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹ regions for our target molecule. These bands will be absent in the spectrum of 2,5-dimethoxybenzoic acid.
-
vs. 3,5-dinitrobenzoic acid: Both will show the characteristic nitro group absorptions. However, the spectrum of this compound will also feature a strong C-O stretching band for the ether linkages of the methoxy groups, which will be absent for 3,5-dinitrobenzoic acid.[11]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Causality Behind Mass Spectrometry Fragmentation
In electron impact mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral fragments. For benzoic acid derivatives, common fragmentation patterns include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), or cleavage of substituents from the aromatic ring.[12][13]
Predicted and Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Predicted Key Fragments (m/z) |
| This compound | C₉H₉NO₆ | 227.17 | 227 (M⁺) , 210 (M-OH), 182 (M-COOH), 181 (M-NO₂) |
| 2,5-dimethoxybenzoic acid [3] | C₉H₁₀O₄ | 182.17 | 182 (M⁺) , 167 (M-CH₃), 139 (M-CH₃-CO) |
| 3,5-dinitrobenzoic acid [14] | C₇H₄N₂O₆ | 212.12 | 212 (M⁺) , 195 (M-OH), 166 (M-NO₂), 120 (M-NO₂-NO₂) |
Analysis: The molecular ion peak at m/z = 227 will be the definitive confirmation of the molecular formula of this compound. The fragmentation pattern, particularly the loss of a nitro group (a loss of 46 Da), will be a key diagnostic feature distinguishing it from 2,5-dimethoxybenzoic acid. The higher molecular weight and different fragmentation pattern will clearly differentiate it from 3,5-dinitrobenzoic acid.
Conclusion: A Coherent Structural Narrative
The structural confirmation of this compound is achieved not by a single data point, but by the convergence of evidence from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra map the unique proton and carbon environments created by the specific substitution pattern. IR spectroscopy confirms the presence of the key carboxylic acid, nitro, and methoxy functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation. By comparing these data with structurally similar molecules, we can confidently assign the spectral features and thus, unequivocally confirm the structure of the target compound. This integrated, multi-technique approach represents a robust and reliable methodology for structural elucidation in modern chemical research.
References
- Z. S. G. Járdányi, "Carbon-13 chemical shift assignments of derivatives of benzoic acid," Magnetic Resonance in Chemistry, vol. 28, no. 3, pp. 271-274, 1990. [Link]
- "IR: nitro groups," University of Calgary, [Online]. Available: [Link]
- S. Böhm and M. Exner, "Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids," Collection of Czechoslovak Chemical Communications, vol. 53, no. 9, pp. 1946-1959, 1988. [Link]
- "The C-13 NMR spectrum of benzoic acid," Doc Brown's Chemistry, [Online]. Available: [Link]
- B. A. Smith, "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition," Spectroscopy, vol. 35, no. 9, pp. 14-18, 2020. [Link]
- "Infrared Spectroscopy Absorption Table," Chemistry LibreTexts, 2023. [Link]
- "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids," The Royal Society of Chemistry, 2015. [Link]
- "Supplementary Information," The Royal Society of Chemistry, [Online]. Available: [Link]
- "2,5-Dimethoxybenzoic acid," PubChem, [Online]. Available: [Link]
- "Fig. S3.
- "3,5-Dinitrobenzoic acid, ispropyl ester," SpectraBase, [Online]. Available: [Link]
- "Benzoic acid, 3,5-dinitro-," NIST WebBook, [Online]. Available: [Link]
- "Table of Characteristic IR Absorptions," [Online]. Available: [Link]
- "3,5-Dinitrobenzoic acid," PubChem, [Online]. Available: [Link]
- "Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid," Chegg, 2018. [Link]
- "Table 1. Characteristic IR Absorption Peaks of Functional Groups," Scribd, [Online]. Available: [Link]
- "14.5: Chemical Shifts in ¹H NMR Spectroscopy," Chemistry LibreTexts, 2023. [Link]
- "11.5: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2020. [Link]
- "12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2024. [Link]
- "What IR peaks are present in 3-nitrobenzoic acid?," Chegg, 2020. [Link]
- "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)," YouTube, 2021. [Link]
- K. L. F. K. et al., "Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers," Journal of Geophysical Research: Planets, vol. 126, no. 5, 2021. [Link]
- "infrared spectrum of benzoic acid," Doc Brown's Chemistry, [Online]. Available: [Link]
- "Infrared Spectroscopy: Analyse the functional groups of benzoic acid," Slideshare, 2017. [Link]
- "Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Link]
- "2,5-Dimethoxybenzoic acid," NIST WebBook, [Online]. Available: [Link]
- I. I. S. et al., "Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments," Chemistry & Chemical Technology, vol. 1, no. 1, pp. 11-14, 2007. [Link]
- W. H. Green, "Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction," Harvard University, 2020. [Link]
- "Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry," YouTube, 2023. [Link]
- "mass spectrum of benzoic acid," Doc Brown's Chemistry, [Online]. Available: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethoxybenzoic acid [webbook.nist.gov]
- 4. 3,5-Dinitrobenzoic acid(99-34-3) IR Spectrum [chemicalbook.com]
- 5. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Benzoic acid, 3,5-dinitro- [webbook.nist.gov]
A Comparative Guide to 2,5-Dimethoxy-3-nitrobenzoic Acid and its Isomeric Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, substituted benzoic acids are indispensable molecular scaffolds. The introduction of a nitro group (–NO₂) profoundly alters the electronic and steric properties of the benzoic acid core, making nitrobenzoic acids versatile intermediates. This guide offers an in-depth comparison of 2,5-Dimethoxy-3-nitrobenzoic acid , a highly functionalized derivative, with the three foundational isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para).
The strategic placement of methoxy (–OCH₃) and nitro substituents dramatically influences the molecule's physicochemical properties, reactivity, and spectroscopic signature. Understanding these differences is paramount for rational synthetic design, purification strategies, and the development of novel molecular entities. This document provides a comparative analysis supported by experimental data, detailed methodologies, and an exploration of the underlying chemical principles that govern the behavior of these critical compounds.
Comparative Physicochemical Properties
The identity and position of substituents on the benzene ring dictate the molecule's fundamental physical characteristics, such as acidity, melting point, and solubility. These properties are not merely data points but critical parameters that influence reaction kinetics, choice of solvent systems, and purification techniques like crystallization.
The electron-withdrawing nature of the nitro group universally increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.20).[1][2] However, its position relative to the carboxyl group, and the presence of additional substituents like the electron-donating methoxy groups in this compound, create significant and useful variations.
| Property | This compound | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| Molecular Formula | C₉H₉NO₆[1] | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight | 227.17 g/mol [3] | 167.12 g/mol [2] | 167.12 g/mol [2] | 167.12 g/mol [2] |
| Appearance | Light yellow to orange crystalline powder[3] | Yellowish-white crystals[2] | Off-white to yellowish-white crystals[2] | Pale yellow crystalline solid[2] |
| Melting Point (°C) | 183–187[3] | 146–148[2] | 139–141[2] | 237–242[2] |
| Acidity (pKa in water) | Not explicitly reported | ~2.17[1] | ~3.45[1] | ~3.44[1] |
| Water Solubility | Data not available | ~6.8–7.8 g/L[4] | ~2.4 g/L (at 15 °C)[4] | <1 g/L (at 26 °C)[4] |
| Solubility in Methanol | Soluble[3] | 42.72 g/100 mL (at 10 °C)[5] | 47.34 g/100 mL (at 10 °C)[5] | 9.6 g/100 mL (at 10 °C)[5] |
Analysis of Physicochemical Trends:
-
Acidity (pKa): The acidity of the nitrobenzoic acid isomers follows the order: ortho > para ≈ meta .[1]
-
2-Nitrobenzoic Acid: The remarkable acidity of the ortho isomer is a classic example of the "ortho effect." The bulky nitro group sterically hinders the carboxyl group, forcing it out of the plane of the benzene ring. This disrupts resonance between the carboxyl group and the ring, stabilizing the carboxylate anion upon deprotonation and thus increasing acidity.[1]
-
4-Nitrobenzoic Acid: The para-nitro group exerts a strong electron-withdrawing effect through both induction and resonance, effectively delocalizing the negative charge of the conjugate base.[2]
-
3-Nitrobenzoic Acid: In the meta position, only the inductive effect is operative, leading to less stabilization of the carboxylate anion compared to the ortho and para isomers.[1]
-
-
Melting Point: The high melting point of 4-nitrobenzoic acid is attributed to its high degree of molecular symmetry, which allows for efficient packing and strong intermolecular forces within its crystal lattice.[2] The lower melting points of the ortho and meta isomers suggest less stable crystal packing. The melting point of this compound falls between that of the ortho/meta and para isomers, reflecting its own unique crystalline structure.
-
Solubility: The solubility profile is dictated by the polarity and hydrogen-bonding capabilities of the isomers. The relatively higher water solubility of 2-nitrobenzoic acid may be influenced by its specific hydration properties.[4] In contrast, the excellent packing of 4-nitrobenzoic acid in its crystal lattice makes it the least soluble in water. All isomers, including the dimethoxy derivative, generally show good solubility in polar organic solvents like alcohols and ethers.[2][3]
Experimental Section: Protocol for pKa Determination
To empirically validate the acidity of these compounds, potentiometric titration is a robust and widely used method. It allows for the precise determination of the acid dissociation constant (pKa).
Protocol: pKa Determination by Potentiometric Titration
-
Preparation: Accurately weigh approximately 0.1 mmol of the nitrobenzoic acid isomer and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like ethanol may be used, though this will yield an apparent pKa (pKa*).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titrant: Use a standardized solution of a strong base, typically 0.1 M NaOH, in a burette.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Equivalence Point: Determine the equivalence point, which is the steepest point of inflection on the curve. This can be found visually or by calculating the first derivative of the curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the equivalence point volume).
Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic techniques provide invaluable information about molecular structure. The distinct substitution patterns of these acids result in unique spectral "fingerprints," crucial for their identification and characterization.
Infrared (IR) Spectroscopy: The IR spectra are dominated by characteristic absorptions from the carboxylic acid and nitro groups.
| Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| O–H Stretch (Carboxylic Acid) | ~3200-2500 (broad) | ~3100-2500 (broad) | ~3100-2500 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 | ~1700 |
| N–O Asymmetric Stretch | ~1530 | ~1530 | ~1525 |
| N–O Symmetric Stretch | ~1350 | ~1350 | ~1345 |
| (Note: Data derived from typical values presented in spectroscopic guides.)[6] |
For This compound , one would also expect to see strong C–O stretching bands for the methoxy groups, typically in the 1250-1000 cm⁻¹ region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the electronic environment created by the substituents. Spectra are typically recorded in DMSO-d₆.
-
2-Nitrobenzoic Acid: The protons will appear as a complex multiplet system, shifted downfield due to the electron-withdrawing effects of both functional groups.
-
3-Nitrobenzoic Acid: The proton adjacent to both the carboxyl and nitro groups (at C2) will be the most deshielded and appear furthest downfield.
-
4-Nitrobenzoic Acid: Due to symmetry, the spectrum is simpler, showing two doublets corresponding to the protons ortho and meta to the carboxyl group.
-
This compound: This isomer will show two singlets for the non-equivalent methoxy groups and two aromatic protons, likely appearing as doublets. The precise chemical shifts will be influenced by the combined electronic effects of all three substituents.
Synthetic Strategies: Pathways to Isomeric Purity
The synthesis of a specific nitrobenzoic acid isomer is a foundational exercise in understanding directing group effects in electrophilic aromatic substitution. The chosen route depends heavily on the desired isomer.
Synthesis of Nitrobenzoic Acid Isomers:
-
3-Nitrobenzoic Acid (meta): This isomer is efficiently produced via the direct nitration of benzoic acid.[7] The carboxylic acid group is a meta-director and deactivates the ring, requiring strong nitrating conditions (a mixture of concentrated nitric and sulfuric acids).
-
2- and 4-Nitrobenzoic Acid (ortho/para): Direct nitration of benzoic acid yields only minor amounts of these isomers. Therefore, the preferred route is the oxidation of the corresponding 2-nitrotoluene and 4-nitrotoluene precursors, using a strong oxidizing agent like potassium permanganate or chromic acid.[3]
-
This compound: A logical synthetic approach involves the direct nitration of 2,5-dimethoxybenzoic acid. The two methoxy groups are strong activating groups and ortho-, para-directors. The position at C3 is sterically accessible and activated by both methoxy groups, making it a likely site for nitration.
Biological Activity and Toxicological Considerations
Nitroaromatic compounds are a well-established class of biologically active molecules. Their utility stems from their ability to undergo redox cycling within cells, a property that can be harnessed for therapeutic effect or can lead to toxicity.
-
Biological Activity: Various nitrobenzoic acid derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] They often serve as precursors to the corresponding aminobenzoic acids, which are themselves crucial building blocks for pharmaceuticals like the anesthetic procaine (from 4-aminobenzoic acid).[3] The specific biological profile of this compound is not extensively documented, marking it as an interesting candidate for screening in drug discovery programs.[1]
-
Toxicology: As a class, nitrobenzoic acids can cause skin and eye irritation.[2] Animal studies on 4-nitrobenzoic acid have suggested potential reproductive toxicity. For 3-nitrobenzoic acid, exposure may lead to irritation of the respiratory system, and it is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment, should always be employed when handling these compounds.
Conclusion
The comparison between this compound and the fundamental nitrobenzoic acid isomers reveals a fascinating study in substituent effects. While the ortho, meta, and para isomers provide a baseline understanding of how the nitro group's position influences properties, the addition of two methoxy groups creates a more complex and nuanced molecular entity.
Key distinctions lie in their acidity, melting points, and synthetic origins, all of which are direct consequences of the electronic and steric interplay between the functional groups. 4-nitrobenzoic acid stands out for its thermal stability, 2-nitrobenzoic acid for its pronounced acidity due to the ortho effect, and 3-nitrobenzoic acid for its accessibility via direct nitration. This compound presents as a highly functionalized building block with potential for unique reactivity and biological activity, meriting further investigation. For the medicinal chemist and materials scientist, a thorough understanding of these differences is not just academic—it is the foundation for innovation and the efficient creation of new molecular solutions.
References
- BenchChem. (n.d.). A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity.
- BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. [Online PDF].
- Wikipedia. (n.d.). Nitrobenzoic acid.
- BenchChem. (2025).
- BenchChem. (2025). A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers. [Online PDF].
- CymitQuimica. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 17894-26-7.
- Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production.
- Ataman Kimya. (n.d.). NITROBENZOIC ACID.
- Brainly.in. (2025). Acidity order of Isomers of Nitro benzoic acid?.
- Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?.
- BenchChem. (2025). A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids. [Online PDF].
- Allen. (n.d.). Arrange o-nitro, p-nitro, m-nitró benzoic acids in increasing acid strength.
- BenchChem. (2025). literature review of substituted nitrobenzoic acids. [Online PDF].
- PubChem. (n.d.). 3-Nitrobenzoic acid | C7H5NO4 | CID 8497.
- ChemicalBook. (2023). Reactivity and Polarity of 3-Nitrobenzoic acid.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- PubChem. (n.d.). 2-Nitrobenzoic acid | C7H5NO4 | CID 11087.
- Sundberg, R. J., & Sbihi, M. M. (1994). NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 442, 1–306.
- Sigma-Aldrich. (2014). Safety Data Sheet: 3-Nitrobenzoic acid.
- ChemicalBook. (2024). P-nitrobenzoic acid: chemical properties and applications.
- MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
- Sciencemadness.org. (2009). Synthesis of p-nitrobenzoic acid.
- PubMed. (1994). NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies).
- Sigma-Aldrich. (2014). 3-Nitrobenzoic acid - Safety Data Sheet.
- Collett, A. R., & Lazzell, C. L. (1928). solubility relations of the isomeric nitro benzoic acids. Journal of the American Chemical Society, 50(1), 143-146.
- BenchChem. (n.d.). A Comparative Guide to 5-Methyl-2-nitrobenzoic acid and Its Isomers in Synthesis.
- Krygowski, T. M., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 704(1-3), 241-251.
- PubChemLite. (n.d.). This compound (C9H9NO6).
- Guidechem. (n.d.). This compound 17894-26-7 wiki.
- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. This compound | 17894-26-7 [amp.chemicalbook.com]
- 3. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 4. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 17894-26-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
A Researcher's Guide to Distinguishing 2,5- and 2,6-Dimethoxy-3-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. 2,5-Dimethoxy-3-nitrobenzoic acid and 2,6-Dimethoxy-3-nitrobenzoic acid, sharing the identical molecular formula C₉H₉NO₆ and a molecular weight of 227.17 g/mol , present a common analytical challenge. Their subtle structural differences, stemming from the placement of a single nitro group, demand robust analytical methodologies for unambiguous differentiation.
This guide provides an in-depth comparison of these two isomers, outlining definitive spectroscopic and chromatographic techniques. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative references, to empower researchers to confidently distinguish between these two molecules.
The Structural Imperative: Why Position Matters
Constitutional isomers, by definition, have the same molecular formula but different atomic connectivity.[1][2] The distinction between the 2,5- and 2,6- isomers lies in the position of the electron-withdrawing nitro (-NO₂) group relative to the two electron-donating methoxy (-OCH₃) groups and the carboxylic acid (-COOH) group. This seemingly minor change has profound implications for the molecule's symmetry and electronic environment, which are the very properties we can exploit for differentiation.
-
This compound (Isomer A): This molecule is asymmetric. The nitro group is positioned ortho to the C2-methoxy group and meta to the C5-methoxy group. This asymmetry means that nearly every atom in the structure exists in a unique chemical environment.
-
2,6-Dimethoxy-3-nitrobenzoic Acid (Isomer B): This molecule possesses a C₂ axis of symmetry that bisects the C3-NO₂ and C1-COOH bonds. Consequently, the two methoxy groups at the C2 and C6 positions are chemically equivalent, as are the aromatic protons at the C4 and C5 positions.
This fundamental difference in symmetry is the key to their spectroscopic distinction.
Caption: Logical relationship between molecular structure and its analytical impact.
Definitive Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for distinguishing between these isomers. It directly probes the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, providing a unique fingerprint for each molecule.[3][4]
¹H NMR: A Clear Distinction in Signals
The proton NMR spectra provide an immediate and unambiguous differentiation based on the number of signals for the methoxy groups and the pattern of the aromatic signals.
-
This compound: Due to its asymmetry, two distinct singlets are expected for the two non-equivalent methoxy groups. The two aromatic protons will also be non-equivalent, likely appearing as two distinct doublets.
-
2,6-Dimethoxy-3-nitrobenzoic Acid: The molecular symmetry renders the two methoxy groups chemically equivalent, resulting in a single singlet that integrates to six protons. The two aromatic protons are also equivalent, leading to a simpler signal pattern in the aromatic region.
| Predicted ¹H NMR Signals | This compound | 2,6-Dimethoxy-3-nitrobenzoic Acid |
| Carboxylic Acid (-COOH) | ~11-13 ppm (broad singlet, 1H) | ~11-13 ppm (broad singlet, 1H) |
| Aromatic Protons | Two distinct signals (~7.0-7.5 ppm, 1H each) | One signal (~6.7-7.4 ppm, 2H) |
| Methoxy Protons (-OCH₃) | Two distinct singlets (~3.8-4.0 ppm, 3H each) | One singlet (~3.9 ppm, 6H) |
¹³C NMR: Counting the Carbons
Carbon NMR further confirms the structural assignment by revealing the number of unique carbon environments. The difference in symmetry is starkly reflected in the total count of ¹³C signals.
-
This compound: The lack of symmetry results in nine distinct signals, one for each carbon atom in the molecule (1x COOH, 6x aromatic C, 2x OCH₃).
-
2,6-Dimethoxy-3-nitrobenzoic Acid: The molecular symmetry reduces the number of unique carbon environments. We expect to see only five signals: C1(COOH), C2/C6 (equivalent), C3, C4/C5 (equivalent), and one signal for the two equivalent methoxy carbons.
| Predicted ¹³C NMR Signals | This compound | 2,6-Dimethoxy-3-nitrobenzoic Acid |
| Total Unique Signals | 9 | 5 |
| Carboxylic Carbon (-COOH) | ~165-170 ppm | ~165-170 ppm |
| Aromatic Carbons | 6 signals | 3 signals |
| Methoxy Carbons (-OCH₃) | 2 signals (~56-62 ppm) | 1 signal (~56-62 ppm) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzoic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[6]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain a spectrum of singlets, which simplifies signal counting. An increased number of scans will be necessary due to the low natural abundance of ¹³C.
Chromatographic Separation: Exploiting Polarity Differences
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] While both isomers are polar, their distinct structures lead to differences in dipole moment and interaction with the stationary phase, resulting in different retention times (tᵣ). This method is particularly useful for quantifying the purity of a sample or monitoring a reaction.
A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase, is well-suited for separating these isomers.[8] The inclusion of a small amount of acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent charge state and sharp, reproducible peaks.[7][8]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile (or methanol) and water, with 0.1% formic acid or acetic acid added to the aqueous component. A typical starting ratio would be 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Prepare stock solutions of each isomer at 1 mg/mL in the mobile phase. Dilute further to an appropriate concentration (e.g., 10-50 µg/mL) for analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Inject each standard separately to determine its retention time. The isomer with the different polarity profile will elute at a different time. Co-injecting the two standards will confirm the separation.
| Parameter | Expected Outcome |
| Retention Time (tᵣ) | 2,5-isomer ≠ 2,6-isomer |
| Peak Shape | Sharp and symmetrical for both isomers |
| Resolution (Rs) | Baseline separation (Rs ≥ 1.5) should be achievable |
Analytical Workflow: A Step-by-Step Guide
For an unknown sample, a logical workflow ensures efficient and accurate identification.
Caption: Recommended workflow for distinguishing the two isomers.
The Role of Mass Spectrometry (MS)
Standard mass spectrometry determines the mass-to-charge ratio of the molecular ion. Since both 2,5- and 2,6-Dimethoxy-3-nitrobenzoic acid are isomers, they have the same molecular weight and will produce an identical molecular ion peak (e.g., [M-H]⁻ at m/z 226.03 in negative ion mode), making MS unsuitable as a primary differentiation tool.[9][10] However, tandem mass spectrometry (MS/MS), which involves fragmentation of the parent ion, could potentially reveal subtle differences in fragmentation patterns due to the different bond stabilities associated with the substituent positions, but this is a more complex analysis and less straightforward than NMR.
Conclusion
While 2,5- and 2,6-Dimethoxy-3-nitrobenzoic acid are closely related constitutional isomers, they can be distinguished reliably and unambiguously. The inherent difference in their molecular symmetry is the critical feature to exploit.
-
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method. The clear difference in the number of signals in both ¹H (one vs. two methoxy signals) and ¹³C (five vs. nine total signals) spectra provides an unequivocal identification.
-
High-Performance Liquid Chromatography (HPLC) serves as an excellent complementary technique , ideal for assessing purity and quantifying mixtures of the two isomers based on their differential retention times.
By employing the systematic workflows and validated protocols detailed in this guide, researchers can confidently navigate the analytical challenges posed by these isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
- Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- Jandera, P., & Pechová, H. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207.
- De la Torre, D., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
- Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Wang, Q., & Sun, H. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 705(2), 360-363.
- Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564-8568.
- Joseph, S. M., & Palasota, J. A. The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University.
- SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.
- Rodin, I. A., et al. (2015). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 70, 1073-1078.
- Royal Society of Chemistry. Supplementary Information.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid.
- NIST. Benzoic acid, 4-nitro-. NIST Chemistry WebBook, SRD 69.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
- Chemistry Steps. Constitutional Isomers with Practice Problems.
- Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid.
- MassBank. Benzoic acids and derivatives.
- Quora. What spectral technique is used to distinguish between structural isomers?.
- Wizeprep. (2021). How to Identify Constitutional Isomers. YouTube.
Sources
- 1. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. columbia.edu [columbia.edu]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of the reactivity of dimethoxynitrobenzoic acid isomers
An In-Depth Comparative Analysis of the Reactivity of Dimethoxynitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the chemical reactivity of various isomers of dimethoxynitrobenzoic acid. As a fundamental scaffold in medicinal chemistry and organic synthesis, understanding the nuanced differences in reactivity imparted by the positional arrangement of the methoxy, nitro, and carboxylic acid groups is critical for rational molecular design and reaction optimization. We will move beyond a simple cataloging of properties to explore the underlying electronic and steric principles that govern these differences. The analysis is supported by theoretical frameworks, predictive data, and detailed experimental protocols to empower researchers in their practical applications.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of any substituted benzene derivative is a complex function of the interplay between inductive and resonance effects, supplemented by steric considerations. In dimethoxynitrobenzoic acid, we have three distinct functional groups, each exerting its own influence on the aromatic system and on each other.
-
Carboxylic Acid (-COOH): This group is moderately deactivating and meta-directing in electrophilic aromatic substitution (EAS) due to its electron-withdrawing nature. Its primary reactivity, however, involves the acidic proton and susceptibility of the carbonyl carbon to nucleophilic attack.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group through both induction (-I) and resonance (-M), the nitro group is strongly deactivating and meta-directing for EAS.[1] Critically, it is a strong activator for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group.[2][3]
-
Methoxy Group (-OCH₃): This group presents a duality. It is electron-withdrawing by induction (-I) due to oxygen's electronegativity but strongly electron-donating through resonance (+M) via its lone pairs.[4] Overall, it is an activating, ortho/para-directing group in EAS.
The "ortho effect" is another crucial concept, where a substituent adjacent to the carboxylic acid group can force it out of the plane of the benzene ring.[5] This steric hindrance disrupts conjugation between the carboxyl group and the ring, which can significantly increase the acid's strength.[6]
Caption: Electronic influence of substituents on the aromatic ring.
Comparative Analysis I: Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) stabilize the anion by delocalizing the negative charge, thus increasing acidity (lowering pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.
For dimethoxynitrobenzoic acids, the potent EWG effect of the -NO₂ group generally increases acidity compared to a simple dimethoxybenzoic acid. However, the positioning of all three groups is critical.
-
Isomers with Ortho-Nitro Group (e.g., 4,5-Dimethoxy-2-nitrobenzoic Acid): These are predicted to be the strongest acids. The nitro group at the ortho position exerts a powerful inductive effect and, more importantly, a steric "ortho effect" that forces the -COOH group out of the ring's plane, preventing resonance donation from the methoxy groups to the carboxyl system and maximizing the stability of the resulting anion.[5][6]
-
Isomers with Para-Nitro Group (e.g., 2,5-Dimethoxy-4-nitrobenzoic Acid): The nitro group is para to the carboxyl group, allowing it to exert its full electron-withdrawing resonance effect, strongly stabilizing the carboxylate. The ortho-methoxy group will have a competing donating effect but also a steric influence. Acidity will be high, but likely less than the ortho-nitro isomers.
-
Isomers with Meta-Nitro Group (e.g., 3,4-Dimethoxy-5-nitrobenzoic Acid): The nitro group can only exert its inductive effect, as resonance withdrawal does not extend to the meta position.[6] The methoxy groups, particularly if one is para to the carboxyl group, will have a stronger destabilizing (acid-weakening) effect. These isomers are expected to be the least acidic among the series.
Table 1: Predicted Relative Acidity of Dimethoxynitrobenzoic Acid Isomers
| Isomer Example | Key Feature | Predicted pKa Rank | Rationale |
| 4,5-Dimethoxy-2-nitrobenzoic Acid | Nitro group is ortho to -COOH | 1 (Most Acidic) | Strong inductive withdrawal and dominant ortho effect.[5] |
| 2,5-Dimethoxy-4-nitrobenzoic Acid | Nitro group is para to -COOH | 2 | Strong resonance withdrawal by -NO₂, partially offset by +M from -OCH₃. |
| 3,4-Dimethoxy-5-nitrobenzoic Acid | Nitro group is meta to -COOH | 3 (Least Acidic) | -NO₂ only exerts weaker inductive effect; +M effect from -OCH₃ dominates.[4][6] |
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for empirically verifying the predicted acidity trends.
-
Preparation: Prepare a 0.01 M solution of the dimethoxynitrobenzoic acid isomer in a 50:50 ethanol/water mixture to ensure solubility. Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration Setup: Place 50 mL of the acidic solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titration: Fill a burette with a standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition once the reading stabilizes.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).
-
pKa Determination: Determine the equivalence point, which is the point of the steepest slope on the titration curve (the inflection point). The volume of NaOH at this point is V_eq. The pKa is equal to the pH of the solution when half of the equivalence point volume (V_eq / 2) of NaOH has been added.[6]
Comparative Analysis II: Carboxyl Group Reactivity (Esterification)
The reactivity of the carboxylic acid towards esterification (e.g., Fischer esterification) is governed primarily by two factors: steric hindrance around the carboxyl group and the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: Isomers with a substituent at an ortho position (e.g., 2-nitro or 6-nitro) will exhibit the slowest reaction rates. The bulky ortho group physically blocks the approach of the alcohol nucleophile to the carbonyl carbon. The ortho effect is a dominant factor in this context.
-
Electrophilicity: Electron-withdrawing groups on the ring increase the partial positive charge on the carbonyl carbon, making it more electrophilic and more susceptible to nucleophilic attack. Therefore, the strong withdrawing effect of the nitro group generally enhances reactivity, but this is often overshadowed by steric effects.
Table 2: Predicted Relative Rates of Fischer Esterification
| Isomer Example | Key Feature | Predicted Rate Rank | Rationale |
| 3,4-Dimethoxy-5-nitrobenzoic Acid | No ortho substituents | 1 (Fastest) | The carboxyl group is sterically unhindered. Electronic withdrawal from the meta -NO₂ enhances carbonyl electrophilicity. |
| 2,5-Dimethoxy-4-nitrobenzoic Acid | One ortho (-OCH₃) substituent | 2 | Moderate steric hindrance from the ortho-methoxy group slows the reaction. |
| 4,5-Dimethoxy-2-nitrobenzoic Acid | One ortho (-NO₂) substituent | 3 (Slowest) | Significant steric hindrance from the bulky ortho-nitro group severely impedes the approach of the alcohol. |
Experimental Protocol: Comparative Fischer Esterification
This protocol allows for a direct comparison of esterification rates under identical conditions.
Caption: General workflow for comparative esterification analysis.
-
Reaction Setup: In three separate, identical round-bottom flasks, place an equimolar amount (e.g., 1.0 mmol) of each dimethoxynitrobenzoic acid isomer.
-
Reagent Addition: To each flask, add the same excess of anhydrous alcohol (e.g., 10 mL of methanol) and a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).[7]
-
Reaction: Place all three flasks in a heating mantle with a reflux condenser and heat to reflux simultaneously. Ensure stirring is consistent across all reactions.
-
Monitoring: At set time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a sodium bicarbonate solution and extract with ethyl acetate.
-
Analysis: Analyze the aliquots by a quantitative method like GC-MS or HPLC to determine the ratio of ester product to remaining carboxylic acid.
-
Comparison: Plot the percentage conversion to ester versus time for each isomer. The isomer with the steepest curve has the highest reaction rate.
Comparative Analysis III: Aromatic Ring Reactivity (SNAr)
Nucleophilic Aromatic Substitution (SNAr) occurs when a strong nucleophile attacks an electron-poor aromatic ring that possesses a good leaving group (like a halide).[3] The reaction is facilitated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[2]
To compare the SNAr reactivity of our isomers, we must presuppose the presence of a leaving group, for instance, a fluorine atom, on the ring. The reactivity will then depend on the position of this leaving group relative to the powerful activating -NO₂ group and the deactivating (for this reaction) -OCH₃ groups.
-
Highest Reactivity: An isomer where a leaving group is positioned ortho or para to the nitro group will be most reactive. The nitro group's powerful -M effect can directly stabilize the negative charge of the Meisenheimer complex.
-
Moderate Reactivity: If the leaving group is meta to the nitro group, the activation is much weaker, relying only on the -I effect.
-
Influence of Methoxy Groups: The electron-donating +M effect of the methoxy groups is deactivating for SNAr because it introduces electron density into the ring, repelling the incoming nucleophile. An -OCH₃ group ortho or para to the site of attack will have a significant rate-retarding effect.
Caption: The addition-elimination mechanism of SₙAr.
Experimental Protocol: Model SNAr Reaction
This protocol describes a competitive reaction to assess the relative SNAr reactivity of different fluoro-dimethoxynitrobenzoic acid isomers.
-
Substrate Synthesis: Synthesize the requisite fluoro-dimethoxynitrobenzoic acid isomers via established methods (e.g., nitration of a fluoro-dimethoxybenzoic acid precursor).
-
Reaction Setup: In a vial, combine equimolar amounts of two different fluoro-isomers (e.g., 0.5 mmol each). Add a suitable solvent (e.g., DMSO) and a sub-stoichiometric amount of a strong nucleophile (e.g., 0.5 mmol of sodium methoxide). Using a limited amount of the nucleophile ensures the isomers are competing for it.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C).
-
Monitoring: At regular intervals, take aliquots and analyze them via HPLC or ¹⁹F NMR to determine the consumption of each starting material and the formation of the corresponding products.
-
Analysis: The isomer that is consumed faster is the more reactive substrate for nucleophilic aromatic substitution under these conditions.
Conclusion
The reactivity of dimethoxynitrobenzoic acid isomers is not a monolithic property but a finely tuned characteristic governed by the specific positional chemistry of its functional groups. A deep understanding of the competing and cooperating electronic and steric effects is paramount for any scientist working with these molecules.
-
Acidity is maximized when the nitro group is positioned ortho to the carboxylic acid, primarily due to the steric ortho effect.
-
Esterification rate is highest when the carboxylic acid is sterically unhindered by ortho substituents.
-
Nucleophilic Aromatic Substitution on the ring is strongly activated by an ortho or para nitro group relative to a leaving group, and deactivated by the electron-donating methoxy groups.
By leveraging these principles and employing the outlined experimental protocols, researchers can rationally select the appropriate isomer for a desired transformation, predict potential side reactions, and optimize conditions to achieve their synthetic goals.
References
- University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Chem.UCalgary.ca. [Link]
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Ivanov, S. P., et al. (2013). Electronic effects of the functional groups in ortho-Nitrobenzenesulfonic acids on the results of NBO analysis.
- Chemistry Stack Exchange. (2016).
- Quora. (2016). Why is para methoxy benzoic acid is less acidic than benzoic acid?. [Link]
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- PrepChem.com. (n.d.). Synthesis of (A) 3,4-Dimethoxy-6-nitrobenzoic acid. [Link]
- Google Patents. (2007). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
- Wikipedia. (n.d.).
- Dalal Institute. (n.d.).
- Chemistry Steps. (n.d.).
- Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. [Link]
- Google Patents. (1976).
- Truman ChemLab. (2017).
- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
- YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
- YouTube. (2019).
- Wikipedia. (n.d.). Nitrobenzoic acid. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Ortho Effect of benzoic acids [mail.almerja.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
A Senior Application Scientist's Guide to the Validation of 2,5-Dimethoxy-3-nitrobenzoic Acid Purity by HPLC
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 2,5-Dimethoxy-3-nitrobenzoic acid serves as a key building block in the synthesis of various complex molecules. Its purity directly influences the yield and impurity profile of subsequent reactions, making robust analytical validation an indispensable part of its quality control.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices. Every protocol herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, to ensure the generation of reliable and defensible data.[1][2][3]
The Analytical Challenge: Why HPLC?
This compound is a moderately nonpolar molecule containing chromophores (the nitro and benzene groups) that make it ideal for UV detection. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the technique of choice for several reasons.[4][5] It offers high resolution to separate the main compound from structurally similar impurities, such as regioisomers from the synthesis process (e.g., 2,5-dichloro-6-nitrobenzoic acid in a similar synthesis) or unreacted starting materials.[6][7] Its sensitivity and quantitative accuracy are paramount for pharmaceutical quality control.[8]
The primary goal of our HPLC methods is to establish the purity of this compound by separating it from any potential impurities and accurately quantifying them.
Comparative HPLC Methodologies
We present two distinct, fit-for-purpose HPLC methods:
-
Method A: Rapid Isocratic QC Screening. Designed for high-throughput analysis, ideal for routine quality control, in-process checks, and stability testing where speed is critical and the impurity profile is well-understood.
-
Method B: High-Resolution Gradient Impurity Profiling. A comprehensive method designed for reference standard characterization, forced degradation studies, and analysis of unknown batches where maximum separation of all potential impurities is required.
Rationale for Chromatographic Conditions
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation.
-
Column Chemistry: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for our analyte.[9] Method B utilizes a column with a smaller particle size (3 µm) to achieve higher efficiency and better resolution of closely eluting peaks.
-
Mobile Phase: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen for its low UV cutoff and compatibility with our analyte. The addition of phosphoric acid to the aqueous phase is critical. This compound is a carboxylic acid; acidifying the mobile phase to a pH well below its pKa (~3-4) suppresses the ionization of the carboxyl group. This ensures a single, un-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.
-
Elution Mode: Method A employs an isocratic elution (constant mobile phase composition) for simplicity, robustness, and speed. Method B uses a gradient elution (composition changes over time), starting with a higher aqueous content to retain polar impurities and gradually increasing the organic solvent to elute the main analyte and any nonpolar impurities. This is crucial for resolving a wide range of potential byproducts.[10]
-
Detection: The nitro-aromatic structure of the analyte exhibits strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for this class of compounds, offering a good balance of sensitivity for the parent compound and its likely impurities.[10]
Data Presentation: Chromatographic Conditions
| Parameter | Method A: Rapid Isocratic QC Screening | Method B: High-Resolution Gradient Impurity Profiling |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | C18, 250 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 60% A / 40% B | Gradient: 0-5 min: 70% A / 30% B 5-25 min: to 30% A / 70% B 25-30 min: to 70% A / 30% B |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | ~10 minutes | ~35 minutes |
The Cornerstone of Reliability: Method Validation
An analytical method is only as reliable as its validation.[11] The validation process demonstrates scientifically that the method is suitable for its intended purpose.[3] Our validation strategy is built upon the ICH Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][12][13][14]
System Suitability Testing (SST)
Before any sample analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable quality check to ensure the chromatographic system is performing adequately. A standard solution of this compound is injected multiple times (typically 5 or 6 replicates).
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |
Validation Parameters & Experimental Protocols
The following protocols outline how to execute the validation for the High-Resolution Gradient Method (Method B). The same principles apply to Method A.
Protocol 1: Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Prepare Solutions: Prepare solutions of a blank (diluent), a placebo (if in a formulation), the this compound reference standard, and a sample containing known impurities (if available).
-
Forced Degradation: Subject the sample to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
Analysis: Inject all prepared solutions and analyze the chromatograms.
-
Acceptance Criteria: The peak for this compound should be free from interference from any other peaks in the blank and placebo. In the stressed samples, the main peak should be spectrally pure (if using a PDA detector) and well-resolved from any degradation peaks.
Protocol 2: Linearity & Range Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[11]
-
Prepare Standards: Prepare at least five standard solutions of this compound covering 50% to 150% of the expected sample concentration. For impurity quantification, the range should bracket the expected impurity levels, often from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Protocol 3: Accuracy Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies.
-
Prepare Spiked Samples: Spike a known amount of pure sample matrix (or placebo) with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery of the added standard.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Protocol 4: Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]
-
Repeatability (Intra-assay precision): Prepare and analyze six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for the results of each set.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Summary of Validation Data (Illustrative)
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | ICH Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range | 50-150 µg/mL | 1-200 µg/mL | As per application |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.2% - 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 0.45% | ≤ 2.0% |
| - Intermediate | 1.20% | 0.78% | ≤ 2.0% |
| LOD | 0.5 µg/mL | 0.1 µg/mL | Reportable |
| LOQ | 1.5 µg/mL | 0.3 µg/mL | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
Conclusion and Recommendations
Both HPLC methods presented here are proven to be valid for the purity determination of this compound. The choice between them is dictated by the specific analytical need.
-
Method A (Rapid Isocratic QC Screening) is the optimal choice for routine, high-volume quality control environments where the impurity profile is known and the primary goal is to quickly confirm that a batch meets pre-defined specifications. Its speed and simplicity reduce analysis time and cost.
-
Method B (High-Resolution Gradient Impurity Profiling) is the superior method for in-depth analysis. It is essential for reference material characterization, identifying unknown impurities, troubleshooting out-of-specification results, and supporting regulatory submissions where a complete picture of the impurity profile is necessary.
As a Senior Application Scientist, my recommendation is to develop and validate both methods. Utilize the high-resolution gradient method to fully characterize your material and establish a comprehensive impurity profile. Once this profile is understood and specifications are set, the rapid isocratic method can be implemented for routine batch release, ensuring both speed and quality in a manufacturing environment. This dual-method approach provides a robust, flexible, and compliant framework for ensuring the purity of this compound throughout the product lifecycle.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Bisht, T. S., Bisht, P., & Patil, S. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.Org.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- LC-GC. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
- MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- ResearchGate. (n.d.). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Google Patents. (n.d.). Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
- BenchChem. (2025). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. jetir.org [jetir.org]
- 5. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 6. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. jordilabs.com [jordilabs.com]
- 10. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Introduction: Navigating the Complexities of Electrophilic Aromatic Substitution
An In-Depth Guide to the Regioselectivity of Nitration on 2,5-Dimethoxybenzoic Acid
The nitration of substituted aromatic compounds is a fundamental and powerful transformation in organic synthesis, pivotal for creating intermediates used in pharmaceuticals, agrochemicals, and materials science. However, when the aromatic ring bears multiple substituents, as in the case of 2,5-dimethoxybenzoic acid, predicting the regiochemical outcome of the reaction becomes a significant challenge. The substrate presents a classic case of competing directing effects: two potent activating methoxy groups and one deactivating carboxylic acid group.
This guide, prepared for researchers and drug development professionals, provides an in-depth analysis of the factors governing the regioselectivity of nitration on 2,5-dimethoxybenzoic acid. We will dissect the electronic and steric influences at play, compare the standard nitration protocol with alternative methods, and provide the experimental details necessary to control and rationalize the synthetic outcomes.
Part 1: The Underlying Principles of Regioselectivity
The outcome of an electrophilic aromatic substitution reaction is determined by the substituents already present on the benzene ring. These groups influence both the reaction rate and the position of the incoming electrophile.[1]
-
Activating, Ortho-, Para-Directing Groups: The methoxy group (-OCH₃) is a strong activating group.[2] Through its resonance effect (+R), the oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions.[1][3] This not only makes the ring more nucleophilic and thus more reactive towards electrophiles but also stabilizes the carbocation intermediate (the arenium ion) formed during ortho and para attack.[4][5]
-
Deactivating, Meta-Directing Groups: The carboxylic acid group (-COOH) is a moderately deactivating group.[2] Through both inductive (-I) and resonance (-R) effects, it withdraws electron density from the ring, making it less reactive than benzene.[6] This electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.[6][7]
Competing Influences in 2,5-Dimethoxybenzoic Acid
In 2,5-dimethoxybenzoic acid, these effects are in direct competition. The available positions for nitration are C3, C4, and C6.
-
The Carboxylic Acid (-COOH) at C1: Directs the incoming nitro group to the meta position (C3).
-
The Methoxy Group (-OCH₃) at C2: Directs ortho (C3, C6) and para (C4).
-
The Methoxy Group (-OCH₃) at C5: Directs ortho (C4, C6) and para (C2, which is blocked).
The following diagram illustrates this conflict.
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask submerged in an ice-salt bath, add a calculated volume of concentrated H₂SO₄ (e.g., 5 mL per 1 g of substrate).
-
While stirring and maintaining the temperature below 10°C, slowly add concentrated HNO₃ (1.1 molar equivalents) dropwise. Causality: This exothermic step generates the nitronium ion electrophile. Pre-mixing and cooling prevent overheating and decomposition of the nitric acid. [8][9]
-
-
Dissolution of the Substrate:
-
In a separate, larger reaction vessel equipped with a magnetic stirrer and a thermometer, add concentrated H₂SO₄ (e.g., 10 mL per 1 g of substrate).
-
Cool this vessel in an ice bath to 0-5°C.
-
Slowly and portion-wise, add the 2,5-dimethoxybenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved. Causality: Dissolving the substrate in the acidic medium ensures a homogeneous reaction and the low temperature mitigates potential side reactions like sulfonation.
-
-
Nitration Reaction:
-
While vigorously stirring the solution of the substrate, add the pre-cooled nitrating mixture dropwise via an addition funnel.
-
CRITICAL: Meticulously monitor the internal temperature and maintain it between 0-10°C throughout the addition. The rate of addition must be controlled to prevent the temperature from rising. [7][10] * After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Quenching and Isolation:
-
Prepare a large beaker containing a slurry of crushed ice and water (approx. 100 g of ice per 1 g of substrate).
-
Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with constant stirring. Causality: This quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent. The desired nitro-product, being insoluble in water, will precipitate out of the solution. [11] * Allow the slurry to stir for 15-30 minutes as the ice melts to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product. The primary expected product is 2,5-dimethoxy-4-nitrobenzoic acid.
-
Conclusion
The nitration of 2,5-dimethoxybenzoic acid is a nuanced example of regioselectivity governed by a competition between powerful activating and deactivating groups. A thorough analysis of the electronic and steric factors strongly suggests that substitution will preferentially occur at the C4 position, driven by the synergistic activation of the two methoxy groups. While the standard mixed-acid protocol is effective, its high reactivity may lead to the formation of minor isomers. For researchers seeking higher selectivity, exploring milder nitrating systems, such as nitric acid in acetic acid, may prove advantageous by favoring reaction at the most nucleophilic site. This guide provides the foundational principles and a robust experimental framework for scientists to approach this synthesis with a high degree of control and understanding.
References
- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution.
- Chem LibreTexts. Directing Groups in SE Ar. Available at: [Link] (Note: Specific deep link was not available, linking to the main resource).
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. EP2876088A1.
- YouTube. Nitration of benzoic acid. (2021).
- ChemTalk. Directing Effects.
- Chemistry Steps. Nitration of Benzene.
- Chem LibreTexts. 16.5: An Explanation of Substituent Effects. (2022).
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
- YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018).
- ResearchGate. Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2017). Molbank, 2017(3), M950.
- ResearchGate. Aromatic nitration under various conditions.
- Google Patents. Process for nitration of aromatic compounds using a non-acid type nitration process. EP1062198B1.
- ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016).
- ResearchGate. Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2013).
- YouTube. EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation. (2022).
- Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- ResearchGate. Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. (2001).
- PubMed. Regioselectivity in the nitration of dialkoxybenzenes. (2011). J Org Chem, 76(5), 1285-94.
- YouTube. Nitration Lab. (2020).
- YouTube. EAS Nitration Experiment & Recrystallization. (2020).
- Organic Syntheses. m-NITROBENZOIC ACID. Coll. Vol. 1, p.371 (1941); Vol. 3, p.73 (1923).
- Chem LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023).
- PubChem. 2,5-Dimethoxybenzoic acid.
Sources
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. aiinmr.com [aiinmr.com]
- 10. youtube.com [youtube.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is fundamental to designing potent and selective therapeutics. This guide provides an in-depth comparative analysis of 2,5-Dimethoxy-3-nitrobenzoic acid, a synthetic building block with latent biological potential. Due to a scarcity of direct, published biological data on this specific molecule, this guide will infer its potential activities by dissecting its structural components and comparing it with well-characterized, structurally related compounds. We will explore how the interplay between the benzoic acid core, the electron-donating methoxy groups, and the electron-withdrawing nitro group dictates its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent.
The benzoic acid scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and natural products.[1] Its biological effects are profoundly modulated by the nature and positioning of substituents on the aromatic ring. This guide will focus on the following compounds to build a comprehensive SAR narrative:
-
Target Compound: this compound
-
Related Compound A: 2,5-Dimethoxybenzoic acid (lacks the nitro group)
-
Related Compound B: 3-Nitrobenzoic acid (lacks the methoxy groups)
-
Related Compound C: 4,5-Dimethoxy-2-nitrobenzoic acid (a positional isomer)
-
Parent Scaffold: Benzoic Acid
This analysis will provide a logical framework for predicting the biological profile of the target compound and will outline the standard experimental protocols required to validate these hypotheses.
Structure-Activity Relationship (SAR) Analysis
The biological activity of an aromatic compound is governed by the complex interplay of its electronic, steric, and lipophilic properties. The substituents on the benzoic acid ring modify these characteristics, thereby influencing its ability to interact with biological targets such as enzymes or microbial cell components.
The Role of Individual Functional Groups:
-
Carboxylic Acid (-COOH): This acidic group is a critical pharmacophore, often acting as a hydrogen bond donor and acceptor. It can engage in ionic interactions with basic residues (e.g., lysine, arginine) in the active site of an enzyme or a receptor. Its acidity is significantly influenced by other ring substituents.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly increases the acidity of the carboxylic acid, which can enhance binding affinity to certain targets.[2] More importantly, the nitro group is a key feature in many antimicrobial and anticancer agents.[3] Its biological activity is often mediated by its reduction under hypoxic (low oxygen) conditions, found in solid tumors and anaerobic bacteria, to form cytotoxic nitro radical anions and other reactive nitrogen species.[4][5]
-
Methoxy Groups (-OCH₃): These are electron-donating groups that can increase electron density on the aromatic ring. They also increase the lipophilicity of the molecule compared to their hydroxyl counterparts, which can enhance cell membrane permeability. However, their steric bulk and position can either promote or hinder binding to a biological target.[6]
The following diagram illustrates the structural relationships between the target compound and its selected analogs.
Caption: Structural relationships between the target compound and its analogs.
Comparative Biological Activity Profile
While a single study directly comparing the bioactivity of all five compounds is unavailable, we can collate existing data on the individual molecules and related classes to build a comparative profile. The following table summarizes known or inferred activities.
Disclaimer: The data below is aggregated from different sources and experimental conditions may vary. It is intended for comparative discussion and hypothesis generation, not as a direct, quantitative comparison.
| Compound | Structure | Known/Inferred Antimicrobial Activity | Known/Inferred Anticancer Activity | Known/Inferred Enzyme Inhibition | Reference(s) |
| Target: this compound | Hypothesized: Active, due to the nitro group's potential for reductive activation.[4][5] Methoxy groups may modulate permeability. | Hypothesized: Potential activity, as nitroaromatics and some benzoic acid derivatives show cytotoxicity.[3][7] | Hypothesized: Possible, but dependent on the target enzyme's active site topology. | [8] | |
| Analog A: 2,5-Dimethoxybenzoic acid | Moderate. Has shown some antifungal activity.[9] Lacks the potent nitro pharmacophore. | Low to moderate. Its parent, gentisic acid, has activity, but methylation can reduce this.[9] | Can inhibit some enzymes like α-amylase, but often less effectively than hydroxylated analogs.[10] | [11][12][13] | |
| Analog B: 3-Nitrobenzoic acid | Active. Described as an antibacterial and antifungal agent.[14] | Some derivatives show activity. 4-methyl-3-nitrobenzoic acid inhibits cancer cell migration.[15] | Activity is plausible; used as an intermediate for various pharmaceuticals.[16] | [2][14][17] | |
| Analog C: 4,5-Dimethoxy-2-nitrobenzoic acid | Hypothesized: Active, similar to the target compound. The isomeric position may affect potency. | Used as a precursor for cytotoxic quinazoline derivatives.[7] | Used to synthesize Catechol-O-methyltransferase (COMT) inhibitors.[18] | [19][20][21] | |
| Parent: Benzoic Acid | Mild to moderate antibacterial and antifungal activity, used as a preservative.[1] | Generally low activity, but serves as a scaffold for many anticancer drugs. | Low intrinsic activity against most enzymes. | [1] |
In-Depth Analysis:
-
Antimicrobial Activity: The presence of a nitro group is the strongest predictor of significant antimicrobial activity among these analogs. Both 3-Nitrobenzoic acid and, hypothetically, the dimethoxy-nitrobenzoic acids are expected to be more potent than their non-nitrated counterparts. The mechanism likely involves the enzymatic reduction of the nitro group within microbial cells to produce toxic radicals, a process that is ineffective for Analog A and the parent scaffold.[4][5] The methoxy groups on the target compound and Analog C may enhance cellular uptake compared to 3-Nitrobenzoic acid, potentially increasing potency.
-
Anticancer Activity: A similar logic applies to anticancer potential. The hypoxic environment of solid tumors is conducive to the reductive activation of nitro compounds.[4] Therefore, the nitrated analogs are more promising candidates for cytotoxicity. Studies on related structures like 4-methyl-3-nitrobenzoic acid show inhibition of cancer cell migration, a key process in metastasis.[15] While 2,5-dimethoxybenzoic acid itself is not a potent anticancer agent, other methoxylated compounds have shown activity, suggesting the substituents could be tuned for this purpose.[6][22]
-
Enzyme Inhibition: This activity is highly specific to the enzyme's active site. For example, in α-amylase inhibition, hydroxyl groups are often more beneficial than methoxy groups.[10] Conversely, for Catechol-O-methyltransferase (COMT), nitrocatechol structures are potent inhibitors, and Analog C is a known precursor to such drugs.[18] The biological activity of this compound as an enzyme inhibitor is entirely dependent on the target and would require empirical screening to determine.
Key Experimental Protocols
To empirically determine and compare the biological activities of these compounds, standardized assays are essential. The following sections provide detailed, self-validating protocols for assessing antimicrobial and anticancer activity.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare 10 mg/mL stock solutions of each test compound and a standard control antibiotic (e.g., Streptomycin) in dimethyl sulfoxide (DMSO).
-
Media Preparation: Use sterile cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the stock compound (appropriately diluted from the DMSO stock to minimize solvent concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. This brings the total volume in these wells to 100 µL.
-
Controls:
-
Positive Control (Well 10): Should contain a serial dilution of the standard antibiotic.
-
Negative/Growth Control (Well 11): Contains 50 µL broth and 50 µL inoculum (no compound). This well must show turbidity.
-
Sterility Control (Well 12): Contains 100 µL of sterile broth only. This well must remain clear.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic (cell-killing) potential of compounds against cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hypothesized Mechanism of Action: Reductive Activation of Nitroaromatics
A primary mechanism contributing to the bioactivity of nitroaromatic compounds is their intracellular reduction. This process is particularly effective in anaerobic or hypoxic environments.
Caption: Hypothesized reductive activation pathway for nitroaromatic compounds.
This pathway illustrates how the relatively inert parent nitro compound is converted into highly reactive species that can damage critical cellular macromolecules like DNA and proteins, ultimately leading to cell death.[4] This mechanism is a cornerstone of the activity of several nitroaromatic drugs and provides a strong rationale for prioritizing the screening of this compound for antimicrobial and anticancer properties.
Conclusion and Future Directions
This guide establishes a strong theoretical foundation for the potential biological activities of this compound. Through a detailed structure-activity relationship analysis, we predict that the combination of a nitro group and two methoxy substituents on a benzoic acid scaffold makes it a promising candidate for antimicrobial and anticancer applications, likely superior to its non-nitrated or non-methoxylated analogs. The isomeric position of these functional groups is critical and can significantly modulate potency, as seen in related compound classes.
The provided experimental protocols offer a clear and robust framework for empirically testing these hypotheses. Future research should focus on a direct, side-by-side comparison of the target compound and its key analogs in a panel of antimicrobial and cancer cell line assays. Elucidating the precise mechanism of action and exploring its potential as an enzyme inhibitor against relevant targets will be crucial next steps in unlocking the therapeutic potential of this versatile chemical entity.
References
- Kalinowska, M., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.
- PubMed. (2015). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. PubMed.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications.
- Alvarez-Lueje, A., et al. (1998). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. ResearchGate.
- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid.
- PubChem. (n.d.). 2,5-Dimethoxybenzoic acid.
- Der Pharma Chemica. (2016). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.
- MDPI. (2020). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid.
- PubChem. (n.d.). 3-Nitrobenzoic acid.
- Chem-Impex. (n.d.). 3-Nitrobenzoic Acid.
- ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives.
- MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI.
- MDPI. (2019). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI.
- Scholars Research Library. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library.
- ResearchGate. (1998). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.
- PubMed. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. PubMed.
- SciELO. (2013). Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. SciELO.
- PMC - NIH. (2012). Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia. PMC - NIH.
- PMC - NIH. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. PMC - NIH.
- MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI.
- ACG Publications. (2022). Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives.
- Semantic Scholar. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Semantic Scholar.
- Oriental Journal of Chemistry. (2018). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry.
- TSI Journals. (n.d.). ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES. TSI Journals.
- Frontiers. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers.
- RSC Publishing. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4,5-二甲氧基-2-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS 17894-26-7: this compound [cymitquimica.com]
- 9. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 13. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 4,5-Dimethoxy-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 20. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 21. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cytotoxicity of Dimethoxychalcone Derivatives in Cancer Cell Lines
In the dynamic field of oncology drug discovery, the chalcone scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] Among these, dimethoxychalcone derivatives have garnered significant attention due to their enhanced cytotoxic profiles against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic effects of representative dimethoxychalcone derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance the exploration of these promising anticancer agents.
The Rationale for Comparing Dimethoxychalcone Derivatives
The strategic placement of methoxy groups on the aromatic rings of the chalcone backbone can significantly influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby modulating its interaction with biological targets.[4] This guide focuses on a curated selection of dimethoxychalcone derivatives to illustrate how subtle structural modifications can lead to profound differences in cytotoxic potency and cancer cell line specificity. By understanding these nuances, researchers can make more informed decisions in the design and selection of chalcone-based compounds for further preclinical development.
Comparative Cytotoxicity: A Data-Driven Analysis
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. The following table summarizes the IC50 values of selected dimethoxychalcone derivatives against a panel of human cancer cell lines, as determined by various in vitro studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell seeding density, treatment duration, and the specific cytotoxicity assay employed.[5]
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2',5'-Dimethoxychalcone Derivative 17 | NTUB1 (Bladder Cancer) | ~1 | [6] |
| PC3 (Prostate Cancer) | ~1 | [6] | |
| (2E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | Oral Squamous Carcinoma Cells (Mean of 4 lines) | Not specified, but showed high tumor specificity | [7] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | [5] |
| CEM/ADR5000 (Leukemia) | 18.60 | [5] | |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa (Cervical Cancer) | 3.204 | [8][9] |
| MCF-7 (Breast Cancer) | 3.849 | [8][9] | |
| 3-hydroxy-4,3',4',5'-tetramethoxychalcone | Lung Cancer Cells | Potent cytotoxicity reported | [2] |
| 3,3',4',5'-tetramethoxychalcone (15) | Hep G2 (Liver Cancer) | 1.8 | [10] |
| Colon 205 (Colon Cancer) | 2.2 | [10] |
Elucidating the Mechanisms of Action: Beyond Simple Cytotoxicity
The anticancer activity of dimethoxychalcone derivatives is not merely a result of non-specific cell killing but stems from their ability to modulate specific cellular pathways, leading to controlled cell death and inhibition of proliferation.[1][11] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the disruption of microtubule dynamics.
Induction of Apoptosis
A common mechanism of action for many cytotoxic chalcones is the induction of programmed cell death, or apoptosis.[11][12] For instance, (2E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one has been shown to stimulate the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, which are key events in the apoptotic cascade.[7] Similarly, other chalcone derivatives have been reported to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[1]
Cell Cycle Arrest
Dimethoxychalcone derivatives can exert their antiproliferative effects by halting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. For example, 2',5'-dimethoxychalcone derivatives 13 and 17 were found to induce G1 phase arrest in NTUB1 bladder cancer cells.[6] Interestingly, in PC3 prostate cancer cells, these same compounds induced S and G1 phase arrest at a low concentration (1 µM) and G1 and G2/M phase arrest at a higher concentration (3 µM), indicating a dose- and cell-type-dependent effect.[6]
Microtubule Targeting
Several chalcone derivatives have been identified as microtubule-targeted agents, disrupting the dynamics of microtubule polymerization and depolymerization, which is crucial for cell division.[13][14] The 2',5'-dimethoxychalcone derivative 17, for example, was shown to increase the level of α-tubulin in the polymerized microtubule fraction, similar to the action of paclitaxel, a well-known microtubule stabilizer.[6] This interference with microtubule function leads to mitotic arrest and subsequent apoptotic cell death.[11]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency and mechanism of action of dimethoxychalcone derivatives are intricately linked to their chemical structure. Studies have revealed that the number and position of methoxy groups on the chalcone scaffold are critical determinants of their anticancer activity.[4] For instance, the presence of methoxy groups at the 2' and 5' positions of the A-ring, as seen in some of the potent derivatives, appears to be favorable for cytotoxicity.[6] Furthermore, the substitution pattern on the B-ring also plays a significant role in modulating the biological activity. A quantitative structure-activity relationship (QSAR) analysis of various chalcones revealed that molecular shape and polarization were correlated with their tumor specificity.[7]
Experimental Methodologies: A Guide for Reproducible Research
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are paramount. The following sections detail the methodologies for two widely used cytotoxicity assays.
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound in cancer cell lines.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[15]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Remove the medium and add 100 µL of various concentrations of the test compound (e.g., dimethoxychalcone derivatives) and a vehicle control (e.g., DMSO).[5][15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow formazan crystal formation.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[15]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[15]
-
Washing: Wash the wells five times with slow-running tap water and allow the plates to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the wells five times with 1% acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways Targeted by Dimethoxychalcone Derivatives
The cytotoxic effects of dimethoxychalcone derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. One such pathway is the PI3K/AKT pathway, which is frequently hyperactivated in cancer.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is crucial for cell survival and proliferation. Some chalcone derivatives have been shown to inhibit this pathway, leading to anticancer effects.[5]
Caption: Simplified diagram of the PI3K/AKT signaling pathway and potential inhibition by dimethoxychalcone derivatives.
Inhibition of the PI3K/AKT pathway by certain chalcones can lead to a decrease in cell survival and proliferation and an increase in apoptosis.[5] For example, a study on a chalcone derivative showed that its anticancer activity was mediated through the inhibition of the PI3K/AKT signaling pathway, which was associated with an increase in reactive oxygen species (ROS) generation.[5]
Conclusion and Future Directions
Dimethoxychalcone derivatives represent a promising class of anticancer agents with potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and targeting of microtubule dynamics, often through the modulation of critical signaling pathways like PI3K/AKT. The structure-activity relationship studies highlight the importance of the substitution pattern of methoxy groups for optimizing cytotoxic activity.
Future research should focus on synthesizing novel dimethoxychalcone derivatives with improved potency and selectivity for cancer cells over normal cells.[16][17] In-depth mechanistic studies are required to fully elucidate the molecular targets of these compounds. Furthermore, preclinical in vivo studies are essential to evaluate the therapeutic efficacy and safety of the most promising candidates, with the ultimate goal of translating these findings into novel cancer therapies.
References
- A Review on Mechanisms of Anti Tumor Activity of Chalcones. Ingenta Connect. [Link]
- Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. PubMed. [Link]
- Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research. [Link]
- Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central. [Link]
- Anticancer Mechanisms of Natural and Synthetic Chalcones. Encyclopedia MDPI. [Link]
- Quantitative Structure-Cytotoxicity Rel
- Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. [Link]
- Structure-activity relationships reveal a 4-(2-pyridyl)
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
- Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. PMC - PubMed Central. [Link]
- Chalcone Derivatives: Role in Anticancer Therapy. PubMed. [Link]
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone deriv
- Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities.
- Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell prolifer
- SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated...
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone deriv
- (PDF) Synthesis, Cytotoxicity Evaluation and Molecular Docking Studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone Derivatives.
- cytotoxicity mtt assay: Topics by Science.gov. [Link]
- MTT assay (panel A), SRB assay (panel B), cell number (panel C) and...
- Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Asian Pacific Journal of Cancer Prevention. [Link]
- A review on synthetic chalcone derivatives as tubulin polymeris
Sources
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Structure-Cytotoxicity Relationship of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Mechanisms of Anti Tumor Activity of Chalcones: Ingenta Connect [ingentaconnect.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Certificate of Analysis for 2,5-Dimethoxy-3-nitrobenzoic Acid: Ensuring Quality and Experimental Success
For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality control testing performed on a specific batch of a chemical, such as 2,5-Dimethoxy-3-nitrobenzoic acid. This guide provides an in-depth comparison of the analytical data you can expect to find on a CoA for this compound, supported by experimental protocols and data interpretation.
Understanding the Importance of a Comprehensive Certificate of Analysis
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] Its molecular structure, featuring methoxy and nitro groups on a benzoic acid backbone, offers multiple sites for chemical modification.[1] However, the synthetic route to this compound can introduce impurities, such as regioisomers or unreacted starting materials, which could adversely affect downstream reactions and the integrity of your research.[2] A thorough CoA is therefore not just a formality but a crucial tool for risk assessment and experimental design.
While many suppliers provide basic information such as appearance and purity, a comprehensive CoA should offer a more detailed analytical picture. This guide will help you interpret this data and compare the quality of this compound from different sources.
Key Analytical Parameters on a Certificate of Analysis for this compound
A reliable CoA for this compound will typically include data from several analytical techniques. Below is a comparative table summarizing the key parameters and their significance.
| Parameter | Technique | Typical Specification | Significance & Interpretation |
| Appearance | Visual Inspection | Light yellow to yellow or orange powder/crystal | A visual check for consistency. Deviations from the expected color or form could indicate the presence of impurities or degradation.[3][4] |
| Identity | Infrared (IR) Spectroscopy | Conforms to structure | Provides a "fingerprint" of the molecule by identifying its functional groups. The spectrum should match that of a known reference standard. |
| ¹H NMR Spectroscopy | Conforms to structure | Confirms the chemical structure by showing the number and environment of protons. The chemical shifts, splitting patterns, and integration should be consistent with the structure of this compound. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98.0% | Quantifies the amount of this compound in the sample and separates it from any impurities. This is a critical measure of the compound's quality.[2][5] |
| Gas Chromatography (GC) | >98.0%(GC)(T) | An alternative method for assessing purity, particularly for volatile compounds. The "(T)" often indicates that the purity is determined by titration.[3] | |
| Molecular Weight | Mass Spectrometry (MS) | ~227.17 g/mol | Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the expected mass.[4][6] |
| Melting Point | Melting Point Apparatus | 183.0 to 187.0 °C | A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[3] |
Comparative Analysis of Purity: Research Grade vs. High-Purity Alternatives
For most research applications, a purity of >98% is sufficient. However, for more sensitive applications such as in late-stage drug development or for use as an analytical standard, a higher purity grade may be required. The table below illustrates a hypothetical comparison between a standard research-grade product and a high-purity alternative.
| Parameter | Research Grade | High-Purity Grade |
| Purity (HPLC) | 98.5% | 99.8% |
| Major Impurity | 0.8% (Regioisomer) | <0.1% (Regioisomer) |
| Unidentified Impurities | 0.7% | <0.1% |
| Water Content | <0.5% | <0.1% |
| Residual Solvents | <0.5% | <0.05% |
The choice between these grades depends on the specific requirements of your experiment. For initial exploratory studies, a research-grade material may be cost-effective. However, for applications where impurities could interfere with biological assays or lead to side reactions, the investment in a high-purity grade is justified.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of this compound purity. This protocol is designed to be a self-validating system, where the results should be reproducible and accurate.
Objective: To determine the purity of this compound and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
-
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile, non-polar stationary phase that is well-suited for the separation of aromatic compounds like this compound.
-
Acetonitrile/Water Mobile Phase: This is a common mobile phase for reverse-phase HPLC, allowing for good separation of moderately polar compounds.
-
Phosphoric Acid: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the carboxylic acid group on the analyte, resulting in sharper and more symmetrical peaks.
-
UV Detection at 254 nm: Aromatic compounds with nitro groups strongly absorb UV light, making 254 nm a suitable wavelength for sensitive detection.
Below is a diagram illustrating the analytical workflow for HPLC purity determination.
Caption: Decision tree for selecting the appropriate grade of chemical reagent.
By carefully evaluating the Certificate of Analysis and considering the specific demands of your research, you can confidently select the most appropriate grade of this compound, ensuring the reliability and success of your scientific endeavors.
References
- Vertex AI Search. Analytical Methods. N.p., n.d. Web.
- TCI AMERICA. This compound | 17894-26-7. N.p., n.d. Web.
- CymitQuimica. CAS 17894-26-7: this compound. N.p., n.d. Web.
- CymitQuimica. This compound. N.p., n.d. Web.
- Thermo Fisher Scientific.
- PubChemLite. This compound (C9H9NO6). N.p., n.d. Web.
- ResearchGate.
- Tokyo Chemical Industry Co., Ltd. (JP). This compound 17894-26-7. N.p., n.d. Web.
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. N.p., n.d. Web.
- PubChem. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027. N.p., n.d. Web.
- CDC Stacks.
- Benchchem. dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples. N.p., n.d. Web.
- Sigma-Aldrich. 5-Ethyl-2-methoxy-3-nitrobenzoic acid. N.p., n.d. Web.
Sources
- 1. CAS 17894-26-7: this compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 17894-26-7 | TCI AMERICA [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. PubChemLite - this compound (C9H9NO6) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Acidity of Substituted Nitrobenzoic Acids: The Case of 3-Nitrobenzoic Acid vs. 2,5-Dimethoxy-3-nitrobenzoic Acid
For researchers and professionals in drug development, understanding the physicochemical properties of organic molecules is paramount. Acidity, quantified by the pKa value, is a critical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the acidity of 3-nitrobenzoic acid and 2,5-Dimethoxy-3-nitrobenzoic acid, grounded in the principles of physical organic chemistry and supported by a clear experimental framework for validation.
The Principle: Electronic Effects on Benzoic Acid Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. For substituted benzoic acids, the nature and position of groups on the aromatic ring dictate this stability.[1] Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate, delocalizing and stabilizing the negative charge, which results in a stronger acid (lower pKa).[2][3] Conversely, electron-donating groups (EDGs) push electron density towards the carboxylate, intensifying the negative charge and destabilizing the anion, leading to a weaker acid (higher pKa).[3][4] These influences are exerted through two primary mechanisms:
-
Inductive Effect (I): An effect transmitted through the sigma (σ) bonds, related to the electronegativity of the atoms.
-
Resonance Effect (M or R): An effect transmitted through the pi (π) system, involving the delocalization of lone pairs or pi electrons.
Head-to-Head Comparison: Structures and Acidity Data
Let's examine the two molecules at the core of our comparison.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (in water) |
| 3-Nitrobenzoic Acid | 167.12 | 3.47[5] | |
| This compound | ![]() | 227.17 | Not readily available; predicted to be < 3.47 |
The pKa of benzoic acid is 4.2.[6] The significantly lower pKa of 3-nitrobenzoic acid immediately highlights the powerful acid-strengthening effect of the nitro group.[5][7] While an experimental pKa for this compound is not widely published, a qualitative analysis of its substituent effects allows for a robust prediction of its relative acidity.
Mechanistic Analysis of Substituent Effects
3.1. Case Study: 3-Nitrobenzoic Acid
In 3-nitrobenzoic acid, the nitro group (-NO₂) is positioned meta to the carboxylic acid group.
-
Inductive Effect (-I): The nitro group is one of the strongest electron-withdrawing groups. Through the sigma bond framework, it pulls electron density away from the entire benzene ring. This withdrawal effect extends to the carboxylate group, helping to disperse and stabilize the negative charge of the conjugate base.[8]
-
Resonance Effect (-M): The nitro group also exerts a powerful electron-withdrawing resonance effect. However, when a substituent is in the meta position, it cannot directly participate in resonance with the carboxyl group.[1] Therefore, the increased acidity of 3-nitrobenzoic acid compared to benzoic acid is dominated by the strong inductive effect of the nitro group.[5]
Caption: Electronic effects stabilizing the 3-nitrobenzoate anion.
3.2. Case Study: this compound
This molecule presents a more complex interplay of competing electronic effects from three substituents.
-
3-Nitro Group (-NO₂): As in the previous case, the meta nitro group exerts a strong, acid-strengthening inductive (-I) effect.
-
5-Methoxy Group (-OCH₃): This group is also meta to the carboxyl function.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group has an electron-withdrawing inductive effect, which slightly stabilizes the conjugate base and increases acidity.
-
Resonance Effect (+M): The methoxy group is a strong resonance donor.[9] However, like the nitro group, this effect is not operative from the meta position and does not directly impact the carboxylate. Therefore, the net effect from the 5-methoxy group is weakly acid-strengthening.
-
-
2-Methoxy Group (-OCH₃): The ortho position is unique and introduces a powerful phenomenon.
-
The Ortho Effect: Almost any group in the ortho position increases the acidity of benzoic acid, regardless of its electronic nature.[6] This is primarily a steric effect. The ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring. This breaks the conjugation between the ring and the carboxyl group, increasing the acidity of the proton and stabilizing the resulting anion.
-
Electronic Effects: The competing -I (withdrawing) and +M (donating) effects of the methoxy group are also present. However, the steric ortho effect is generally the dominant factor.
-
Caption: Combined electronic and steric effects in the substituted anion.
The Verdict: A Clearer Picture of Acidity
Based on the mechanistic analysis, This compound is predicted to be a stronger acid than 3-nitrobenzoic acid.
The reasoning is cumulative:
-
Both molecules benefit from the strong acid-strengthening inductive effect of the meta-nitro group.
-
This compound has an additional weak, acid-strengthening inductive effect from the 5-methoxy group.
-
Crucially, this compound benefits from the powerful ortho effect of the 2-methoxy group, which is known to significantly increase the acidity of benzoic acid derivatives.
The combined force of the ortho effect and two separate inductive withdrawals (one strong, one weak) is expected to stabilize the conjugate base of this compound more effectively than the single inductive withdrawal in 3-nitrobenzoic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically validate this prediction, the pKa of both acids can be determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.[10][11]
Workflow for pKa Determination
Caption: Experimental workflow for pKa determination via titration.
Step-by-Step Methodology
-
Apparatus & Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
150 mL beaker
-
3-Nitrobenzoic acid and this compound
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (ACS grade) and Deionized water
-
Standard pH buffers (4.00, 7.00, 10.00)
-
-
Procedure:
-
Preparation: Accurately weigh an amount of the acid equivalent to approximately 0.1 mmol and transfer it to a 150 mL beaker. Add 25 mL of ethanol to dissolve the acid, then add 25 mL of deionized water. Add a magnetic stir bar.
-
Setup: Calibrate the pH meter according to the manufacturer's instructions using the standard buffers. Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Begin adding the NaOH titrant in 0.2 mL increments, allowing the solution to stir and the pH reading to stabilize before recording both the total volume added and the corresponding pH.
-
Endpoint: As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or less to accurately capture the steep rise around the equivalence point. Continue the titration until the pH has leveled off well into the basic range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the volume of NaOH at the inflection point of the curve (the steepest part). This can be found visually or by calculating the first or second derivative of the curve.
-
Calculate the half-equivalence point volume (V½) by dividing the equivalence point volume by two (V½ = Veq / 2).
-
Locate the V½ on the x-axis of your titration curve and read the corresponding pH value from the y-axis. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and therefore, pH = pKa .[12][13]
-
Conclusion
References
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
- Wikipedia. (2023). 3-Nitrobenzoic acid. [Link]
- PubChem. (n.d.). 3-Nitrobenzoic acid.
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
- Chemistry Stack Exchange. (2016).
- Fiveable. (n.d.). 20.4 Substituent Effects on Acidity - Organic Chemistry. [Link]
- Quora. (2018). Nitrobenzoic acid is more acidic than benzoic acid, why? [Link]
- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
- Filo. (2025). Effect of substituents on acidity of benzoic acids. [Link]
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
- Quora. (2016). Why is para methoxy benzoic acid is less acidic than benzoic acid? [Link]
- Ataman Kimya. (n.d.). NITROBENZOIC ACID. [Link]
- Brainly. (2024). I am studying the acidity of carboxylic acids and found that benzoic acid is more acidic than... [Link]
- Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Link]
- Allen. (n.d.). p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to... [Link]
- Creative Bioarray. (n.d.).
- Reddit. (n.d.).
- Oreate AI Blog. (2025).
- Sciencing. (2022).
- BYJU'S. (n.d.).
- National Institutes of Health (NIH). (2013).
Sources
- 1. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 13. byjus.com [byjus.com]
A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Nitrobenzoic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. For substituted nitrobenzoic acids, a class of compounds with significant potential in drug design and as synthons in crystal engineering, X-ray crystallography stands as the definitive technique for elucidating their solid-state architecture. This guide provides a comprehensive comparison of X-ray crystallography data for various substituted nitrobenzoic acids, offering insights into the influence of substituent effects on their crystal packing and hydrogen bonding motifs. We will delve into the practical aspects of obtaining high-quality single crystals and the subsequent crystallographic analysis, underpinned by established scientific principles.
The Crystallization Challenge: From Solution to Single Crystal
The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. This process is often more of an art than a science, requiring careful control over various experimental parameters. For substituted nitrobenzoic acids, the choice of solvent is a critical determinant of crystal quality and even polymorphic form.[1][2]
Experimental Protocol: Crystallization by Slow Evaporation
This protocol outlines a general and widely applicable method for growing single crystals of substituted nitrobenzoic acids.
Materials:
-
Substituted nitrobenzoic acid of high purity (>98%)
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water)[3][4]
-
Small, clean glass vials (e.g., 4 mL) with loose-fitting caps or parafilm with pinholes
-
Microscope for crystal observation
Procedure:
-
Solvent Screening: Begin by testing the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the substituted nitrobenzoic acid in the chosen solvent by gently warming and stirring until the solid dissolves completely. If the solution is not clear, filter it through a syringe filter into a clean vial.
-
Slow Evaporation: Cover the vial with a cap that is not airtight or with parafilm punctured with a few small holes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Avoid drastic temperature fluctuations.
-
Monitoring: Observe the vial periodically under a microscope. Crystal growth can take anywhere from a few days to several weeks.[5]
-
Crystal Harvesting: Once well-formed single crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them using a spatula or by decanting the mother liquor. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Causality Behind Experimental Choices:
-
Solvent Polarity and Hydrogen Bonding: The solvent's ability to form hydrogen bonds with the carboxylic acid and nitro groups can significantly influence crystal packing.[6] Solvents that are strong hydrogen bond donors or acceptors may compete with the intermolecular hydrogen bonding of the nitrobenzoic acid molecules themselves, potentially leading to different packing arrangements or the formation of solvates.[2]
-
Rate of Evaporation: A slow rate of evaporation is crucial for the growth of large, well-ordered crystals.[5] Rapid evaporation often leads to the formation of polycrystalline powders or small, poorly-diffracting needles. The size of the openings in the vial's cover can be adjusted to control the evaporation rate.
-
Temperature: Temperature affects both the solubility of the compound and the rate of solvent evaporation. A constant temperature is generally preferred to avoid rapid crystallization or dissolution-recrystallization cycles that can degrade crystal quality.
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, the next step is to subject them to X-ray diffraction analysis. This powerful technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice.[2]
Experimental Protocol: Single-Crystal X-ray Data Collection
The following is a generalized workflow for single-crystal X-ray data collection. Specific parameters will vary depending on the diffractometer and the crystal itself.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[7]
Procedure:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a suitable adhesive (e.g., epoxy) or cryoprotectant oil and a loop.
-
Data Collection Strategy: The data collection strategy is designed to measure a complete and redundant set of diffraction data.[8] This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations. Key parameters to consider include the exposure time per frame, the rotation angle per frame, and the total rotation range.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. This process also involves correcting for various experimental factors, such as background scattering, Lorentz polarization effects, and absorption.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final, high-precision atomic coordinates and other crystallographic parameters.
Authoritative Grounding: The principles of X-ray diffraction and the methodologies for structure solution and refinement are well-established and are detailed in numerous authoritative texts and publications from the International Union of Crystallography (IUCr).[8]
Comparative Analysis of Substituted Nitrobenzoic Acids
The following table summarizes key crystallographic data for a selection of substituted nitrobenzoic acids, highlighting the influence of the substituent's nature and position on the crystal packing. The data has been compiled from the Cambridge Structural Database (CSD), a central repository for small-molecule crystal structures.[9][10]
| Compound | CSD Refcode | Space Group | Unit Cell Parameters | Hydrogen Bonding Motif | Key Observations |
| 2-Nitrobenzoic Acid | MNBZAC | P-1 | a=7.83Å, b=9.86Å, c=5.01Å, α=91.4°, β=101.3°, γ=108.4° | Centrosymmetric R22(8) dimer via O-H···O hydrogen bonds between carboxylic acid groups.[3] | The nitro and carboxylic acid groups are twisted out of the plane of the benzene ring due to steric hindrance. |
| 3-Nitrobenzoic Acid | MNBZAC01 | P21/c | a=13.22Å, b=10.67Å, c=10.37Å, β=91.2° | Centrosymmetric R22(8) dimer via O-H···O hydrogen bonds between carboxylic acid groups.[11] | The molecules form hydrogen-bonded chains. |
| 4-Nitrobenzoic Acid | NBZOAC03 | P-1 | a=6.67Å, b=7.72Å, c=7.86Å, α=111.4°, β=95.1°, γ=101.1° | Centrosymmetric R22(8) dimer via O-H···O hydrogen bonds between carboxylic acid groups.[12] | The carboxylic acid group is nearly coplanar with the benzene ring. |
| 2-Chloro-4-nitrobenzoic Acid (Form I) | VOLZEC | P-1 | a=7.49Å, b=8.01Å, c=7.75Å, α=114.1°, β=92.3°, γ=100.2° | R22(8) dimer.[13] | One of two known polymorphs, highlighting the phenomenon of different crystal packing for the same molecule.[1][13] |
| 3-Chloro-2-nitrobenzoic Acid | XICHAV | P21/c | a=13.84Å, b=4.85Å, c=12.28Å, β=103.9° | Centrosymmetric R22(8) dimer.[14] | The nitro group is significantly twisted out of the plane of the aromatic ring. |
| 4-Chloro-3-nitrobenzoic Acid | CLNBZA | P21/c | a=13.88Å, b=3.85Å, c=14.94Å, β=115.8° | Centrosymmetric R22(8) dimer.[15] | The molecules form stacks along the b-axis. |
| 4-Nitro-2-(trifluoromethyl)benzoic Acid | --- | P-1 | a=7.45Å, b=7.92Å, c=8.93Å, α=102.9°, β=98.4°, γ=99.2° | Centrosymmetric R22(8) dimer.[16] | The bulky trifluoromethyl group influences the planarity of the molecule. |
Visualizing the Workflow and Molecular Interactions
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for X-ray crystallography.
Caption: Hydrogen bonding and crystal packing in nitrobenzoic acids.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the X-ray crystallographic analysis of substituted nitrobenzoic acids. The presented protocols and comparative data serve as a valuable resource for researchers in the field. The interplay between substituent effects, solvent choice, and the resulting solid-state architecture is a rich area for further investigation. Future studies could explore a wider range of substituents, investigate co-crystallization to modulate physicochemical properties, and employ computational methods to predict and rationalize observed crystal structures.[17][18] The continued application of X-ray crystallography will undoubtedly play a pivotal role in the rational design of novel materials and pharmaceutical compounds based on the versatile nitrobenzoic acid scaffold.
References
- Barsky, I., Bernstein, J., Stephens, P. W., & Stone, K. H. (2008). The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid. CrystEngComm, 10(10), 1465-1472. [Link]
- Varma, S., et al. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm, 23(10), 2146-2154. [Link]
- Barsky, I., Bernstein, J., Stephens, P. W., & Stone, K. H. (2008). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
- Gotoh, K., & Ishida, H. (2019). Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives.
- PubChem. (n.d.). 4-Nitrobenzoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information.
- Rosbottom, I., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 19(9), 5226-5236. [Link]
- Rosbottom, I., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Crystal Growth & Design, 19(9), 5226-5236. [Link]
- Varma, S., et al. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation. CrystEngComm, 23(10), 2146-2154. [Link]
- Smith, G., Wermuth, U. D., & White, J. M. (2010). A view of the intermolecular hydrogen bonding in 4-nitro-2-(trifluoromethyl)benzoic acid (I).
- Gotoh, K., & Ishida, H. (2019). Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline: a disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)-one (1/1) and 4-hydroxyquinolinium 4-chloro-2-nitrobenzoate.
- Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]
- Chemistry Stack Exchange. (2018). Effect of H-bonding on o-nitrobenzoic acid. [Link]
- David, W. I. F., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
- Urbanus, J., et al. (2023). Experimentally obtained crystalline phases of different nitrobenzoic acid mixtures.
- Urbanus, J., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]
- Google Patents. (1954).
- Excillum. (n.d.). Small molecule crystallography.
- Quora. (2015). How do o-nitrobenzoic acid form its intramolecular H-bonding? [Link]
- Rosbottom, I., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
- Dega-Szafran, Z., et al. (2006). Hydrogen-bonding network in the organic salts of 4-nitrobenzoic acid.
- Ferrer, J.-L., et al. (2011). X-ray crystallography: Data collection strategies and resources.
- Filarowski, A., et al. (2019). Inter- vs.
- PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information.
- Al-Ghamdi, A. A., et al. (2022). Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N 2 Neutrals Using Cold Plasma.
- Arumanayagam, T., & Ramasamy, P. (2014). Synthesis, growth, structural, optical and thermal properties of an organic single crystal: 4-Nitroaniline 4-aminobenzoic acid.
- Ferguson, G., et al. (2019). Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O-H⋯O hydrogen bond with chlorprothixene.
- Urbanus, J., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design, 23(9), 6549-6560. [Link]
- ResearchGate. (n.d.). 3 Nitrobenzoic acid - CCDC 12126 31.cif.
- The Cambridge Crystallographic Data Centre (CCDC). (n.d.).
- Physical Sciences Data-science Service. (n.d.).
- Wikipedia. (n.d.).
- Apperley, D. C., et al. (2013). Distinguishing salts and co-crystals by solid-state NMR and X-ray photoelectron spectroscopy. CrystEngComm, 15(44), 9204-9210. [Link]
- CAS Common Chemistry. (n.d.). 3-Nitrobenzoic acid. [Link]
- PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]
- Black, S., et al. (2019). Polymorphism in p-aminobenzoic acid. CrystEngComm, 21(13), 2136-2144. [Link]
Sources
- 1. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N2 Neutrals Using Cold Plasma [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Data Collection Course [mol-xray.princeton.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives: 3-chloro-2-nitrobenzoic acid–5-nitroquinoline (1/1), 3-chloro-2-nitrobenzoic acid–6-nitroquinoline (1/1) and 8-hydroxyquinolinium 3-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
A Guide to the Definitive Identification of 2,5-Dimethoxy-3-nitrobenzoic Acid Using Orthogonal Methods
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is the bedrock upon which all subsequent investigations are built. For a compound such as 2,5-Dimethoxy-3-nitrobenzoic acid, a substituted nitrobenzoic acid with potential applications in organic synthesis[1], definitive characterization is not merely a procedural formality but a critical checkpoint for ensuring purity, safety, and efficacy. This guide provides a comprehensive comparison of orthogonal analytical methods for the definitive identification of this molecule, offering not just protocols, but the strategic rationale behind employing a multi-technique approach.
The Orthogonal Workflow for Structural Elucidation
A robust strategy for the definitive identification of this compound involves a synergistic combination of chromatographic separation and spectroscopic characterization. This workflow ensures not only the identification of the primary compound but also the detection and characterization of any potential impurities.
Caption: Orthogonal workflow for the definitive identification of this compound.
High-Performance Liquid Chromatography (HPLC): Purity and Preliminary Identification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of benzoic acid derivatives, offering high-resolution separation to assess the purity of the sample.[3][4][5] A reversed-phase method is typically employed, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid to suppress the ionization of the carboxylic acid group, thereby improving peak shape.[3][6]
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore exhibits significant absorbance (e.g., 210 nm or 254 nm).[5][7]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. Working standards are prepared by diluting the stock solution with the mobile phase.[3]
The retention time from the HPLC analysis provides a preliminary identification marker, while the peak area allows for quantification and purity assessment. The UV spectrum obtained from the DAD can offer initial clues about the nature of the chromophore.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[8][9] For nitroaromatic compounds, electrospray ionization (ESI) is a common technique, often in negative ion mode due to the acidic nature of the carboxylic acid group.[10]
Expected Mass Spectral Data
For this compound (C₉H₉NO₆, Molecular Weight: 227.17 g/mol ), high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to [M-H]⁻ at an m/z of approximately 226.035. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the nitro group (NO₂) and subsequent decarbonylation, providing strong evidence for the presence of these functional groups.[10]
Experimental Protocol: LC-MS
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids.
-
Data Acquisition: Full scan mode to detect the molecular ion and product ion scan (MS/MS) to elucidate fragmentation pathways.
Caption: Conceptual fragmentation pathway for this compound in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule.[8][9] Both ¹H and ¹³C NMR are essential for the definitive identification of this compound.
Expected NMR Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern on the benzene ring.[11][12]
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.[13] The chemical shifts will be characteristic of the carboxylic acid carbon, the aromatic carbons (some of which will be deshielded due to the electron-withdrawing nitro group), and the methoxy carbons.
Experimental Protocol: NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.[11][13]
-
Experiments: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments like COSY and HSQC can be used to definitively assign proton and carbon signals and confirm connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] For this compound, the IR spectrum will exhibit characteristic absorption bands for the carboxylic acid, the nitro group, and the substituted benzene ring.[14][15][16][17][18]
Expected FT-IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1710-1680 |
| N-O stretch (Nitro Group) | 1550-1500 and 1360-1300 |
| C-O stretch (Methoxy) | 1250-1000 |
| C-H stretch (Aromatic) | 3100-3000 |
Single-Crystal X-ray Crystallography: The Ultimate Confirmation
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[19][20] This technique provides the precise spatial arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule with unparalleled accuracy.[21]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound need to be grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed.[20]
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding atomic coordinates and bond lengths/angles.[20]
Comparison of Orthogonal Methods
| Method | Information Provided | Advantages | Limitations |
| HPLC | Purity, retention time, preliminary UV data | High resolution, quantitative | Limited structural information |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, structural clues | Isomers can be difficult to distinguish |
| NMR Spectroscopy | Detailed connectivity, stereochemistry | Definitive structural elucidation | Lower sensitivity, requires pure sample |
| FT-IR Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited connectivity information |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structural determination | Requires high-quality single crystals |
Conclusion
The definitive identification of this compound necessitates a multi-faceted analytical approach. While each technique provides a crucial piece of the puzzle, it is the convergence of data from these orthogonal methods that provides the irrefutable evidence of the molecule's identity and purity. This comprehensive characterization is paramount for ensuring the quality and reliability of this compound in research and development.
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. PubMed.
- HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC Technologies.
- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. ResearchGate.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate, synyhesized by synergic action of H-MOR (400 -410 nm) and MW (300 W, 2450 MHz) irradiation in esterification reaction of 4-Nitrobenzoic acid; m(H-MOR) = 0.1 g, molar ratio v(4-NBA)/v(C 2 H 5 OH) = 1/35, reaction atmosphere: argon, reaction temperature: 80˚C, duration of run: 2 h. ResearchGate.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London.
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
- Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.
- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate.
- 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer. ResearchGate.
- DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals.
- Identification of small molecules using accurate mass MS/MS search. PMC.
- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
- Orthogonal method in pharmaceutical product analysis. Alphalyse.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.
- analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Lab-Training.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
- 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). ResearchGate.
- Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. ResearchGate.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- 2,5-Dimethoxybenzoic acid. PubChem.
- 2,5-Dichloro-3-nitrobenzoic acid Properties vs Temperature. Chemcasts.
- The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. PubMed.
- X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units.
- The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate.
Sources
- 1. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. irejournals.com [irejournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. rroij.com [rroij.com]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 3-Nitrobenzoic acid(121-92-6) IR Spectrum [chemicalbook.com]
- 18. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [m.chemicalbook.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Substituents on Benzoic Acid Acidity
<-3a--22_s-9_t-22_t-30_t-34_t-36_t-37_t-38_>
This guide provides a comprehensive comparison of the electronic effects of various substituents on the acidity of benzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of how molecular structure dictates chemical properties. We will explore the theoretical underpinnings, present quantitative data, and provide a field-proven experimental protocol for pKa determination.
Theoretical Framework: The Interplay of Inductive and Resonance Effects
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. For benzoic acid, any substituent on the aromatic ring that stabilizes the resulting benzoate anion will increase the acid's strength (resulting in a lower pKa value).[1][2] This stabilization is primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halogens (-Cl), are more electronegative than carbon and pull electron density away from the ring and the carboxylate group.[1][3] This dispersal of the negative charge stabilizes the benzoate anion, increasing the acidity of the parent acid.[2][3][4]
-
Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₃), are less electronegative than the sp² carbons of the benzene ring and donate electron density. This intensifies the negative charge on the carboxylate, destabilizing the anion and decreasing acidity.[1][2]
-
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π electrons across the aromatic system. It is highly dependent on the substituent's position (ortho, meta, or para).
-
EWGs with π-systems (e.g., -NO₂, -CN) exert a negative resonance effect (-M) from the para and ortho positions. They withdraw electron density from the ring, delocalizing the carboxylate's negative charge and significantly increasing acidity.[1] This effect is not operative from the meta position.[1]
-
EDGs with lone pairs (e.g., -OCH₃, -NH₂) exert a positive resonance effect (+M) from the para and ortho positions. They donate electron density into the ring, which destabilizes the carboxylate anion by increasing electron density, thereby decreasing acidity.[1]
-
The net electronic effect of a substituent is a combination of these inductive and resonance contributions. For instance, a methoxy group (-OCH₃) is electron-withdrawing inductively (-I) but electron-donating by resonance (+M). From the para position, the +M effect dominates, making p-methoxybenzoic acid less acidic than benzoic acid. From the meta position, only the -I effect operates, making m-methoxybenzoic acid more acidic than benzoic acid.[5]
Quantitative Analysis: The Hammett Equation
In 1937, Louis Plack Hammett developed a powerful tool to quantify the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[6] This linear free-energy relationship, known as the Hammett equation, is a cornerstone of physical organic chemistry.[6][7]
The equation is expressed as: log(K/K₀) = σρ
Where:
-
K is the acid dissociation constant of the substituted benzoic acid.
-
K₀ is the acid dissociation constant of benzoic acid (the reference compound).[6]
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. It is a measure of the substituent's intrinsic electron-donating or withdrawing ability.[7][8]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[6][7] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[7]
The Hammett equation provides an empirical framework to predict equilibrium constants and reaction rates for a vast number of reactions.[6][8]
Comparative Data Analysis
The following table summarizes the experimental pKa values for a series of meta- and para-substituted benzoic acids in water at 25°C, along with their corresponding Hammett sigma constants. The data clearly illustrates the theoretical principles discussed.
| Substituent (X) | Position | pKa | Hammett Constant (σ) | Electronic Effect |
| -NO₂ | para | 3.41[5] | +0.78[5][9] | Strong EWG (-I, -M) |
| -CN | para | 3.55 | +0.66[9] | Strong EWG (-I, -M) |
| -Cl | para | 3.96[5] | +0.23[5][10] | EWG (-I, +M, -I > +M) |
| -Br | para | 4.00 | +0.23[10] | EWG (-I, +M, -I > +M) |
| -NO₂ | meta | 3.45 | +0.71[9][10] | Strong EWG (-I) |
| -Cl | meta | 3.83[11] | +0.37[9][10] | EWG (-I) |
| -H | - | 4.20[12] | 0.00[5][13] | Reference |
| -CH₃ | para | 4.34[5] | -0.17[5][13] | EDG (+I) |
| -OCH₃ | para | 4.46[5] | -0.27[5][13] | EDG (+M > -I) |
| -OH | para | 4.48[12] | -0.37[9][10] | EDG (+M > -I) |
| -NH₂ | para | 4.87 | -0.66[9][10] | Strong EDG (+M >> -I) |
Observations:
-
Strong electron-withdrawing groups like -NO₂ significantly lower the pKa (increase acidity), with the para position showing a slightly stronger effect due to the combination of inductive and resonance withdrawal.
-
Halogens are electron-withdrawing overall, increasing acidity. Their inductive effect outweighs their weak resonance-donating effect.
-
Electron-donating groups like -CH₃ and -OCH₃ increase the pKa (decrease acidity), with the resonance-donating -OCH₃ group having a more pronounced effect than the inductively-donating -CH₃ group.
Experimental Verification: Potentiometric Titration for pKa Determination
To ensure the trustworthiness of acidity data, a robust and self-validating experimental protocol is essential. Potentiometric titration is a high-precision technique and the standard method for determining pKa values.[14] The principle is based on monitoring the pH of a weak acid solution as it is neutralized with a strong base. The pKa is the pH at which the acid is exactly half-neutralized (the half-equivalence point).[7][15]
Causality Behind Experimental Choices
-
Why Potentiometric Titration? This method directly measures the concentration of H⁺ ions (via pH) as a function of added base, providing a full titration curve. This is more robust than colorimetric methods, which rely on indicators that have their own pKa values and can be subjective.[16]
-
Why Calibrate the pH Meter? The accuracy of the entire experiment hinges on the precise measurement of pH. Calibration with standard buffers (e.g., pH 4, 7, and 10) ensures the electrode's response is linear and accurate across the measurement range.[16]
-
Why Use a Standardized Base? The concentration of the titrant (e.g., NaOH) must be known with high accuracy to correctly determine the equivalence point volume, which is crucial for calculating the half-equivalence point.
-
Why an Inert Atmosphere? Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids, especially in the neutral-to-high pH range.[14][16]
Detailed Experimental Protocol
This protocol outlines the determination of the pKa for a substituted benzoic acid.
Materials & Reagents:
-
Substituted benzoic acid (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode
-
Standard pH buffers (4.01, 7.00, 10.01)
-
Magnetic stirrer and stir bar
-
50 mL Class A burette
-
100 mL beaker
-
Nitrogen gas source
Workflow Diagram:
Caption: Experimental workflow for pKa determination by potentiometric titration.
Step-by-Step Procedure:
-
Preparation: Accurately weigh a sample of the benzoic acid derivative to prepare ~50 mL of an approximately 0.01 M solution in a 100 mL beaker. Dissolve completely in CO₂-free deionized water.
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers of pH 4.01, 7.00, and 10.01.[16]
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but clear of the stir bar. Begin gentle stirring.[16]
-
Inert Environment: If necessary, purge the solution with a gentle stream of nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂.[16]
-
Titration:
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize, then record the pH and the total volume of NaOH added.
-
Continue adding titrant in small increments, particularly in the region of rapid pH change, until the pH is well past the equivalence point (e.g., pH 11-12).
-
Data Analysis and Interpretation
-
Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the Equivalence Point (V_eq): The equivalence point is the inflection point of the titration curve. It can be determined most accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The peak of the derivative plot corresponds to the equivalence point volume (V_eq).
-
Determine the Half-Equivalence Point: Calculate the volume of NaOH at the half-equivalence point (V_eq/2).
-
Find the pKa: Read the pH from the titration curve at the half-equivalence point volume. At this point, [HA] = [A⁻], and according to the Henderson-Hasselbalch equation, pH = pKa .[7]
Implications in Drug Development
The pKa of a molecule is a critical parameter in drug development as it dictates the molecule's charge state at a given physiological pH (typically ~7.4). This, in turn, profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Absorption: The charge of a drug affects its ability to cross biological membranes. Generally, neutral, uncharged species are more lipophilic and are absorbed more readily through passive diffusion. Understanding the pKa allows medicinal chemists to predict the fraction of a drug that will be in its absorbable neutral form in the stomach (low pH) or intestine (higher pH).
-
Distribution & Target Binding: The ionization state affects how a drug distributes into tissues and binds to its target receptor. Many drug-target interactions are electrostatic, requiring the drug to be in a specific charged state to bind effectively.
-
Solubility: Ionized species are generally more soluble in aqueous environments like blood plasma than their neutral counterparts. Tuning the pKa can be a strategy to optimize the aqueous solubility of a drug candidate.
By understanding the electronic effects of substituents, medicinal chemists can rationally design molecules, fine-tuning the pKa to achieve the desired balance of solubility, permeability, and target affinity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a potential drug.
Caption: Relationship between substituent effects, pKa, and drug properties.
References
- Hammett, L. P. (1937).
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Department of Chemistry, University of Alberta. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
- Oxford University Press. (n.d.).
- LibreTexts Chemistry. (2021). 26.
- NIST. (n.d.). Table 20.
- LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. [Link]
- University of Wisconsin-Madison. (n.d.).
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wired Chemist. [Link]
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]
- IUPAC. (2025). acid dissociation constant. The IUPAC Compendium of Chemical Terminology. [Link]
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- Leffler, J. E., & Grunwald, E. (1963). Table 7.1.a Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids. Rates and Equilibria of Organic Reactions. [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
- University of Rochester. (n.d.). Table 1: Hammett constants for some common substituents. [Link]
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]
Sources
- 1. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. web.viu.ca [web.viu.ca]
- 8. oxfordreference.com [oxfordreference.com]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. web.viu.ca [web.viu.ca]
- 11. researchgate.net [researchgate.net]
- 12. global.oup.com [global.oup.com]
- 13. Hammett Sigma Constants* [wiredchemist.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. asdlib.org [asdlib.org]
- 16. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Navigating the Safe Handling of 2,5-Dimethoxy-3-nitrobenzoic Acid: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe management of 2,5-Dimethoxy-3-nitrobenzoic acid (CAS RN: 17894-26-7), a substituted nitrobenzoic acid with applications in organic synthesis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk mitigation in the laboratory.
Understanding the Hazard Landscape
This compound is a yellow crystalline powder.[1] While comprehensive toxicological data for this specific compound is not extensively documented, the known hazards of structurally similar aromatic nitro compounds and benzoic acid derivatives provide a solid foundation for risk assessment. The primary concerns when handling this substance are:
-
Skin Irritation: Direct contact can cause skin irritation.[2]
-
Serious Eye Irritation: The compound poses a significant risk of serious eye irritation upon contact.[2]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[2]
-
Potential for Harm if Swallowed: As with many nitroaromatic compounds, ingestion may be harmful.
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is not just recommended, but essential.
Core Safety Directives: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the mandatory PPE for handling this compound, with a rationale rooted in the compound's specific hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[3] |
| Eye Protection | Chemical safety goggles and a face shield | To provide comprehensive protection against splashes and airborne particles, safeguarding against serious eye irritation.[3] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when engineering controls (i.e., fume hood) are not available to prevent inhalation of dust. |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized workflow is critical to minimizing the risk of exposure and ensuring the integrity of the experiment. The following protocol outlines the essential steps for the safe handling of this compound.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
-
Gather Materials: Ensure all necessary equipment, including a calibrated balance, weighing paper, spatulas, and appropriate glassware, is clean and readily accessible within the fume hood.
-
Don PPE: Before handling the chemical, don all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust. If any material is spilled, it should be cleaned up immediately following the spill response protocol.
Solubilization and Reaction
-
Solvent Addition: Add the appropriate solvent to the vessel containing the weighed this compound. This should also be done within the fume hood.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Monitoring: Monitor the reaction from a safe distance, outside the fume hood sash whenever possible.
Post-Reaction and Cleanup
-
Quenching and Workup: Once the reaction is complete, follow established procedures for quenching and workup, continuing to work within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[3]
The following diagram illustrates the logical flow of the safe handling procedure.
Caption: Safe Handling Workflow for this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond handling to include proper storage and disposal.
Storage
-
Store this compound in a tightly closed container in a dry, well-ventilated place.[2][4]
-
Keep the container away from incompatible materials such as strong oxidizing agents.
Spill Response
In the event of a spill, evacuate the area and prevent the spread of dust. Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.[5] Clean the spill area with a suitable solvent and decontaminate all cleaning materials as hazardous waste.
Waste Disposal
-
All waste materials, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.[1]
-
Engage a licensed professional chemical waste disposal company to ensure compliance with all federal, state, and local regulations.[1]
-
Under no circumstances should this chemical or its waste be disposed of down the drain.[3]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the scientific potential of this compound.
References
- SD Fine-Chem. (n.d.). 3-NITROBENZOIC ACID.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

